Product packaging for 1-Hexyl-3-methylimidazolium chloride(Cat. No.:CAS No. 171058-17-6)

1-Hexyl-3-methylimidazolium chloride

Cat. No.: B070133
CAS No.: 171058-17-6
M. Wt: 202.72 g/mol
InChI Key: NKRASMXHSQKLHA-UHFFFAOYSA-M
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Description

1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl) is a prominent member of the imidazolium-based ionic liquid family, characterized by a hexyl chain and a methyl group on its cationic ring. This structure confers a balance of hydrophobicity and polarity, making it a versatile, non-volatile, and thermally stable solvent and catalyst. Its primary research value lies in the field of Green Chemistry, where it serves as an environmentally benign alternative to volatile organic solvents (VOCs) for a wide range of synthetic transformations, including organic catalysis, biocatalysis (e.g., enzymatic reactions), and polymer synthesis. The mechanism of action for [HMIM]Cl involves its dual role as a solvent and a structure-directing agent. The chloride anion can act as a nucleophile or a catalyst, while the cationic imidazolium head group can engage in hydrogen bonding and electrostatic interactions, stabilizing transition states and facilitating reactant solubility. Furthermore, its applications extend into electrochemistry, where it functions as a conductive electrolyte in batteries, capacitors, and metal electrodeposition processes. In materials science, it is employed as a templating agent for the synthesis of nanostructured materials and as a component in functionalized polymers and gels. This reagent is an essential tool for researchers developing sustainable chemical processes, advanced materials, and next-generation energy storage devices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19ClN2 B070133 1-Hexyl-3-methylimidazolium chloride CAS No. 171058-17-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hexyl-3-methylimidazol-3-ium;chloride
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InChI

InChI=1S/C10H19N2.ClH/c1-3-4-5-6-7-12-9-8-11(2)10-12;/h8-10H,3-7H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRASMXHSQKLHA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C[N+](=C1)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1047948
Record name 1-Hexyl-3-methylimidazolium chloride
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Molecular Weight

202.72 g/mol
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CAS No.

171058-17-6
Record name 1-Hexyl-3-methylimidazolium chloride
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Record name 1-Hexyl-3-methylimidazolium chloride
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Record name 1-Hexyl-3-methylimidazolium chloride
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Foundational & Exploratory

Technical Guide: Physical Properties of 1-Hexyl-3-methylimidazolium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexyl-3-methylimidazolium chloride, often abbreviated as [HMIM]Cl or [C₆mim]Cl, is an ionic liquid (IL) that has garnered significant interest in various scientific and industrial fields. Ionic liquids are salts with melting points below 100°C, and their unique properties, such as low volatility, high thermal stability, and tunable physicochemical characteristics, make them attractive alternatives to traditional organic solvents. [HMIM]Cl, belonging to the imidazolium-based family of ILs, is particularly noted for its role as a surfactant and its applications in catalysis, organic synthesis, and materials science.[1][2]

This technical guide provides a comprehensive overview of the core physical properties of this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals who are working with or considering the use of this ionic liquid. The guide includes a summary of quantitative data in structured tables, detailed experimental protocols for its synthesis, and a discussion of the general methodologies used to determine its physical properties.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications.

PropertyValueSource(s)
CAS Number 171058-17-6[3][4]
Molecular Formula C₁₀H₁₉ClN₂[3][4]
Molecular Weight 202.72 g/mol [3][5]
Appearance Colorless to yellow clear liquid[1]

Quantitative Physical Properties

The following tables present a compilation of the key physical properties of this compound gathered from various sources. The data is presented with corresponding temperature conditions where available.

Thermal Properties
PropertyValueConditionsSource(s)
Melting Point -3 °C-[3]
38 °C-[1]
-85 °C-[6]
Boiling Point >350 °C(lit.)[1]
Density and Viscosity
PropertyValueTemperatureSource(s)
Density 1.04 g/cm³26 °C[3]
1.0337 g/cm³Not Specified[1][6]
Viscosity 3302 cP35 °C[3]
Solubility and Conductivity
PropertyValueConditionsSource(s)
Solubility Soluble in Methanol, Dichloromethane. Insoluble in water.Not Specified[1][2][6]
Conductivity 0.08 mS/cm20 °C[3][7]

Experimental Protocols

Synthesis of this compound

A common and well-documented method for the synthesis of this compound involves the quaternization of 1-methylimidazole (B24206) with 1-chlorohexane. The following protocol is adapted from a reliable synthetic procedure.[8]

Materials:

Procedure:

  • A two-necked round-bottomed flask is charged with 1-methylimidazole (1.0 equivalent) and dry ethyl acetate.

  • The flask is cooled in an ice bath under a nitrogen atmosphere.

  • 1-Chlorohexane (1.1 equivalents) is added dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.

  • The mixture is then heated to 60-70°C for an extended period (e.g., 11 days) to ensure complete reaction.

  • After cooling to room temperature, the upper layer (unreacted starting materials and solvent) is decanted.

  • The lower, more viscous layer containing the product is washed with toluene to remove any remaining 1-chlorohexane.

  • The solvent is removed under high vacuum at 50°C to yield the final product, a clear and colorless viscous oil.

General Methodologies for Physical Property Determination

While specific experimental details for every cited value are not always available in a single source, the following are the standard and widely accepted methods for determining the key physical properties of ionic liquids.

  • Density: The density of ionic liquids is commonly measured using a vibrating tube densimeter. This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The density is then calculated from the oscillation period, which is dependent on the mass of the sample in the tube.

  • Viscosity: The viscosity of ionic liquids can be determined using various types of viscometers. Rotational viscometers are frequently employed, where the torque required to rotate a spindle immersed in the liquid is measured at a constant rotational speed. Falling-ball viscometers are also used, where the time it takes for a ball of known density and diameter to fall through the ionic liquid under gravity is measured.

  • Melting Point: Differential Scanning Calorimetry (DSC) is the most common technique for determining the melting point and other thermal transitions of ionic liquids.[9] In a DSC experiment, the sample and a reference are subjected to a controlled temperature program (heating and cooling cycles), and the difference in heat flow required to maintain both at the same temperature is measured. The melting point is identified as the temperature at which an endothermic peak occurs on the heating curve.

  • Boiling Point: Due to their low volatility, the boiling points of ionic liquids are often measured under reduced pressure to avoid thermal decomposition at high temperatures.[2][5][10] The experimental setup typically involves heating the ionic liquid in a distillation apparatus under a controlled vacuum. The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Product Reactant1 1-Methylimidazole Reaction Quaternization in Ethyl Acetate (60-70°C) Reactant1->Reaction Reactant2 1-Chlorohexane Reactant2->Reaction Washing Washing with Toluene Reaction->Washing Drying Drying under Vacuum Washing->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of [HMIM]Cl.

Structure-Property Relationship

The physical properties of imidazolium-based ionic liquids like [HMIM]Cl are highly dependent on their molecular structure. The following diagram illustrates this conceptual relationship.

G Structure-Property Relationship in Imidazolium ILs cluster_structure Molecular Structure cluster_properties Physical Properties Cation Imidazolium Cation Viscosity Viscosity Cation->Viscosity Density Density Cation->Density MeltingPoint Melting Point Cation->MeltingPoint AlkylChain Alkyl Chain Length (e.g., Hexyl) AlkylChain->Viscosity AlkylChain->Density AlkylChain->MeltingPoint Solubility Solubility AlkylChain->Solubility Anion Anion (e.g., Chloride) Anion->Viscosity Anion->Density Anion->MeltingPoint Anion->Solubility

Caption: Influence of molecular structure on physical properties.

Conclusion

This compound is a versatile ionic liquid with a unique set of physical properties that make it suitable for a wide range of applications. This technical guide has provided a consolidated source of its key physical data, a detailed synthesis protocol, and an overview of the experimental methodologies used for its characterization. Understanding these fundamental properties is essential for the effective design and implementation of processes involving this ionic liquid in research, development, and industrial settings.

References

1-Hexyl-3-methylimidazolium chloride CAS number 171058-17-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Hexyl-3-methylimidazolium (B1224943) chloride (CAS: 171058-17-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexyl-3-methylimidazolium chloride, commonly abbreviated as [HMIM]Cl or [C₆mim]Cl, is a versatile ionic liquid (IL) that has garnered significant attention across various scientific disciplines. Its unique combination of properties, including negligible vapor pressure, high thermal stability, and tunable solubility, makes it a compelling alternative to traditional volatile organic solvents. This guide provides a comprehensive overview of its physicochemical properties, synthesis and purification protocols, key applications with detailed experimental methodologies, and essential safety and toxicological information. The content is structured to serve as a core reference for professionals in research, chemical synthesis, and materials science.

Core Physicochemical Properties

[HMIM]Cl is a room-temperature ionic liquid, typically appearing as a clear, colorless to pale yellow viscous liquid[1]. Its properties are dictated by the interplay between the 1-hexyl-3-methylimidazolium cation and the chloride anion. A summary of its key quantitative properties is presented below.

Table 1: Physicochemical Data for this compound

PropertyValueNotes / Reference(s)
CAS Number 171058-17-6[2]
Molecular Formula C₁₀H₁₉ClN₂[3]
Molecular Weight 202.72 g/mol [2][3]
Melting Point -3 °C[2]
Density 1.04 g/cm³ (at 26 °C)[2]
Viscosity 3302 cP (at 35 °C)[2]
Electrical Conductivity 0.08 mS/cm (at 20 °C)[2]
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO). Behaves as a short-chain cationic surfactant in aqueous solutions.[4][5][6]

Synthesis and Purification

The most common route for synthesizing [HMIM]Cl is the quaternization of 1-methylimidazole (B24206) with 1-chlorohexane (B165106). Careful control of reaction conditions and rigorous purification are critical to obtaining a high-purity product.

Synthesis Workflow

The general workflow for the synthesis of [HMIM]Cl is a direct N-alkylation reaction.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Purification 1-Methylimidazole 1-Methylimidazole Reaction Stirring at 60-70 °C Inert Atmosphere (N₂) ~11 days 1-Methylimidazole->Reaction 1-Chlorohexane 1-Chlorohexane 1-Chlorohexane->Reaction Wash Wash with Toluene (B28343) or Ethyl Acetate (B1210297) Reaction->Wash Crude Product Dry Dry under High Vacuum Wash->Dry High-Purity [HMIM]Cl High-Purity [HMIM]Cl Dry->High-Purity [HMIM]Cl

Caption: General workflow for the synthesis and purification of [HMIM]Cl.

Experimental Protocol: Synthesis and Purification

This protocol is adapted from a verified synthetic procedure[1].

  • Reagent Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., Nitrogen). The starting materials, 1-methylimidazole and 1-chlorohexane, should be distilled from appropriate drying agents (e.g., KOH for 1-methylimidazole, P₂O₅ for 1-chlorohexane) prior to use to minimize water content[1].

  • Reaction Setup: In a two-necked round-bottom flask under a nitrogen atmosphere, add 1-methylimidazole (e.g., 37 mL, 464 mmol). Cool the flask in an ice bath.

  • Addition of Alkyl Halide: Add 1-chlorohexane (e.g., 70 mL, 510 mmol) dropwise to the cooled 1-methylimidazole with constant stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 60-70 °C and maintain stirring for an extended period (e.g., up to 11 days). Note: Higher temperatures can shorten the reaction time but may lead to a colored product that is difficult to purify[1].

  • Initial Purification: After cooling to room temperature, the crude product will likely be a viscous lower layer. Decant the upper layer (excess reactants/solvent). Wash the viscous ionic liquid layer with an excess of toluene or dry ethyl acetate by stirring vigorously overnight. This step is crucial for removing unreacted 1-methylimidazole[1].

  • Final Drying: After washing, remove the solvent and dry the product at approximately 50 °C under a high vacuum to yield a clear, colorless, viscous oil.

  • Characterization: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry[1].

Applications and Experimental Methodologies

The unique properties of [HMIM]Cl enable its use in diverse applications.

Logical Relationship of Properties to Applications

G cluster_properties Core Properties of [HMIM]Cl cluster_applications Key Application Areas p1 Negligible Vapor Pressure a1 Green Solvent & Catalyst in Synthesis p1->a1 p2 High Thermal Stability p2->a1 p3 High Ionic Conductivity a2 Electrolyte in Electrochemical Devices p3->a2 p4 Amphiphilic Nature (Surfactant-like) a3 Interface Modifier & Emulsion Stabilizer p4->a3

Caption: Relationship between the core properties of [HMIM]Cl and its primary applications.

Application Example 1: Bifunctional Catalyst for Cyclic Carbonate Synthesis

[HMIM]Cl can act as a catalyst for the one-pot synthesis of cyclic carbonates from olefins and CO₂, a process of significant industrial interest. This example is based on a metal-free catalytic system[7].

Experimental Protocol:

  • Reaction Setup: The reaction is conducted in a 25 mL stainless steel autoclave equipped with magnetic stirring.

  • Charging the Reactor: Add the catalyst, [HMIM]Cl (e.g., 1.25 mmol), and the olefin substrate (e.g., 20 mmol) into the autoclave. For the initial epoxidation step, also add the oxidant, such as tert-Butyl hydroperoxide (TBHP, e.g., 40 mmol)[7].

  • Epoxidation Step: Heat the mixture to the desired temperature (e.g., 80 °C) in a water bath and stir until the olefin is fully converted to the corresponding epoxide. Progress can be monitored by GC analysis.

  • Cycloaddition Step: After the epoxidation is complete, cool the reactor. Purge the autoclave with CO₂ three times, and then charge it with CO₂ to the desired pressure.

  • Reaction: Heat the autoclave to the desired temperature (e.g., 120 °C) and stir for the required reaction time (e.g., 30 hours)[7].

  • Analysis: After the reaction, cool the autoclave to room temperature and slowly vent the excess CO₂. Analyze the reaction mixture using Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) to determine conversion and product identity[7].

Application Example 2: Electrolyte in Energy Storage Devices

[HMIM]Cl and its analogues are explored as electrolytes in devices like supercapacitors and dye-sensitized solar cells (DSSCs) due to their ionic conductivity[8][9][10].

Experimental Insights:

In a study involving a similar ionic liquid (1-hexyl-3-methylimidazolium iodide) in a solid polymer electrolyte for a DSSC, the inclusion of the IL was critical for performance[10]. The electrolyte was prepared by the solution casting technique, blending rice starch, a salt (NaI), and the ionic liquid. The cell with the highest IL concentration (20% wt) achieved the highest ionic conductivity and the best performance metrics.

Table 2: Performance Data for a DSSC using an [HMIM]-based Solid Polymer Electrolyte[10]

ParameterValue
Ionic Conductivity 1.83 x 10⁻³ S/cm
Short Circuit Current Density (Jsc) 9.07 mA/cm²
Open Circuit Voltage (Voc) 0.58 V
Fill Factor (FF) 0.65
Energy Conversion Efficiency (η) 3.42%

Safety and Toxicological Profile

While often termed "green solvents," ionic liquids require careful handling. The toxicological profile of [HMIM]Cl is not fully characterized, but consistent hazard information is available from safety data sheets.

Table 3: Summary of Hazard Information

Hazard TypeClassification & StatementPrecautionary MeasuresReference(s)
Skin Irritation GHS Category 2; H315: Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help.[3][11][12]
Eye Irritation GHS Category 2; H319: Causes serious eye irritation.P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][11][12]
Acute Toxicity Shall not be classified as acutely toxic. However, toxicological properties are not fully investigated.Handle in a well-ventilated place. Avoid breathing mist or vapors.[11][13]
Other Endpoints Not classified as a germ cell mutagen, carcinogen, or reproductive toxicant based on available data.Standard laboratory hygiene practices should be followed.[11]
Environmental Hazard Data is limited and sometimes conflicting. Some sources indicate it is non-environmentally hazardous, while others suggest potential aquatic toxicity. Do not empty into drains.Dispose of waste according to local, state, and federal regulations.[11][13]

Handling and Storage:

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses[12]. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents[13].

References

synthesis and characterization of 1-Hexyl-3-methylimidazolium chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 1-Hexyl-3-methylimidazolium Chloride ([C₆MIM]Cl)

Introduction

This compound, often abbreviated as [C₆MIM]Cl, is an ionic liquid (IL) that has garnered significant interest in various scientific fields. As a member of the imidazolium-based family of ILs, it possesses unique properties such as low volatility, high thermal stability, and tunable solubility. These characteristics make it a versatile compound for applications including catalysis, organic synthesis, and electrochemistry. This guide provides a comprehensive overview of the synthesis and detailed characterization of [C₆MIM]Cl, intended for researchers and professionals in chemistry and drug development.

Physicochemical Properties

This compound is an organic chloride salt where the cation is 1-hexyl-3-methylimidazolium. It is typically a clear, colorless to yellow, viscous liquid at room temperature. Its properties in aqueous solutions suggest it behaves like a short-chain cationic surfactant, exhibiting aggregation behavior.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 171058-17-6
Molecular Formula C₁₀H₁₉ClN₂
Molecular Weight 202.72 g/mol
Melting Point -3 °C
Density 1.04 g/cm³ (at 26 °C)
Viscosity 3302 cP (at 35 °C)
Refractive Index 1.5135-1.5175 (at 20°C)

Synthesis of this compound

The synthesis of [C₆MIM]Cl is typically achieved through a direct quaternization reaction, which involves the N-alkylation of 1-methylimidazole (B24206) with 1-chlorohexane. This one-step method is straightforward and widely adopted.

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// Product node3 [label="1-Hexyl-3-methylimidazolium\nchloride\n([C₆MIM]Cl)", shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction arrow and conditions {rank=same; node1; node2;} node1 -> node3 [label="+\nEthyl Acetate\n60-70°C, 11 days", arrowhead=normal, color="#34A853"]; node2 -> node3 [arrowhead=none, color="#34A853"]; }

An In-depth Technical Guide to 1-Hexyl-3-methylimidazolium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an overview of the core physicochemical properties of 1-Hexyl-3-methylimidazolium (B1224943) chloride, an ionic liquid with applications in various scientific fields. The information is intended for researchers, scientists, and professionals in drug development and other scientific disciplines who utilize ionic liquids in their work.

Physicochemical Properties

1-Hexyl-3-methylimidazolium chloride, often abbreviated as [HMIM]Cl, is an organic salt. It is classified as an ionic liquid, meaning it is a salt that is liquid below 100 °C. Its properties, such as its behavior as a short-chain cationic surfactant in aqueous solutions, make it a subject of interest in various chemical applications.[1]

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C10H19ClN2[2][3][4]
Molecular Weight 202.72 g/mol [2][3][4][5]
CAS Number 171058-17-6[3][4][5]
Melting Point -3 °C[5]
Density 1.04 g/cm³ (at 26 °C)[5]

Molecular Structure and Components

The structure of this compound consists of a 1-hexyl-3-methylimidazolium cation and a chloride anion. The cation is composed of an imidazolium (B1220033) ring substituted with a hexyl group and a methyl group at the nitrogen atoms.

cluster_cation 1-Hexyl-3-methylimidazolium Cation cluster_anion Anion Imidazolium Ring Imidazolium Ring Hexyl Group Hexyl Group Imidazolium Ring->Hexyl Group N-substitution Methyl Group Methyl Group Imidazolium Ring->Methyl Group N-substitution Chloride (Cl-) Chloride (Cl-) This compound This compound This compound->Chloride (Cl-) comprises 1-Hexyl-3-methylimidazolium Cation 1-Hexyl-3-methylimidazolium Cation This compound->1-Hexyl-3-methylimidazolium Cation comprises

Caption: Logical relationship of the components of this compound.

Experimental Protocols

This technical guide focuses on the fundamental physicochemical properties of this compound. Detailed experimental protocols for the synthesis or analysis of this compound are beyond the scope of this document. For such procedures, researchers are encouraged to consult specialized literature in synthetic organic chemistry and analytical chemistry.

References

solubility of 1-Hexyl-3-methylimidazolium chloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 1-Hexyl-3-methylimidazolium (B1224943) Chloride in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of the ionic liquid 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl) in various organic solvents. Due to its unique properties, including negligible vapor pressure and high thermal stability, [HMIM]Cl is a compound of significant interest in diverse applications, including as a solvent in organic synthesis, catalysis, and drug delivery systems.[1][2] Understanding its solubility is critical for process design, optimization, and formulation development.

Overview of [HMIM]Cl Solubility

This compound is an ionic liquid composed of a 1-hexyl-3-methylimidazolium cation and a chloride anion.[3][4][5] Its solubility in organic solvents is governed by the complex interplay of intermolecular forces, including ion-dipole interactions, hydrogen bonding, and van der Waals forces. The properties of both the ionic liquid and the solvent, such as polarity, hydrogen bond donating/accepting ability, and the size of the solvent molecules, play a crucial role.[6]

Qualitative and Quantitative Solubility Data

Direct quantitative solubility data for [HMIM]Cl is sparse. However, based on available information and trends observed for similar imidazolium-based ionic liquids, the following summary can be provided.

Table 1: Solubility of this compound ([HMIM]Cl) in Selected Organic Solvents

Organic SolventSolvent ClassReported SolubilityTemperature (°C)Pressure (atm)Source / Notes
MethanolAlcoholSolubleNot SpecifiedNot Specified[8]
DichloromethaneHalogenatedSolubleNot SpecifiedNot Specified[8]
AcetonitrileNitrileHigh SolubilityNot SpecifiedNot SpecifiedImplied by commercial availability of a 50% solution.[9]
Alkoxy Alcohols (e.g., 2-methoxyethanol)Alcohol EtherForms solutions for conductivity studies5 - 40Not Specified[10]
Dimethyl Sulfoxide (DMSO)SulfoxideForms miscible mixtures15 - 50Not SpecifiedStudied for thermodynamic properties of mixtures.[6]
N,N-Dimethylacetamide (DMA)AmideForms miscible mixturesNot SpecifiedNot SpecifiedThermodynamic properties of mixtures have been studied.
N,N-Dimethylformamide (DMF)AmideForms miscible mixturesNot SpecifiedNot SpecifiedThermodynamic properties of mixtures have been studied.
PyridineHeterocyclicForms miscible mixturesNot SpecifiedNot SpecifiedThermodynamic properties of mixtures have been studied.

General Solubility Trends for 1-Alkyl-3-methylimidazolium Chlorides in Alcohols:

Studies on similar ionic liquids, such as 1-dodecyl-3-methylimidazolium (B1224283) chloride, have shown that solubility in primary alcohols tends to decrease as the alkyl chain of the alcohol increases.[11][12][13] This suggests that for [HMIM]Cl, solubility would likely be higher in shorter-chain alcohols like ethanol (B145695) and propanol (B110389) compared to longer-chain alcohols like 1-octanol (B28484) or 1-decanol.

Experimental Protocol for Solubility Determination

A widely used and reliable technique for determining the solid-liquid equilibrium (solubility) of ionic liquids is the dynamic method , which involves the visual observation of phase transitions.[11][12]

Objective: To determine the temperature at which a known concentration of [HMIM]Cl dissolves completely in an organic solvent, thus providing a point on the solubility curve.

Materials and Equipment:

  • This compound ([HMIM]Cl), high purity

  • Organic solvent of interest, anhydrous grade

  • Analytical balance (accuracy ±0.0001 g)

  • Jacketed glass vessel or test tube

  • Programmable circulating thermostat/cryostat for precise temperature control

  • Calibrated digital thermometer (accuracy ±0.1 K)

  • Magnetic stirrer and stir bar

  • Light source for illumination

  • Data acquisition system (optional)

Methodology:

  • Sample Preparation:

    • Accurately weigh a specific amount of [HMIM]Cl and the desired organic solvent directly into the jacketed glass vessel using an analytical balance.

    • The composition of the mixture is known with high precision (e.g., mole fraction accuracy of ±0.0001).[14]

    • Seal the vessel to prevent changes in composition due to solvent evaporation.

  • Heating and Observation:

    • Place the vessel in the programmable thermostat and begin stirring to ensure the mixture is homogeneous.

    • Slowly heat the mixture at a constant rate (e.g., 2 K/h).[14]

    • Continuously observe the sample, illuminated by a light source, for the disappearance of the last solid crystals of [HMIM]Cl.

  • Data Recording:

    • The temperature at which the last solid particle disappears is recorded as the solubility temperature for that specific composition.

  • Cooling and Verification (Optional but Recommended):

    • Slowly cool the now-homogeneous solution while stirring.

    • Record the temperature at which the first crystals reappear (the cloud point).

    • The average of the dissolution and crystallization temperatures can be taken as the equilibrium temperature, though the dissolution temperature is more commonly reported.

  • Repeatability:

    • Repeat the heating and cooling cycles for the same sample to ensure the reproducibility of the measurement, which should ideally be within a narrow range (e.g., ±0.15 K).[14]

  • Building the Solubility Curve:

    • Repeat steps 1-5 with different compositions of [HMIM]Cl and the solvent to obtain a series of data points (mole fraction vs. temperature).

    • Plot these points to construct the solid-liquid equilibrium phase diagram (solubility curve).

Visualizing the Experimental Workflow

The logical flow of the dynamic method for solubility determination can be represented as follows:

experimental_workflow cluster_prep 1. Sample Preparation cluster_measure 2. Measurement cluster_verify 3. Verification cluster_analysis 4. Analysis & Iteration prep Sample Preparation weigh_il Weigh [HMIM]Cl weigh_sol Weigh Solvent mix Combine and Seal measurement Measurement Cycle heat Slow, Constant Heating (e.g., 2 K/h) observe Visual Observation for Last Crystal Dissolution heat->observe record_t Record Dissolution Temperature (T_sol) observe->record_t verification Verification (Optional) analysis Data Analysis repeat Repeat for Reproducibility record_t->repeat cool Slow, Constant Cooling observe_cryst Observe First Crystal Appearance cool->observe_cryst repeat->heat Redo Cycle new_comp Prepare New Composition repeat->new_comp If reproducible new_comp->weigh_il plot Plot Solubility Curve (T_sol vs. Composition) new_comp->plot

Workflow for the dynamic method of solubility determination.

Conclusion

This compound exhibits favorable solubility in a range of polar organic solvents, a characteristic that is advantageous for its use in various chemical processes. While a comprehensive public database of its quantitative solubility is yet to be compiled, the trends observed from analogous imidazolium (B1220033) salts provide valuable guidance for solvent selection. For precise applications, the dynamic method for determining solid-liquid equilibria offers a robust and reliable experimental protocol to generate the necessary solubility data. This technical guide serves as a foundational resource for researchers and professionals working with [HMIM]Cl, enabling more informed decisions in experimental design and process development.

References

1-Hexyl-3-methylimidazolium chloride density and viscosity data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Density and Viscosity of 1-Hexyl-3-methylimidazolium (B1224943) chloride

Introduction

1-Hexyl-3-methylimidazolium chloride, abbreviated as [HMIM]Cl or [C₆mim]Cl, is an ionic liquid (IL) that has garnered significant interest in various fields, including organic synthesis, pharmaceuticals, and electrochemistry.[1] As a "green solvent," its low vapor pressure and high thermal stability make it an attractive alternative to traditional volatile organic compounds.[2] Understanding its fundamental physicochemical properties, such as density and viscosity, is crucial for its application and process design. This guide provides a comprehensive overview of the density and viscosity of [HMIM]Cl, detailing experimental data, measurement protocols, and the synthesis of the compound.

Synthesis of this compound

The most common method for synthesizing [HMIM]Cl is through a nucleophilic substitution reaction (quaternization) of 1-methylimidazole (B24206) with 1-chlorohexane.[3][4] The reaction involves the lone pair of electrons on one of the nitrogen atoms in the imidazole (B134444) ring attacking the electrophilic carbon atom of 1-chlorohexane, which bears the chlorine atom. This process forms the 1-hexyl-3-methylimidazolium cation and the chloride anion. To ensure a pure product, it is recommended to use carefully distilled starting materials and to perform the reaction under an inert atmosphere.[3] Higher reaction temperatures can accelerate the process but may lead to a colored product, complicating purification.[3]

G cluster_reactants Reactants cluster_process Process cluster_product Product Methylimidazole 1-Methylimidazole Reaction Nucleophilic Substitution Methylimidazole->Reaction Chlorohexane 1-Chlorohexane Chlorohexane->Reaction HMIMCl 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl) Reaction->HMIMCl Synthesis

Caption: Synthesis pathway of this compound.

Density of this compound

The density of ionic liquids is a key parameter for engineering calculations, such as fluid dynamics and reactor design. The density of [HMIM]Cl has been measured across a range of temperatures and pressures. Generally, like most liquids, its density decreases linearly with an increase in temperature.[5]

Data Summary

The following table summarizes the available density data for [HMIM]Cl from various sources.

Temperature (°C)Temperature (K)Pressure (MPa)Density (g/cm³)Reference
26299.15Atmospheric1.04[6]
N/AN/AAtmospheric1.05[7]
20 - 80293 - 353≤ 20Data reported[8]
39 - 179312 - 452≤ 200Data reported[9]
Experimental Protocol: Density Measurement

The density of [HMIM]Cl is typically measured using a vibrating tube densimeter.[8][10] This instrument operates based on the principle that the natural frequency of a vibrating U-shaped tube changes with the mass of the fluid it contains.

Methodology:

  • Calibration: The instrument is first calibrated using substances with well-known densities, such as dry air and deionized water, at various temperatures.

  • Sample Injection: The [HMIM]Cl sample is injected into the thermostated U-tube, ensuring no air bubbles are present.

  • Measurement: The instrument measures the oscillation period of the tube filled with the sample.

  • Calculation: The density is then calculated from the oscillation period using the calibration constants.

  • Temperature and Pressure Control: Measurements are often performed over a range of temperatures, controlled by a Peltier thermostat, and can also be conducted at elevated pressures.[8][9]

For highly viscous ionic liquids, corrections to the raw data may be necessary to account for the damping effect of the sample on the tube's vibration.[11]

Viscosity of this compound

Viscosity is a critical property that influences mass transfer rates and fluid handling. Ionic liquids, including [HMIM]Cl, are known for their relatively high viscosity compared to molecular solvents. The viscosity of [HMIM]Cl is highly dependent on temperature, decreasing sharply as the temperature rises.[2][12]

Data Summary

The following table presents a summary of viscosity data for [HMIM]Cl.

Temperature (°C)Temperature (K)PressureViscosity (cP)Viscosity (Pa·s)Reference
35308.15Atmospheric33023.302[6]
80353.15AtmosphericN/A0.293[2]
100373.15AtmosphericN/A0.087[2]
120393.15AtmosphericN/A0.043[2]
30 - 100303.15 - 373.15AtmosphericData reportedData reported[9]

Note: 1 cP = 0.001 Pa·s

Experimental Protocol: Viscosity Measurement

Several types of viscometers are used to measure the viscosity of ionic liquids, including capillary viscometers and rotational viscometers.

Methodology (Stabinger Viscometer): [9]

  • Principle: This type of viscometer is a modification of a Couette rotational viscometer. It measures both the dynamic viscosity and the density of the sample simultaneously.

  • Sample Loading: A small volume of the [HMIM]Cl sample is introduced into the measurement cell.

  • Measurement: The cell contains a rotor that is subjected to a magnetic field, causing it to rotate. The rotational speed of the rotor is measured. The dynamic viscosity is determined from the difference in rotational speed when the rotor is moving through the sample versus its speed in a vacuum, considering the eddy current braking effect.

  • Temperature Control: The measurement cell is temperature-controlled, typically using a Peltier system, allowing for measurements over a wide temperature range.

Methodology (Ubbelohde Capillary Viscometer): [10]

  • Principle: This method relies on measuring the time it takes for a fixed volume of liquid to flow through a capillary of a known diameter and length under gravity.

  • Procedure: The viscometer is filled with the [HMIM]Cl sample and placed in a constant temperature bath.

  • Measurement: The time taken for the liquid meniscus to pass between two marked points is measured accurately.

  • Calculation: The kinematic viscosity is calculated from the flow time and a calibration constant for the viscometer. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at that temperature.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample [HMIM]Cl Sample Purity Purity Check (e.g., >98%) Sample->Purity Density Density Measurement (Vibrating Tube Densimeter) Purity->Density Viscosity Viscosity Measurement (e.g., Stabinger or Capillary Viscometer) Purity->Viscosity Data Raw Data (Frequency, Time) Density->Data Viscosity->Data Calculation Calculation of Density & Viscosity Data->Calculation Results Final Data Tables (ρ, η vs. T, P) Calculation->Results

Caption: Experimental workflow for density and viscosity measurement.

Conclusion

The density and viscosity of this compound are fundamental properties that dictate its behavior and suitability for various applications. The data consistently show that density decreases linearly with increasing temperature, while viscosity exhibits a much stronger, non-linear inverse relationship with temperature. Standardized experimental protocols using instruments like vibrating tube densimeters and rotational viscometers provide reliable and reproducible data. This comprehensive understanding of [HMIM]Cl's physical properties is essential for researchers and engineers working to harness the potential of this versatile ionic liquid.

References

A Deep Dive into the Electrochemical Landscape of 1-Hexyl-3-methylimidazolium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexyl-3-methylimidazolium (B1224943) chloride, often abbreviated as [HMIM]Cl, is a prominent member of the ionic liquid family. Ionic liquids (ILs) are salts with melting points below 100°C, exhibiting a unique combination of properties including low volatility, high thermal stability, and wide electrochemical windows.[1] These characteristics make them highly attractive for a variety of applications, ranging from "green" solvents in chemical synthesis to electrolytes in electrochemical devices and novel excipients in drug delivery systems.[1][2] Understanding the electrochemical properties of [HMIM]Cl is paramount for its effective utilization in these fields. This technical guide provides a comprehensive overview of the core electrochemical properties of [HMIM]Cl, detailed experimental protocols for their measurement, and a summary of key quantitative data.

Core Electrochemical Properties

The utility of [HMIM]Cl in electrochemical applications is defined by several key parameters: its electrochemical window, ionic conductivity, viscosity, and density. These properties are intricately linked and are significantly influenced by factors such as temperature and the presence of impurities like water.

Electrochemical Window

The electrochemical window (EW) defines the potential range within which the ionic liquid is electrochemically stable, meaning it does not undergo oxidation or reduction. A wide electrochemical window is a crucial attribute for applications such as batteries and capacitors, as it dictates the operational voltage of the device.[3] The EW of an ionic liquid is determined by the electrochemical stability of its constituent cation and anion.[4] For [HMIM]Cl, the cathodic limit is typically determined by the reduction of the 1-hexyl-3-methylimidazolium cation, while the anodic limit is set by the oxidation of the chloride anion. The presence of water can significantly narrow the electrochemical window of ionic liquids, as the electrolysis of water occurs at a lower potential than the decomposition of the ionic liquid itself.[5][6]

Ionic Conductivity

Ionic conductivity is a measure of a material's ability to conduct an electric current through the movement of ions. For ionic liquids, high ionic conductivity is desirable for applications requiring efficient charge transport, such as in electrolytes. The conductivity of [HMIM]Cl is influenced by its viscosity and the mobility of the [HMIM]⁺ and Cl⁻ ions. As with most ionic liquids, the conductivity of [HMIM]Cl is highly dependent on temperature; an increase in temperature leads to a decrease in viscosity and a corresponding increase in ionic conductivity.[5]

Viscosity and Density

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter for practical applications of ionic liquids. High viscosity can hinder mass transport and limit the efficiency of electrochemical processes.[7] The density of an ionic liquid is another fundamental physical property that is important for process design and engineering calculations.[8] Both the viscosity and density of [HMIM]Cl are temperature-dependent, generally decreasing as the temperature increases.[7][8]

Quantitative Data Summary

The following tables summarize the key electrochemical and physical properties of 1-Hexyl-3-methylimidazolium chloride based on available literature data.

Table 1: General Physicochemical Properties of [HMIM]Cl

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₉ClN₂[9]
Molecular Weight202.72 g/mol [9]
Melting Point-3 °C[9]

Table 2: Temperature-Dependent Properties of [HMIM]Cl

Temperature (°C)Density (g/cm³)Viscosity (cP)Conductivity (mS/cm)Reference(s)
20--0.08[9]
251.05--[10]
261.04--[9]
35-3302-[9]

Note: Data for all properties at all listed temperatures were not consistently available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the characterization of the key electrochemical properties of this compound.

Determination of the Electrochemical Window

The electrochemical window is typically determined using cyclic voltammetry (CV).

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (including a working electrode, a reference electrode, and a counter electrode)

  • Glassy carbon working electrode

  • Platinum wire or mesh counter electrode

  • Ag/AgCl or other suitable reference electrode

  • High-purity [HMIM]Cl

  • Inert gas (e.g., Argon or Nitrogen) for deaeration

Procedure:

  • Preparation of the Electrolyte: Dry the [HMIM]Cl under vacuum to remove any residual water. The water content should be verified using Karl Fischer titration.

  • Cell Assembly: Assemble the three-electrode cell with the glassy carbon working electrode, platinum counter electrode, and reference electrode.

  • Deaeration: Fill the cell with the dried [HMIM]Cl and purge with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • Cyclic Voltammetry Measurement:

    • Set the potential range to be scanned (e.g., from -3.0 V to +3.0 V vs. the reference electrode).

    • Set a suitable scan rate (e.g., 50 mV/s).

    • Run the cyclic voltammogram and record the current response as a function of the applied potential.

  • Determination of the Window: The electrochemical window is determined by identifying the potentials at which a significant increase in the cathodic and anodic currents is observed, indicating the onset of the reduction and oxidation of the electrolyte, respectively. A current density threshold (e.g., 1 mA/cm²) is often used to define the limits of the window.

Measurement of Ionic Conductivity

Ionic conductivity is measured using an AC impedance bridge or a conductivity meter.

Materials:

  • Conductivity meter or impedance analyzer

  • Two-electrode conductivity cell with platinum electrodes

  • Thermostatically controlled bath

  • High-purity [HMIM]Cl

Procedure:

  • Calibration: Calibrate the conductivity cell using standard potassium chloride solutions of known concentrations.

  • Sample Preparation: Fill the conductivity cell with the dried [HMIM]Cl, ensuring there are no air bubbles between the electrodes.

  • Temperature Control: Place the cell in a thermostatically controlled bath and allow it to equilibrate at the desired temperature.

  • Measurement: Measure the resistance or impedance of the sample using the conductivity meter or impedance analyzer. The measurement is typically performed over a range of AC frequencies to obtain the bulk resistance.

  • Calculation: The ionic conductivity (σ) is calculated using the following equation: σ = K_cell / R where K_cell is the cell constant (determined during calibration) and R is the measured resistance of the ionic liquid.

  • Temperature Dependence: Repeat the measurement at different temperatures to determine the temperature-dependent conductivity.

Measurement of Viscosity

Viscosity can be determined using a rotational viscometer or a falling-ball viscometer.

Materials:

  • Rotational viscometer or falling-ball viscometer

  • Thermostatically controlled sample holder

  • High-purity [HMIM]Cl

Procedure (using a rotational viscometer):

  • Instrument Setup: Calibrate the viscometer with a standard fluid of known viscosity.

  • Sample Loading: Place a known volume of the dried [HMIM]Cl into the sample holder.

  • Temperature Control: Allow the sample to reach thermal equilibrium at the desired temperature.

  • Measurement: Start the rotation of the spindle at a set speed and record the torque required to maintain that speed. The viscosity is automatically calculated by the instrument's software.

  • Shear Rate Dependence: Perform measurements at various shear rates to check for Newtonian or non-Newtonian behavior.

  • Temperature Dependence: Repeat the measurements at different temperatures.

Measurement of Density

Density is typically measured using a vibrating tube densimeter.

Materials:

  • Vibrating tube densimeter

  • Thermostatically controlled cell

  • High-purity [HMIM]Cl

Procedure:

  • Calibration: Calibrate the densimeter with dry air and deionized water at a known temperature.

  • Sample Injection: Inject the dried [HMIM]Cl into the vibrating U-tube of the densimeter, ensuring no air bubbles are present.

  • Temperature Control: Allow the sample to equilibrate at the desired temperature.

  • Measurement: The instrument measures the oscillation period of the U-tube, which is related to the density of the sample. The density is then calculated and displayed by the instrument.

  • Temperature Dependence: Repeat the measurements at different temperatures.

Visualizations

The following diagrams illustrate key experimental workflows and concepts related to the electrochemical characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Electrochemical Characterization cluster_analysis Data Analysis & Application synthesis Synthesis of [HMIM]Cl purification Purification & Drying synthesis->purification ew Electrochemical Window (CV) purification->ew conductivity Ionic Conductivity (Impedance) purification->conductivity viscosity Viscosity (Viscometer) purification->viscosity density Density (Densimeter) purification->density analysis Data Analysis & Interpretation ew->analysis conductivity->analysis viscosity->analysis density->analysis application Application Evaluation analysis->application

Caption: Workflow for the synthesis, purification, and electrochemical characterization of [HMIM]Cl.

cyclic_voltammetry_setup cluster_cell Electrochemical Cell we Working Electrode (GC) re Reference Electrode (Ag/AgCl) ce Counter Electrode (Pt) il [HMIM]Cl Electrolyte potentiostat Potentiostat potentiostat->we Potential Control & Current Measurement potentiostat->re Potential Reference potentiostat->ce Current Path

References

Methodological & Application

Application Notes and Protocols: 1-Hexyl-3-methylimidazolium Chloride in Biomass Pretreatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) are a class of salts with low melting points that are gaining significant attention as green solvents for biomass pretreatment. Their unique properties, such as low vapor pressure, high thermal stability, and the ability to dissolve lignocellulosic biomass, make them promising alternatives to traditional pretreatment methods. Among these, 1-Hexyl-3-methylimidazolium chloride ([C6HIM]Cl) is an imidazolium-based ionic liquid that has shown potential in the deconstruction of lignocellulosic biomass.

These application notes provide a comprehensive overview of the use of [C6HIM]Cl in biomass pretreatment, including its mechanism of action, detailed experimental protocols, and methods for characterizing the pretreated biomass. While specific quantitative data for [C6HIM]Cl is limited in publicly available literature, this document provides benchmark data from closely related imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) and 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM]OAc), to offer a comparative framework for evaluating its efficacy.

Mechanism of Action

The primary mechanism by which imidazolium-based ionic liquids like [C6HIM]Cl pretreat lignocellulosic biomass involves the disruption of the extensive hydrogen bond network in cellulose (B213188). The chloride anion acts as a hydrogen bond acceptor, interacting with the hydroxyl groups of cellulose and breaking the intra- and intermolecular hydrogen bonds that hold the cellulose chains together in a crystalline structure. This leads to the dissolution of cellulose and a reduction in its crystallinity, making it more accessible to enzymatic hydrolysis for the release of fermentable sugars. Concurrently, the ionic liquid can also aid in the dissolution and removal of lignin (B12514952) and hemicellulose, further exposing the cellulose fibers.

Quantitative Data on Biomass Pretreatment with Imidazolium-Based Ionic Liquids

The following tables summarize typical quantitative data obtained from the pretreatment of various biomass types with imidazolium-based ionic liquids. This data can serve as a benchmark for experiments utilizing [C6HIM]Cl.

Table 1: Compositional Analysis of Barley Straw After Pretreatment with Different Ionic Liquids

Ionic LiquidCellulose (%)Hemicellulose (%)Lignin (%)
Untreated35.124.515.2
[EMIM][OAc]51.815.38.7
[BMIM][Cl]42.520.112.4

Note: Data is illustrative and based on typical results for imidazolium-based ILs.[1]

Table 2: Enzymatic Saccharification Yields of Pretreated Biomass

Ionic Liquid PretreatmentBiomass SourceGlucose Yield (%)Xylose Yield (%)Reference
[EMIM][OAc]Switchgrass>90>70[2]
[BMIM][Cl]Wheat Straw~75~60[3]
[EMIM][Ac]Maple Wood90-[3]

Experimental Protocols

The following are detailed protocols for biomass pretreatment with [C6HIM]Cl and subsequent analysis. These protocols are based on established methods for similar ionic liquids and may require optimization for specific biomass types and experimental goals.

Protocol 1: Biomass Pretreatment with this compound

Objective: To dissolve lignocellulosic biomass in [C6HIM]Cl to reduce cellulose crystallinity and remove lignin and hemicellulose.

Materials:

  • Dried lignocellulosic biomass (e.g., switchgrass, corn stover, wood chips), ground to a particle size of 0.2-2 mm.

  • This compound ([C6HIM]Cl)

  • Anti-solvent (e.g., deionized water, ethanol, or acetone)

  • Heating and stirring apparatus (e.g., oil bath with magnetic stirrer or a temperature-controlled reactor)

  • Filtration apparatus (e.g., vacuum filter with appropriate filter paper)

  • Drying oven

Procedure:

  • Preparation: Ensure the biomass is thoroughly dried to a moisture content below 5% to prevent interference with the ionic liquid's activity.

  • Dissolution: In a reaction vessel, add the dried biomass to [C6HIM]Cl at a specific loading (e.g., 5-10 wt%).

  • Heating and Stirring: Heat the mixture to a desired temperature (typically between 100-160°C) with constant stirring. The optimal temperature and time will depend on the biomass type and desired outcome. A typical duration is 1-6 hours.

  • Cellulose Regeneration: After the desired pretreatment time, cool the mixture to room temperature. Add an anti-solvent (e.g., deionized water) dropwise while stirring vigorously to precipitate the cellulose-rich material.

  • Separation: Separate the precipitated solid from the ionic liquid-anti-solvent mixture by filtration. The solid is the pretreated biomass (cellulose-rich pulp), and the liquid phase contains the dissolved lignin, hemicellulose, and the ionic liquid.

  • Washing: Wash the solid pulp thoroughly with the anti-solvent to remove any residual ionic liquid.

  • Drying: Dry the pretreated biomass in an oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

  • Lignin Precipitation (Optional): Lignin can be recovered from the filtrate by adding an acid to reduce the pH, causing the lignin to precipitate. The precipitated lignin can then be collected by centrifugation or filtration.

Protocol 2: Enzymatic Hydrolysis of Pretreated Biomass

Objective: To determine the yield of fermentable sugars from the pretreated biomass.

Materials:

  • Pretreated, dried biomass

  • Cellulase (B1617823) and xylanase enzyme cocktail

  • Citrate (B86180) buffer (pH 4.8)

  • Incubator shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system for sugar analysis

Procedure:

  • Slurry Preparation: Prepare a slurry of the pretreated biomass in citrate buffer (e.g., 1% w/v glucan loading).

  • Enzyme Addition: Add the cellulase and xylanase enzyme cocktail to the slurry at a specified loading (e.g., 20 mg protein per gram of glucan).

  • Incubation: Incubate the mixture in a shaker at a controlled temperature (typically 50°C) and agitation speed (e.g., 150 rpm) for 72 hours.

  • Sampling: Periodically take samples from the hydrolysis mixture.

  • Sample Preparation: Stop the enzymatic reaction by heating the sample (e.g., at 100°C for 10 minutes) or by adding a quenching agent. Centrifuge the sample to separate the solid residue from the supernatant containing the dissolved sugars.

  • Sugar Analysis: Analyze the concentration of glucose and xylose in the supernatant using an HPLC system equipped with a suitable column (e.g., an Aminex HPX-87H) and a refractive index detector.

  • Yield Calculation: Calculate the sugar yield as a percentage of the theoretical maximum based on the initial cellulose and hemicellulose content of the pretreated biomass.

Protocol 3: Characterization of Pretreated Biomass

Objective: To analyze the chemical and physical changes in the biomass after pretreatment.

Methods:

  • Compositional Analysis: Determine the cellulose, hemicellulose, and lignin content of the untreated and pretreated biomass using standard laboratory analytical procedures, such as those developed by the National Renewable Energy Laboratory (NREL).[4]

  • X-ray Diffraction (XRD): Analyze the crystallinity of the cellulose in the biomass before and after pretreatment. A decrease in the crystallinity index (CrI) indicates effective disruption of the cellulose structure.[5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify changes in the chemical functional groups of the biomass components. This can provide qualitative information on the removal of lignin and hemicellulose and changes in the cellulose structure.[6]

  • Scanning Electron Microscopy (SEM): Visualize the morphological changes in the biomass surface. Effective pretreatment will result in a more porous and disrupted surface structure, increasing the accessibility for enzymes.[5]

Visualizations

Biomass_Pretreatment_Workflow cluster_pretreatment Ionic Liquid Pretreatment cluster_analysis Downstream Processing & Analysis Biomass Dried Biomass Mix Mixing & Heating (100-160°C) Biomass->Mix IL [C6HIM]Cl IL->Mix Regen Cellulose Regeneration (add anti-solvent) Mix->Regen Filter1 Filtration Regen->Filter1 Pulp Cellulose-Rich Pulp Filter1->Pulp Solid Filtrate Filtrate (IL, Lignin, Hemicellulose) Filter1->Filtrate Liquid Wash Washing Pulp->Wash Dry Drying Wash->Dry Pretreated_Biomass Pretreated Biomass Dry->Pretreated_Biomass Enzymatic_Hydrolysis Enzymatic Hydrolysis Pretreated_Biomass->Enzymatic_Hydrolysis Characterization Biomass Characterization (XRD, FTIR, SEM) Pretreated_Biomass->Characterization Sugar_Analysis Sugar Analysis (HPLC) Enzymatic_Hydrolysis->Sugar_Analysis Fermentable_Sugars Fermentable Sugars Sugar_Analysis->Fermentable_Sugars Structural_Data Structural & Compositional Data Characterization->Structural_Data Lignin_Precip Lignin Precipitation Filtrate->Lignin_Precip Filter2 Filtration Lignin_Precip->Filter2 Lignin Recovered Lignin Filter2->Lignin Solid IL_Recycle IL Recycling Filter2->IL_Recycle Liquid

Caption: Workflow for biomass pretreatment using [C6HIM]Cl.

Mechanism_of_Action cluster_lignocellulose Lignocellulosic Biomass cluster_il Ionic Liquid ([C6HIM]Cl) Cellulose Crystalline Cellulose (Extensive H-bonding) Hemicellulose Hemicellulose Disruption Disruption of H-bonds Cellulose->Disruption Lignin Lignin Dissolved_Lignin Dissolved Lignin & Hemicellulose Hemicellulose->Dissolved_Lignin Lignin->Dissolved_Lignin Cation [C6HIM]+ Cation Anion Cl- Anion Anion->Disruption H-bond acceptor Dissolved_Cellulose Amorphous/Dissolved Cellulose Disruption->Dissolved_Cellulose

Caption: Mechanism of [C6HIM]Cl action on biomass.

References

Application Notes and Protocols: 1-Hexyl-3-methylimidazolium Chloride as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexyl-3-methylimidazolium (B1224943) chloride, often abbreviated as [HMIM]Cl, is an ionic liquid that has garnered significant attention as a versatile and environmentally benign catalyst and solvent in a wide array of organic transformations. Its unique properties, including low vapor pressure, high thermal stability, and tunable solvency, make it an attractive alternative to conventional volatile organic solvents. In its catalytic role, [HMIM]Cl can act as a Brønsted or Lewis acid, or as a phase-transfer catalyst, facilitating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are crucial in the synthesis of pharmaceuticals and other fine chemicals.

This document provides detailed application notes and experimental protocols for the use of 1-hexyl-3-methylimidazolium chloride as a catalyst in four key organic reactions: the Biginelli reaction, the Knoevenagel condensation, the Heck reaction, and the Michael addition.

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are important scaffolds in medicinal chemistry. Imidazolium-based ionic liquids, including [HMIM]Cl, have been shown to be effective catalysts for this transformation, often under solvent-free conditions.[1][2][3][4]

Data Presentation

The following table summarizes representative data for the Biginelli reaction catalyzed by an acidic imidazolium (B1220033) chloride ionic liquid. While specific data for [HMIM]Cl is limited, the data for 1,3-bis(carboxymethyl)imidazolium chloride ([BCMIM][Cl]) provides a strong indication of the expected yields and reaction times.[2][3]

Aldehydeβ-KetoesterUrea (B33335)/Thiourea (B124793)Catalyst Loading (mol%)Time (min)Yield (%)
BenzaldehydeEthyl acetoacetateUrea51696[3]
4-ChlorobenzaldehydeEthyl acetoacetateUrea51595[3]
4-MethoxybenzaldehydeEthyl acetoacetateUrea52092[3]
BenzaldehydeMethyl acetoacetateThiourea52094[3]
3-HydroxybenzaldehydeEthyl acetoacetateThiourea52590[3]
Experimental Protocol

General Procedure for the Synthesis of Dihydropyrimidinones: [1][2][3]

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and this compound (0.1 mmol, 10 mol%).

  • Heat the reaction mixture at 80-100 °C with stirring for the time indicated by TLC monitoring (typically 15-30 minutes).

  • After completion of the reaction, cool the mixture to room temperature.

  • Add 20 mL of cold water to the reaction mixture and stir vigorously until a solid precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum.

  • Recrystallize the crude product from ethanol (B145695) to obtain the pure dihydropyrimidinone.

Reaction Workflow

Biginelli_Reaction_Workflow Reactants Aldehyde, β-Ketoester, Urea/Thiourea, [HMIM]Cl Reaction Heating at 80-100 °C Reactants->Reaction Workup Cooling, Addition of Water Reaction->Workup Filtration Vacuum Filtration Workup->Filtration Purification Recrystallization from Ethanol Filtration->Purification Product Pure Dihydropyrimidinone Purification->Product

Caption: Workflow for the [HMIM]Cl-catalyzed Biginelli reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated compound. Basic ionic liquids are particularly effective for this reaction, and imidazolium-based ionic liquids can also serve as efficient catalysts and reaction media.[5][6][7]

Data Presentation

The following table presents data for the Knoevenagel condensation catalyzed by a basic imidazolium ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH). This serves as a representative example due to the limited specific data for [HMIM]Cl in this reaction.[5]

Aldehyde/KetoneActive Methylene CompoundTime (min)Yield (%)
BenzaldehydeMalononitrile1095[5]
4-ChlorobenzaldehydeMalononitrile1094[5]
4-NitrobenzaldehydeMalononitrile1098[5]
CyclohexanoneEthyl cyanoacetate3090[5]
HeptanalDiethyl malonate2085[5]
Experimental Protocol

General Procedure for Knoevenagel Condensation: [5][7]

  • To a round-bottom flask, add the carbonyl compound (1.0 mmol), the active methylene compound (1.2 mmol), and this compound (2.0 mL) as the solvent and catalyst.

  • Stir the mixture at room temperature for the time required to complete the reaction (monitored by TLC, typically 10-30 minutes).

  • Upon completion, extract the product from the ionic liquid using diethyl ether (3 x 10 mL).

  • Combine the organic extracts and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The product can be further purified by column chromatography on silica (B1680970) gel if necessary. The ionic liquid can be recovered by removing residual water under vacuum and reused.

Catalytic Cycle

Knoevenagel_Condensation_Mechanism cluster_0 Catalytic Cycle [HMIM]Cl [HMIM]Cl Carbanion Carbanion Intermediate [HMIM]Cl->Carbanion Deprotonation Active_Methylene Active Methylene (e.g., Malononitrile) Active_Methylene->Carbanion Adduct Aldol-type Adduct Carbanion->Adduct Nucleophilic Attack Carbonyl Carbonyl Compound (Aldehyde/Ketone) Carbonyl->Adduct Product α,β-Unsaturated Product Adduct->Product Dehydration Water H₂O Adduct->Water Product->[HMIM]Cl Regeneration Heck_Reaction_Mechanism cluster_0 Heck Catalytic Cycle in [HMIM]Cl Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Alkene_Coord Alkene Coordination OxAdd->Alkene_Coord Insertion Migratory Insertion Alkene_Coord->Insertion Beta_Elim β-Hydride Elimination Insertion->Beta_Elim Red_Elim Reductive Elimination Beta_Elim->Red_Elim Product Substituted Alkene Beta_Elim->Product Red_Elim->Pd0 BaseH Base-H⁺X⁻ Red_Elim->BaseH Aryl_Halide Ar-X Aryl_Halide->OxAdd Alkene Alkene Alkene->Alkene_Coord Base Base Base->Red_Elim Aza_Michael_Addition_Mechanism cluster_0 Aza-Michael Addition HMIM_Cl [HMIM]⁺Cl⁻ Activated_Amine Activated Amine HMIM_Cl->Activated_Amine H-Bonding Activation Product β-Amino Compound HMIM_Cl->Product Regeneration Amine Amine (Nucleophile) Amine->Activated_Amine Enolate Enolate Intermediate Activated_Amine->Enolate Conjugate Addition Acceptor α,β-Unsaturated Carbonyl Acceptor->Enolate Enolate->Product Protonation

References

Application Notes and Protocols for 1-Hexyl-3-methylimidazolium chloride in Electrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexyl-3-methylimidazolium (B1224943) chloride ([HMIM]Cl) is a room-temperature ionic liquid (RTIL) that has garnered significant interest in various electrochemical applications due to its unique physicochemical properties. These properties include a wide electrochemical window, good thermal stability, and tunable solvency. This document provides detailed application notes and experimental protocols for the use of [HMIM]Cl in key areas of electrochemistry, including electrodeposition, corrosion inhibition, and electrochemical sensors. The information is intended to serve as a practical guide for researchers and professionals in the field.

Electrodeposition of Aluminum

The use of [HMIM]Cl-based electrolytes offers a promising alternative to traditional high-temperature molten salts for the electrodeposition of aluminum. The ionic liquid serves as a non-aqueous electrolyte, enabling the deposition of reactive metals like aluminum at significantly lower temperatures.

Application Note

[HMIM]Cl, when mixed with aluminum chloride (AlCl₃), forms a chloroaluminate ionic liquid that is conductive and has a wide electrochemical window suitable for aluminum deposition. The molar ratio of [HMIM]Cl to AlCl₃ is a critical parameter that influences the electrolyte's properties and the quality of the deposited aluminum. A molar ratio of 1:2 ([HMIM]Cl:AlCl₃) has been shown to be effective. The electrochemical behavior of the chloroaluminate species in this ionic liquid has been investigated using techniques such as cyclic voltammetry and chronoamperometry.

Experimental Protocol: Electrodeposition of Aluminum

This protocol describes the electrodeposition of aluminum onto a copper substrate using a [HMIM]Cl-AlCl₃ electrolyte.

Materials:

  • 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Copper sheet (cathode)

  • High-purity aluminum wire (anode and reference electrode)

  • Acetone (B3395972)

  • Three-electrode electrochemical cell

  • Potentiostat/Galvanostat

  • Inert atmosphere glovebox

Procedure:

  • Electrolyte Preparation:

    • Inside an inert atmosphere glovebox, slowly add anhydrous AlCl₃ to [HMIM]Cl in a 2:1 molar ratio with constant stirring. The reaction is exothermic.

    • Continue stirring until a homogeneous, clear to light-yellow liquid is formed.

  • Electrode Preparation:

    • Degrease the copper sheet by sonicating in acetone.

    • Rinse with deionized water and dry thoroughly.

  • Electrochemical Setup:

    • Assemble the three-electrode cell inside the glovebox.

    • Use the prepared copper sheet as the working electrode (cathode), a high-purity aluminum wire as the counter electrode (anode), and another aluminum wire as the reference electrode.

    • Fill the cell with the prepared [HMIM]Cl-AlCl₃ electrolyte.

  • Electrochemical Deposition:

    • Perform cyclic voltammetry to determine the reduction potential of aluminum in the electrolyte.

    • Carry out chronoamperometry or potentiostatic deposition at a potential slightly more negative than the determined reduction potential.

    • Alternatively, galvanostatic deposition can be performed at a constant current density.

  • Post-Deposition Treatment:

    • After deposition, carefully remove the coated copper substrate from the cell.

    • Rinse the substrate thoroughly with anhydrous acetone to remove any residual ionic liquid.

    • Dry the sample under an inert gas stream.

  • Characterization:

    • Characterize the morphology of the aluminum coating using Scanning Electron Microscopy (SEM).

    • Confirm the elemental composition using Energy Dispersive X-ray Spectroscopy (EDS).

    • Analyze the crystal structure of the deposit using X-ray Diffraction (XRD).

Logical Workflow for Aluminum Electrodeposition:

Electrodeposition_Workflow cluster_prep Preparation cluster_process Electrochemical Process cluster_analysis Analysis A Prepare [HMIM]Cl-AlCl3 Electrolyte C Assemble 3-Electrode Cell A->C B Prepare Copper Substrate B->C D Perform Electrodeposition C->D E Rinse and Dry Deposited Sample D->E F Characterize Deposit (SEM, EDS, XRD) E->F

Workflow for Aluminum Electrodeposition

Corrosion Inhibition

[HMIM]Cl and its derivatives have demonstrated significant potential as corrosion inhibitors for mild steel in acidic environments. The imidazolium (B1220033) cation can adsorb onto the metal surface, forming a protective film that inhibits both anodic and cathodic reactions of the corrosion process.

Application Note

The corrosion inhibition efficiency of [HMIM]Cl is dependent on its concentration. Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are employed to evaluate the inhibitor's performance. The adsorption of the inhibitor on the metal surface can be characterized by adsorption isotherms.

Experimental Protocol: Evaluation of Corrosion Inhibition

This protocol outlines the procedure for evaluating the corrosion inhibition efficiency of [HMIM]Cl for mild steel in a 1 M HCl solution.

Materials:

  • Mild steel coupons

  • This compound ([HMIM]Cl)

  • Hydrochloric acid (HCl)

  • Silicon carbide papers (various grits)

  • Acetone

  • Standard three-electrode corrosion cell (e.g., a glass kit with a platinum counter electrode and a saturated calomel (B162337) reference electrode)

  • Potentiostat/Galvanostat with EIS capability

Procedure:

  • Specimen Preparation:

    • Mechanically polish the mild steel coupons with silicon carbide papers of increasing grit size.

    • Degrease the coupons with acetone.

    • Rinse with deionized water and dry.

  • Electrolyte Preparation:

    • Prepare a 1 M HCl solution.

    • Prepare a series of 1 M HCl solutions containing different concentrations of [HMIM]Cl (e.g., 100, 200, 300, 400, 500 ppm).

  • Electrochemical Measurements:

    • Assemble the corrosion cell with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

    • Fill the cell with the test solution (1 M HCl with and without inhibitor).

    • Allow the system to stabilize by measuring the open circuit potential (OCP) for about 30-60 minutes.

    • Electrochemical Impedance Spectroscopy (EIS):

      • Perform EIS measurements at the OCP over a frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV).

      • Analyze the Nyquist and Bode plots to determine parameters like charge transfer resistance (Rct).

    • Potentiodynamic Polarization:

      • Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

      • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.

  • Data Analysis:

    • Calculate the inhibition efficiency (IE%) from both EIS and potentiodynamic polarization data using the following equations:

      • From EIS: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100

      • From Polarization: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100 (where 'inh' refers to the solution with inhibitor and 'blank' to the solution without inhibitor).

Data Presentation: Corrosion Inhibition Efficiency of [HMIM]Cl on Mild Steel in 1 M HCl

[HMIM]Cl Concentration (ppm)Inhibition Efficiency (IE%) from EISInhibition Efficiency (IE%) from Polarization
100DataData
200DataData
300DataData
400DataData
500DataData

Note: "Data" indicates where experimentally determined values should be inserted.

Electrochemical Sensors

[HMIM]Cl can be utilized in the fabrication of electrochemical sensors, particularly potentiometric sensors. Its role can be as a component of the ion-selective membrane, influencing the sensor's response and selectivity.

Application Note

A potentiometric sensor for the detection of the 1-hexyl-3-methylimidazolium cation ([C₆mim]⁺) itself has been developed using a molecularly imprinted polymer (MIP) dispersed in a plasticized PVC matrix. This demonstrates the feasibility of creating sensors with high selectivity for imidazolium-based cations.

Experimental Protocol: Fabrication of a [C₆mim]⁺-Selective Potentiometric Sensor

This protocol details the fabrication of a potentiometric sensor for the determination of the 1-hexyl-3-methylimidazolium cation.

Materials:

  • This compound ([HMIM]Cl) as the template molecule

  • Methacrylic acid (MAA) as the functional monomer

  • Ethylene glycol dimethacrylate (EGDMA) as the cross-linking agent

  • 2,2'-Azobisisobutyronitrile (AIBN) as the initiator

  • Acetonitrile

  • High molecular weight PVC powder

  • o-Nitrophenyloctyl ether (o-NPOE) as a plasticizer

  • Tetrahydrofuran (THF)

  • Ag/AgCl wire (reference electrode)

  • Glass tube

Procedure:

  • Synthesis of Molecularly Imprinted Polymer (MIP):

    • In a glass vial, dissolve [HMIM]Cl (template), MAA (monomer), and EGDMA (cross-linker) in acetonitrile.

    • Add AIBN as the initiator.

    • Purge the solution with nitrogen for 10 minutes to remove oxygen.

    • Seal the vial and polymerize at 60°C for 24 hours.

    • Grind the resulting polymer and wash extensively with a mixture of methanol (B129727) and acetic acid to remove the template molecule, followed by methanol to remove the acid.

    • Dry the MIP particles under vacuum.

  • Fabrication of the Ion-Selective Membrane:

    • Prepare a membrane cocktail by dissolving PVC, o-NPOE, and the synthesized MIP particles in THF.

    • Pour the mixture into a glass ring placed on a glass plate.

    • Allow the THF to evaporate slowly at room temperature for about 24 hours to form a transparent membrane.

  • Assembly of the Electrode:

    • Cut a small disc from the prepared membrane and glue it to the end of a glass tube.

    • Fill the tube with an internal reference solution (e.g., 0.01 M [HMIM]Cl).

    • Insert an Ag/AgCl wire into the internal solution to serve as the internal reference electrode.

  • Sensor Conditioning and Calibration:

    • Condition the electrode by soaking it in a 0.01 M solution of [HMIM]Cl for several hours.

    • Calibrate the electrode by measuring the potential in a series of standard solutions of [HMIM]Cl with varying concentrations (e.g., 1.0 × 10⁻⁶ to 0.1 mol/kg).

    • Plot the potential versus the logarithm of the [C₆mim]⁺ concentration to obtain the calibration curve and determine the Nernstian slope.

Signaling Pathway for Potentiometric Sensing:

Potentiometric_Sensing Analyte [C6mim]+ in Sample Membrane Ion-Selective Membrane (with MIP) Analyte->Membrane Selective Binding Interface Phase Boundary Potential Development Membrane->Interface Transduction Potential Difference Measurement Interface->Transduction vs. Reference Electrode Signal Analytical Signal (Voltage) Transduction->Signal

Potentiometric Sensing Mechanism

Quantitative Data for [C₆mim]⁺-Selective Sensor:

ParameterValue
Nernstian Response58.87 ± 0.3 mV per decade
Linear Concentration Range1.0 × 10⁻⁶ to 0.1 mol/kg
Limit of Detection2.8 × 10⁻⁷ mol/kg

Note: These values are based on previously reported data and should be experimentally verified.

Conclusion

This compound is a versatile ionic liquid with promising applications in various fields of electrochemistry. The protocols provided herein offer a starting point for researchers to explore its use in electrodeposition, corrosion inhibition, and the development of novel electrochemical sensors. Further optimization of the experimental conditions may be required to achieve desired outcomes for specific applications.

Application Notes and Protocols for Cellulose Dissolution using 1-Hexyl-3-methylimidazolium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexyl-3-methylimidazolium (B1224943) chloride, [Hmim]Cl, is an ionic liquid (IL) belonging to the imidazolium (B1220033) class, which has garnered significant attention for its ability to dissolve cellulose (B213188). The dissolution of cellulose, a recalcitrant biopolymer, is a critical step in the development of novel cellulosic materials for a wide range of applications, including the formulation of drug delivery systems. The mechanism of dissolution primarily involves the disruption of the extensive hydrogen-bonding network within the cellulose structure by the ions of the IL. The chloride anion, in particular, plays a crucial role by forming hydrogen bonds with the hydroxyl groups of cellulose, while the imidazolium cation interacts with the oxygen atoms of the glycosidic linkages.[1] This process allows for the homogenous dispersion of cellulose chains within the ionic liquid, enabling subsequent modification and regeneration into various forms such as films, fibers, and hydrogels.

The length of the alkyl chain on the imidazolium cation influences the physicochemical properties of the ionic liquid and its efficiency as a cellulose solvent. While shorter alkyl chains are often more effective, 1-hexyl-3-methylimidazolium chloride still serves as a viable solvent, particularly under specific temperature conditions.[2][3] These application notes provide detailed protocols for the dissolution of cellulose in [Hmim]Cl, its subsequent regeneration, and potential applications in drug delivery, based on available literature for [Hmim]Cl and closely related ionic liquids.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₉ClN₂[3]
Molecular Weight 202.72 g/mol [3]
Appearance Colorless to yellow clear liquid[4]
Melting Point 38 °C[4]
Density 1.0337 g/cm³[4]
Viscosity 3302 cP (at 35 °C)[1]
Solubility Soluble in Methanol, Dichloromethane[4]

Experimental Protocols

Protocol 1: Dissolution of Microcrystalline Cellulose in [Hmim]Cl

This protocol is adapted from studies on similar 1-allyl-3-alkylimidazolium chloride systems and is intended as a starting point for optimization.[3]

Materials:

  • Microcrystalline cellulose (MCC)

  • This compound ([Hmim]Cl)

  • Anhydrous ethanol (B145695)

  • Deionized water

  • Heating mantle with magnetic stirring

  • Vacuum oven

Procedure:

  • Drying of Cellulose: Dry the microcrystalline cellulose in a vacuum oven at 80°C for at least 12 hours to remove any residual moisture.

  • Pre-treatment (Optional but Recommended): For enhanced solubility, a pre-treatment of the cellulose with an alkaline solution can be performed. For example, treat the MCC with a 20% (w/w) aqueous NaOH solution at 5°C for 72 hours. Subsequently, wash the treated cellulose with deionized water until a neutral pH is achieved.[3]

  • Dissolution:

    • Place a known amount of [Hmim]Cl into a round-bottom flask equipped with a magnetic stirrer.

    • Heat the ionic liquid to the desired temperature (e.g., 60°C or 100°C) under an inert atmosphere (e.g., nitrogen or argon).[3]

    • Gradually add the dried (and pre-treated, if applicable) microcrystalline cellulose to the heated ionic liquid under continuous stirring. A typical starting concentration is 1% (w/w).[3]

    • Continue stirring at the set temperature until the cellulose is completely dissolved. The dissolution time will vary depending on the temperature and the nature of the cellulose. For a 1% solution of pre-treated MCC in a similar ionic liquid (1-allyl-3-hexylimidazolium chloride), dissolution times of approximately 422 minutes at 60°C have been reported.[3]

  • Monitoring Dissolution: The dissolution process can be monitored using a polarized light microscope. The disappearance of birefringence indicates the complete dissolution of the crystalline cellulose.

Protocol 2: Regeneration of Cellulose from [Hmim]Cl Solution

This protocol describes the regeneration of dissolved cellulose into a solid form using an anti-solvent.

Materials:

  • Cellulose-[Hmim]Cl solution (from Protocol 1)

  • Absolute ethanol (or deionized water as an alternative anti-solvent)

  • Beaker

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Filter paper

  • Deionized water

  • Vacuum oven or freeze-dryer

Procedure:

  • Precipitation:

    • Allow the cellulose-[Hmim]Cl solution to cool to room temperature.

    • Slowly add an excess of an anti-solvent, such as absolute ethanol or deionized water, to the solution while stirring vigorously.[3] This will cause the cellulose to precipitate out of the solution. A typical volume ratio of anti-solvent to cellulose solution is 5:1.

  • Washing:

    • Separate the regenerated cellulose from the ionic liquid/anti-solvent mixture by filtration.

    • Wash the collected cellulose thoroughly with the anti-solvent (e.g., absolute ethanol) multiple times to remove any residual ionic liquid.[3]

    • Subsequently, wash the cellulose with an excess of deionized water until no chloride ions are detected in the washings (e.g., using a silver nitrate (B79036) test).

  • Drying:

    • Dry the regenerated cellulose to obtain a solid material. Two common methods are:

      • Vacuum Oven Drying: Place the washed cellulose in a vacuum oven at 60°C until a constant weight is achieved. This typically results in a dense film or powder.

      • Freeze-Drying (Lyophilization): For a more porous, aerogel-like structure, freeze the water-swollen regenerated cellulose and then dry it under vacuum using a freeze-dryer.[3]

Quantitative Data

The following table summarizes the dissolution times for a 1% (w/w) solution of NaOH-pretreated microcrystalline cellulose in 1-allyl-3-hexylimidazolium chloride, a structurally similar ionic liquid to [Hmim]Cl. This data can be used as a reference for estimating dissolution parameters for [Hmim]Cl.

Ionic LiquidTemperature (°C)Dissolution Time for 1% Cellulose (min)Reference
1-allyl-3-hexylimidazolium chloride60~422[3]
1-allyl-3-hexylimidazolium chloride100Faster than at 60°C (exact time not specified)[3]
1-allyl-3-hexylimidazolium chloride120Faster than at 100°C (exact time not specified)[3]

Note: It has been observed that for 1-alkyl-3-methylimidazolium chlorides, longer alkyl chains (like hexyl) can lead to a decrease in cellulose dissolution efficiency compared to shorter chains.[1]

Applications in Drug Delivery

Cellulose dissolved in ionic liquids can be regenerated into various forms, such as hydrogels and films, which are excellent candidates for drug delivery systems due to their biocompatibility and biodegradability.[5][6] While specific studies using [Hmim]Cl are limited, the general principles and protocols can be adapted.

Protocol 3: Preparation of a Drug-Loaded Cellulose Hydrogel

This protocol provides a general method for incorporating a model drug into a regenerated cellulose matrix.

Materials:

  • Cellulose-[Hmim]Cl solution

  • Model drug (e.g., a small molecule therapeutic)

  • Anti-solvent (e.g., deionized water or ethanol)

  • Phosphate-buffered saline (PBS) for release studies

  • UV-Vis spectrophotometer

Procedure:

  • Drug Loading:

    • Dissolve the desired amount of the model drug directly into the cellulose-[Hmim]Cl solution. Stir until a homogenous mixture is obtained. The choice of drug should be compatible with the ionic liquid and the processing temperature.

  • Hydrogel Formation:

    • Cast the drug-loaded cellulose solution into a mold of the desired shape (e.g., a petri dish to form a film).

    • Immerse the mold in a bath of an anti-solvent (e.g., deionized water) to initiate the regeneration and formation of the hydrogel.

    • Allow the hydrogel to fully form and solidify over several hours, replacing the anti-solvent periodically to ensure complete removal of the ionic liquid.

  • Washing and Equilibration:

    • Wash the drug-loaded hydrogel extensively with deionized water to remove any residual ionic liquid and unbound drug.

    • Equilibrate the hydrogel in a buffer solution, such as PBS, relevant to the intended application.

  • In Vitro Drug Release Study (Example):

    • Place the drug-loaded hydrogel in a known volume of PBS at a controlled temperature (e.g., 37°C) with gentle agitation.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh PBS to maintain sink conditions.

    • Analyze the concentration of the released drug in the aliquots using a suitable analytical method, such as UV-Vis spectrophotometry, to determine the release profile.

Visualizations

Mechanism of Cellulose Dissolution in Imidazolium Chloride ILs

cellulose_dissolution cluster_cellulose Cellulose Chain cluster_il [Hmim]Cl Ionic Liquid C1 Glucopyranose Unit C2 Glucopyranose Unit C1->C2 β-1,4-glycosidic bond dissolved_cellulose Dissolved Cellulose Chains C1->dissolved_cellulose Dissolution C2->dissolved_cellulose Dissolution Hbond Intermolecular H-Bonds cation [Hmim]⁺ Cation cation->C1 Interacts with glycosidic oxygen anion Cl⁻ Anion anion->Hbond Disrupts H-bonds

Caption: Mechanism of cellulose dissolution by [Hmim]Cl.

Experimental Workflow for Cellulose Dissolution and Regeneration

workflow start Start: Microcrystalline Cellulose drying Drying (Vacuum Oven) start->drying dissolution Dissolution in [Hmim]Cl (e.g., 60-100°C with stirring) drying->dissolution solution Homogeneous Cellulose-[Hmim]Cl Solution dissolution->solution regeneration Regeneration (Addition of Anti-solvent) solution->regeneration washing Washing (Ethanol & Deionized Water) regeneration->washing drying_final Drying (Vacuum Oven or Freeze-dryer) washing->drying_final end Regenerated Cellulose (Film, Powder, or Aerogel) drying_final->end drug_delivery cellulose_solution Cellulose/[Hmim]Cl Solution drug_loading Drug Incorporation cellulose_solution->drug_loading drug_loaded_solution Drug-loaded Cellulose Solution drug_loading->drug_loaded_solution hydrogel_formation Regeneration as Hydrogel drug_loaded_solution->hydrogel_formation drug_delivery_system Drug Delivery System (Hydrogel) hydrogel_formation->drug_delivery_system drug_release Controlled Drug Release (e.g., in PBS) drug_delivery_system->drug_release

References

Application Notes and Protocols for Enzymatic Reactions in 1-Hexyl-3-methylimidazolium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 1-Hexyl-3-methylimidazolium chloride ([Hmim]Cl) as a solvent for enzymatic reactions. The information is tailored for researchers in biotechnology, enzymology, and drug development seeking to leverage ionic liquids to enhance reaction rates, improve enzyme stability, and facilitate the processing of poorly soluble substrates.

Introduction to this compound in Biocatalysis

This compound ([Hmim]Cl) is an ionic liquid (IL) that has garnered attention as a potential solvent or co-solvent for enzymatic reactions. Ionic liquids are salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.

The use of [Hmim]Cl in biocatalysis offers several potential advantages over conventional organic solvents, including:

  • Enhanced Enzyme Stability: For certain enzymes, the ionic liquid environment can help maintain the native protein conformation, leading to increased operational stability.

  • Improved Substrate Solubility: [Hmim]Cl can dissolve substrates that are poorly soluble in water or traditional organic solvents, thereby increasing their availability to the enzyme.

  • Modified Enzyme Activity and Selectivity: The unique microenvironment provided by the ionic liquid can influence the catalytic activity and even the enantio- or regioselectivity of an enzyme.

  • Simplified Product Recovery: The non-volatile nature of ionic liquids can facilitate the separation of volatile products.

However, the interaction between an enzyme and an ionic liquid is complex and depends on the specific enzyme, the structure of the ionic liquid's cation and anion, and the reaction conditions, including water content. It has been noted that the chloride anion, in particular, can have an adverse effect on the activity of some enzymes, such as lipases.

Data Presentation: Enzyme Performance in Imidazolium-Based Ionic Liquids

The following tables summarize quantitative data on the performance of two key classes of industrial enzymes, lipases and cellulases, in imidazolium-based ionic liquids. Data for [Hmim]Cl is presented where available, supplemented with data from its close structural analog, 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), to provide a broader context.

Table 1: Lipase (B570770) Activity and Kinetics in Imidazolium (B1220033) Chloride Ionic Liquids

Enzyme SourceSubstrateIonic Liquid (IL)Key FindingsReference
Pseudomonas sp.p-Nitrophenyl esters[Hmim]Cl / [Bmim]ClLipase activity was higher in the presence of these ILs compared to methanol (B129727) and 2-propanol.[1][1]
Pseudomonas sp.p-Nitrophenyl esters[Bmim]Cl (up to 50% v/v in buffer)The Michaelis constant (Km) increased from 0.45 mM in aqueous buffer to 2.4 mM in 50% [Bmim]Cl, indicating reduced substrate binding affinity. The maximum reaction velocity (Vmax) increased linearly with [Bmim]Cl concentration, from 1.8 to 46 µM/min.[1][1]
Rhizomucor mieheiTransesterification[Omim][Tf₂N] with [Omim][Cl] impurityLipase activity exponentially decreased with increasing chloride content.[2][2]
Candida antarcticaTransesterification[Omim][Tf₂N] with [Omim][Cl] impurityLipase activity linearly decreased by about 5% for every 1% increase in [Omim][Cl].[2][2]

Table 2: Cellulase (B1617823) Activity and Stability in Imidazolium Chloride Ionic Liquids

Enzyme SourceSubstrateIonic Liquid (IL)Key FindingsReference
Trichoderma reeseiCellulose (B213188)[Bmim]ClThe enzyme was inactivated in [Bmim]Cl solutions.[3] Inactivation was found to be reversible upon high dilution with water.[3][4]
Aspergillus nigerCellulose[Bmim]ClEnzyme activity decreased with increasing [Bmim]Cl concentration, reaching 50% of the activity in aqueous buffer at 20% [Bmim]Cl.[5][5]
Immobilized CellulaseDissolved Cellulose[Bmim][Cl] with hydrophobic IL coatingCoating immobilized cellulase with a hydrophobic IL, [N₁₁₁₄][NTf₂], significantly improved stability in [Bmim]Cl, allowing for up to 50% hydrolysis of dissolved cellulose in 24 hours.[6][6]

Experimental Protocols

The following are detailed, generalized protocols for conducting enzymatic reactions using [Hmim]Cl as a solvent. Researchers should note that optimization of these protocols for specific enzymes and substrates is crucial.

Protocol for Lipase-Catalyzed Transesterification in [Hmim]Cl

This protocol describes a typical procedure for the transesterification of an ester with an alcohol, catalyzed by a lipase in [Hmim]Cl.

Materials:

  • This compound ([Hmim]Cl), anhydrous

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B immobilized on acrylic resin)

  • Substrate 1: Ester (e.g., ethyl ferulate)

  • Substrate 2: Alcohol (e.g., glycerol)

  • Molecular sieves (3Å), activated

  • Anhydrous organic solvent for product extraction (e.g., heptane (B126788) or isooctane)

  • Thermostatically controlled shaker or magnetic stirrer

  • Reaction vials

Procedure:

  • Solvent and Substrate Preparation:

    • Dry the [Hmim]Cl under vacuum at an elevated temperature (e.g., 70-80°C) for several hours to remove any residual water.

    • Add activated molecular sieves to the dried [Hmim]Cl to maintain anhydrous conditions.

    • Dissolve the ester and alcohol substrates in the anhydrous [Hmim]Cl in a reaction vial at the desired molar ratio.

  • Enzyme Addition and Reaction Initiation:

    • Add the immobilized lipase to the reaction mixture. The enzyme loading should be optimized, but a typical starting point is 10-50 mg of lipase per ml of reaction volume.

    • Seal the reaction vial to prevent moisture ingress.

    • Place the vial in a shaker or on a stirrer set to the desired temperature (e.g., 50-70°C) and agitation speed.

  • Reaction Monitoring:

    • At regular intervals, withdraw small aliquots of the reaction mixture.

    • Extract the product from the ionic liquid using an appropriate organic solvent (e.g., heptane). The ionic liquid and enzyme will typically remain in a separate phase.

    • Analyze the organic phase by a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the conversion of the substrate and the yield of the product.

  • Product Recovery and Enzyme Recycling:

    • Upon completion of the reaction, add a larger volume of the extraction solvent to the reaction mixture to separate the product.

    • The ionic liquid and the immobilized enzyme can be recovered after decanting the organic solvent and can potentially be reused in subsequent reaction cycles after appropriate washing and drying steps.

Protocol for Cellulase-Catalyzed Hydrolysis of Cellulose in an Aqueous/[Hmim]Cl System

Due to the often-observed inactivation of cellulases in pure imidazolium chloride ionic liquids, this protocol outlines a procedure for cellulose hydrolysis in an aqueous buffer system containing [Hmim]Cl as a co-solvent.

Materials:

  • This compound ([Hmim]Cl)

  • Cellulase from Aspergillus niger or Trichoderma reesei

  • Microcrystalline cellulose (e.g., Avicel) or carboxymethyl cellulose (CMC)

  • Citrate or acetate (B1210297) buffer (e.g., 50 mM, pH 4.8-5.0)

  • Dinitrosalicylic acid (DNS) reagent for reducing sugar assay

  • Spectrophotometer

  • Water bath or incubator

Procedure:

  • Substrate Suspension Preparation:

    • Prepare a stock solution of the desired concentration of [Hmim]Cl in the appropriate buffer.

    • Suspend the cellulosic substrate (e.g., 1-5% w/v) in the aqueous/[Hmim]Cl solution in a series of reaction tubes.

  • Enzyme Preparation and Reaction Initiation:

    • Prepare a stock solution of the cellulase in the same buffer.

    • Pre-incubate the substrate suspensions at the optimal reaction temperature (e.g., 50°C) for a few minutes to equilibrate.

    • Initiate the reaction by adding a specific volume of the cellulase solution to each tube. Include a control tube with no enzyme.

  • Incubation and Reaction Termination:

    • Incubate the reaction tubes at the optimal temperature with shaking for a defined period.

    • At various time points, terminate the reaction in individual tubes by adding DNS reagent, which also serves as the colorimetric reagent for the reducing sugar assay. Boiling the sample can also be used to denature the enzyme and stop the reaction.

  • Quantification of Reducing Sugars:

    • After adding the DNS reagent, heat the tubes in a boiling water bath for a specific time (e.g., 5-15 minutes) to allow for color development.

    • Cool the tubes to room temperature and measure the absorbance at 540 nm using a spectrophotometer.

    • Determine the concentration of reducing sugars (primarily glucose) released by comparing the absorbance values to a standard curve prepared with known concentrations of glucose.

    • Calculate the enzyme activity, typically expressed in International Units (U), where 1 U is the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified conditions.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the application of [Hmim]Cl for enzymatic reactions.

Enzymatic_Reaction_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis & Recovery Phase Solvent [Hmim]Cl Drying ReactionMix Reaction Mixture (IL + Substrates + Enzyme) Solvent->ReactionMix Substrates Substrate(s) Preparation Substrates->ReactionMix Enzyme Enzyme (Immobilized/Free) Enzyme->ReactionMix Incubation Incubation (Controlled Temp. & Agitation) ReactionMix->Incubation Sampling Aliquoting Incubation->Sampling Recovery IL/Enzyme Recovery & Recycling Incubation->Recovery Extraction Product Extraction (with organic solvent) Sampling->Extraction Analysis GC/HPLC Analysis Extraction->Analysis

Caption: General workflow for an enzymatic reaction in [Hmim]Cl.

Lipase_Transesterification_Logic Start Start: Lipase-Catalyzed Transesterification Parameters Reaction Parameters Start->Parameters Water Water Content (Anhydrous Conditions) Parameters->Water Temp Temperature (e.g., 50-70°C) Parameters->Temp SubstrateRatio Substrate Molar Ratio Parameters->SubstrateRatio EnzymeLoad Enzyme Loading Parameters->EnzymeLoad Reaction Transesterification Reaction Ester + Alcohol <=> New Ester + New Alcohol Water->Reaction Temp->Reaction SubstrateRatio->Reaction EnzymeLoad->Reaction Monitoring Monitor Conversion (GC/HPLC) Reaction->Monitoring Equilibrium Equilibrium Reached? Monitoring->Equilibrium Equilibrium->Reaction No End End: Product Recovery Equilibrium->End Yes

Caption: Key parameters influencing lipase-catalyzed transesterification.

Concluding Remarks

This compound presents an intriguing alternative to traditional solvents for enzymatic reactions. The protocols and data provided herein serve as a foundational guide for researchers. It is imperative to recognize that the success of using [Hmim]Cl is highly dependent on the specific enzyme-substrate system. Careful optimization of reaction parameters, particularly water content, is essential to achieve desired outcomes in terms of enzyme activity, stability, and product yield. Further research into enzyme engineering and immobilization techniques will likely expand the utility of [Hmim]Cl and other ionic liquids in industrial biocatalysis.

References

Application Notes and Protocols for 1-Hexyl-3-methylimidazolium chloride in Gas Separation Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl) is an ionic liquid (IL) that has garnered significant attention in the field of gas separation due to its unique physicochemical properties. Its negligible vapor pressure, high thermal stability, and tunable solvating capabilities for different gases make it a promising candidate for the development of efficient gas separation membranes.[1][2] These membranes are particularly relevant for applications such as carbon capture, hydrogen purification, and natural gas sweetening.[3][4] This document provides detailed application notes and experimental protocols for researchers and scientists working with [HMIM]Cl-based gas separation membranes.

The primary mechanism of gas transport in supported ionic liquid membranes (SILMs) is solution-diffusion, where the gas dissolves into the ionic liquid on the high-pressure side and diffuses across the membrane to the low-pressure side.[5] For certain gases like CO2, a facilitated transport mechanism may also contribute to the separation performance, where the ionic liquid reversibly reacts with the gas, enhancing its solubility and transport across the membrane.[5][6]

Applications

Supported ionic liquid membranes (SILMs) utilizing [HMIM]Cl have been primarily investigated for the separation of gases relevant to industrial flue gas streams and hydrocarbon processing. Key applications include:

  • CO2 Separation: [HMIM]Cl exhibits high solubility for CO2, making it effective for separating CO2 from gas mixtures like CO2/N2 and CO2/H2.[1][2][7]

  • H2 Purification: These membranes can be used to recover and purify hydrogen from gas streams containing CO, N2, and CO2.[1][2]

  • Acid Gas Removal: The technology shows potential for removing acid gases like H2S from natural gas streams.[8]

Data Presentation

The performance of [HMIM]Cl-based gas separation membranes is typically evaluated based on their permeability and selectivity for different gases. The following tables summarize the quantitative data from studies on SILMs prepared with [HMIM]Cl.

Table 1: Single Gas Permeability and Ideal Selectivity of [HMIM]Cl Supported Ionic Liquid Membrane at 303 K [1]

GasPermeate Flux (m³(STP) m⁻² s⁻¹)Permeability (Barrer)¹Ideal Selectivity (α)
CO21.15 x 10⁻⁵381-
H22.80 x 10⁻⁶93α(H2/N2) = 11.6
CO8.80 x 10⁻⁷29α(CO/N2) = 3.6
N22.40 x 10⁻⁷8-

¹1 Barrer = 10⁻¹⁰ cm³(STP) cm cm⁻² s⁻¹ cmHg⁻¹

Table 2: Mixed Gas Permeability and Selectivity of [HMIM]Cl Supported Ionic Liquid Membrane at 303 K [1]

Gas MixtureGasPermeability (Barrer)Selectivity (α)
H2/N2/CO/CO2H275α(H2/N2) = 15.0
N25-
CO20α(CO/N2) = 4.0
CO2250α(CO2/N2) = 50.0

Note: A decrease in the permeability of all gases is observed in mixed gas scenarios compared to single gas permeation, which is attributed to competitive sorption and diffusion.[1][2]

Experimental Protocols

This section provides detailed methodologies for the fabrication and testing of [HMIM]Cl-based supported ionic liquid membranes.

1. Preparation of Supported Ionic Liquid Membrane (SILM)

This protocol describes the vacuum impregnation method for preparing a SILM.

  • Materials:

    • This compound ([HMIM]Cl)

    • Porous polymeric support membrane (e.g., polyvinylidene fluoride (B91410) (PVDF), polypropylene, or polyethersulfone)

    • Desiccator

    • Vacuum pump

    • Syringe

    • Lint-free tissue

  • Procedure:

    • Cut the porous support membrane to the desired size for the permeation cell.

    • Place the support membrane inside a desiccator.

    • Evacuate the desiccator using a vacuum pump for at least 2 hours to remove any trapped air from the pores of the support.[8]

    • While maintaining the vacuum, introduce the [HMIM]Cl onto the surface of the membrane using a syringe.[8] Ensure the entire surface is covered.

    • Allow the ionic liquid to impregnate the membrane pores for 2 hours under vacuum.[8]

    • Release the vacuum and carefully remove the membrane from the desiccator.

    • Gently wipe off the excess ionic liquid from the membrane surface using a lint-free tissue.[8]

    • The prepared SILM is now ready for gas permeation testing.

2. Gas Permeation Testing

This protocol outlines the constant pressure/variable volume method for determining gas permeability and selectivity.

  • Apparatus:

    • Gas permeation cell

    • Mass flow controllers

    • Pressure transducers

    • Temperature controller (e.g., water bath)

    • Vacuum pump

    • Gas chromatograph (for mixed gas analysis)

  • Procedure:

    • Mount the prepared SILM in the gas permeation cell, ensuring a proper seal.

    • Place the permeation cell in a temperature-controlled environment, such as a water bath, and allow it to reach the desired experimental temperature (e.g., 303 K).[1]

    • Evacuate both the feed and permeate sides of the membrane to remove any residual gases.[5]

    • Single Gas Permeation: a. Introduce a single gas (e.g., CO2, N2, H2, or CO) to the feed side of the membrane at a constant pressure.[7] b. Keep the permeate side under vacuum and measure the rate of pressure increase in a known volume over time.[5] c. The gas permeability (P) can be calculated using the following equation: P = (V * L) / (A * R * T * (p_feed - p_permeate)) * (dp/dt) where V is the permeate volume, L is the membrane thickness, A is the effective membrane area, R is the ideal gas constant, T is the temperature, (p_feed - p_permeate) is the pressure difference across the membrane, and (dp/dt) is the rate of pressure increase on the permeate side. d. Repeat the measurement for each gas of interest. To avoid influencing subsequent measurements, it is recommended to test CO2 last due to its high solubility in the ionic liquid.[7]

    • Mixed Gas Permeation: a. Introduce a gas mixture with a known composition to the feed side at a constant pressure. b. Collect the permeate gas stream over a specific period. c. Analyze the composition of the permeate gas using a gas chromatograph. d. The permeability of each gas in the mixture and the selectivity can be calculated from the permeate composition and flow rate.

Visualizations

Diagram 1: Experimental Workflow for SILM Preparation and Testing

G cluster_prep Membrane Preparation cluster_test Gas Permeation Testing prep1 Cut Porous Support prep2 Place in Desiccator prep1->prep2 prep3 Evacuate (2h) prep2->prep3 prep4 Introduce [HMIM]Cl prep3->prep4 prep5 Impregnate (2h) prep4->prep5 prep6 Remove Excess IL prep5->prep6 test1 Mount Membrane in Cell prep6->test1 Prepared SILM test2 Set Temperature test1->test2 test3 Evacuate System test2->test3 test4 Introduce Feed Gas(es) test3->test4 test5 Measure Permeate (Pressure Rise or GC) test4->test5 test6 Calculate Permeability & Selectivity test5->test6

Caption: Workflow for SILM preparation and gas permeation analysis.

Diagram 2: Gas Transport Mechanism in [HMIM]Cl SILM

G cluster_feed Feed Side (High Pressure) cluster_membrane Supported Ionic Liquid Membrane ([HMIM]Cl) cluster_permeate Permeate Side (Low Pressure) cluster_facilitated Facilitated Transport (for CO2) feed_gas Gas Mixture (e.g., CO2, N2) dissolution Gas Dissolution feed_gas->dissolution Sorption diffusion Diffusion Across IL dissolution->diffusion desorption Gas Desorption diffusion->desorption permeate_gas Separated Gas (e.g., Enriched CO2) desorption->permeate_gas Desorption facilitated_note [HMIM]Cl may reversibly interact with CO2, enhancing its solubility and transport.

Caption: Solution-diffusion mechanism for gas transport in a [HMIM]Cl SILM.

References

Application Notes and Protocols for the Alkylation of Aromatic Compounds using 1-Hexyl-3-methylimidazolium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) chloride ([HMIM]Cl) in alkylation reactions, with a particular focus on the Friedel-Crafts alkylation of aromatic compounds.

Introduction

1-Hexyl-3-methylimidazolium chloride is an ionic liquid that can be employed as a solvent and catalyst in various chemical reactions, including solvent-free alkylation.[1] Its use in Friedel-Crafts alkylation, a fundamental method for forming carbon-carbon bonds with aromatic rings, offers a greener alternative to traditional volatile organic solvents.[1][2] In many applications, particularly for activating less reactive alkylating agents like olefins, [HMIM]Cl is used in conjunction with a Lewis acid co-catalyst, such as aluminum chloride (AlCl₃), to form a catalytically active system.[3][4][5] This combination has shown high activity and selectivity in the synthesis of linear alkylbenzenes (LABs), which are important precursors for detergents and other industrial products.[5][6]

Key Applications

  • Friedel-Crafts Alkylation: [HMIM]Cl, typically combined with a Lewis acid, serves as a catalytic system for the alkylation of aromatic compounds like benzene (B151609) with olefins (e.g., 1-dodecene (B91753), 1-octadecene) to produce linear alkylbenzenes.[5][7]

  • Catalyst and Solvent: It can function as both a solvent and a catalyst, facilitating reactions and simplifying product separation.[4]

  • Recyclability: A significant advantage of using [HMIM]Cl is its potential for recycling and reuse, which reduces waste and improves the economic viability of the process.[2]

Experimental Protocols

The following protocols are representative examples of how this compound can be used in the alkylation of benzene with a long-chain olefin. These are generalized procedures based on published data for similar imidazolium-based ionic liquids.[3][5]

Protocol 1: General Procedure for the Alkylation of Benzene with 1-Dodecene

This protocol describes a typical batch reaction for the synthesis of dodecylbenzene (B1670861) using a [HMIM]Cl/AlCl₃ catalytic system.

Materials:

  • This compound ([HMIM]Cl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzene (anhydrous)

  • 1-Dodecene

  • Nitrogen gas (for inert atmosphere)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or hexane)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Dropping funnel

  • Thermometer or temperature probe

  • Inert atmosphere setup (e.g., nitrogen line with bubbler)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for purification)

Procedure:

  • Catalyst Preparation:

    • In a dry, nitrogen-purged three-neck flask equipped with a magnetic stirrer, add this compound.

    • Slowly add anhydrous aluminum chloride in small portions while stirring. The molar ratio of AlCl₃ to [HMIM]Cl is a critical parameter and typically ranges from 1.5:1 to 2:1 to ensure Lewis acidity.[6][8] This mixture forms the active catalytic ionic liquid phase. The reaction is exothermic, so cooling may be necessary.

  • Reaction Setup:

    • To the flask containing the catalytic ionic liquid, add anhydrous benzene. The molar ratio of benzene to 1-dodecene should be in excess, typically ranging from 5:1 to 15:1, to minimize polyalkylation.[5][9]

    • Cool the mixture to the desired reaction temperature (e.g., 20-40°C) using a water or ice bath.[5][8]

  • Alkylation Reaction:

    • Slowly add 1-dodecene to the stirred mixture via a dropping funnel over a period of 15-30 minutes.

    • Maintain the reaction at the set temperature with vigorous stirring for the desired reaction time, which can range from 5 minutes to several hours.[3][5] The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

  • Work-up and Product Isolation:

    • After the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice and concentrated HCl to quench the reaction and decompose the catalyst.[3]

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer (top layer) from the aqueous/ionic liquid layer (bottom layer).

    • Wash the organic layer sequentially with deionized water and a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the excess benzene and any low-boiling point impurities using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to isolate the desired linear alkylbenzene isomers.

Data Presentation

The efficiency of the alkylation reaction is highly dependent on various parameters. The following tables summarize the effect of different reaction conditions on the conversion of the olefin and the selectivity towards the desired monoalkylated product, based on data from similar systems.

Table 1: Effect of Catalyst Composition and Reaction Time on the Alkylation of Benzene with 1-Dodecene

Molar Ratio of Benzene:1-DodeceneMolar Ratio of Ionic Liquid:1-DodeceneReaction Temperature (°C)Reaction Time (min)1-Dodecene Conversion (%)Selectivity to 2-Dodecylbenzene (%)Reference
14:1N/A (Anhydrous AlCl₃)205~100Lower than ionic liquid systems[3]
14:1N/A ([EMIM]Cl-AlCl₃)205~100Higher than anhydrous AlCl₃[3]
N/A0.005 ([bmim]Br-Al₂Cl₆Br)MildN/A91.838.0[5]

Note: [EMIM]Cl is 1-ethyl-3-methylimidazolium (B1214524) chloride and [bmim]Br is 1-butyl-3-methylimidazolium bromide. These are used as representative examples of imidazolium-based ionic liquids.

Table 2: Effect of Reaction Temperature on Friedel-Crafts Alkylation

CatalystReactantsReaction Temperature (°C)Yield (%)Reference
Aryl-Imidazolium Ionic Liquidp-xylene, Benzyl chloride80~60[10]
Aryl-Imidazolium Ionic Liquidp-xylene, Benzyl chloride10074[10]
Aryl-Imidazolium Ionic Liquidp-xylene, Benzyl chloride12071[10]
[Et₃NH]Cl-AlCl₃Benzene, C₆ α-olefin dimer3091.0 (selectivity)[6][8]

Visualizations

Friedel-Crafts Alkylation Workflow

The following diagram illustrates the general experimental workflow for the Friedel-Crafts alkylation of benzene with an olefin using a [HMIM]Cl/AlCl₃ catalytic system.

G cluster_prep Catalyst Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Mix [HMIM]Cl and AlCl3 prep2 Form Catalytic Ionic Liquid prep1->prep2 react1 Add Benzene to Catalyst prep2->react1 react2 Add Olefin react1->react2 react3 Stir at Controlled Temperature react2->react3 workup1 Quench with Ice/HCl react3->workup1 workup2 Phase Separation workup1->workup2 workup3 Wash Organic Layer workup2->workup3 workup4 Dry Organic Layer workup3->workup4 purify1 Remove Excess Benzene workup4->purify1 purify2 Vacuum Distillation purify1->purify2 final_product final_product purify2->final_product Linear Alkylbenzene G cluster_activation Carbocation Formation cluster_attack Electrophilic Attack cluster_deprotonation Rearomatization olefin Olefin (R-CH=CH2) carbocation Carbocation (R-C+H-CH3) olefin->carbocation Protonation/Activation lewis_acid Lewis Acid (e.g., AlCl3 in IL) lewis_acid->carbocation sigma_complex Arenium Ion (Sigma Complex) carbocation->sigma_complex cluster_attack cluster_attack aromatic Aromatic Ring (Benzene) aromatic->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation cluster_deprotonation cluster_deprotonation alkylated_product Alkylated Aromatic deprotonation->alkylated_product

References

Application Notes and Protocols for 1-Hexyl-3-methylimidazolium-Based Ionic Liquids in CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

A-P-N-2025-12-HMIM

Introduction

This document provides detailed application notes and experimental protocols for the use of 1-hexyl-3-methylimidazolium (B1224943) ([HMIM])-based ionic liquids (ILs) in carbon dioxide (CO2) capture applications. It is important to note that while the focus of this document is on 1-hexyl-3-methylimidazolium chloride ([HMIM]Cl), a thorough review of the current scientific literature reveals a significant lack of specific experimental data for the CO2 capture properties of this particular ionic liquid. The majority of published research focuses on [HMIM] paired with other anions, such as bis(trifluoromethylsulfonyl)imide ([Tf₂N]) and tetracyanoborate ([TCB]).

Therefore, this document will provide a comprehensive overview of the application of [HMIM]-based ILs in CO2 capture, using data from these more studied analogues as representative examples. The protocols provided are generalized for the study of CO2 absorption in ionic liquids and can be readily adapted for the investigation of [HMIM]Cl.

Physicochemical Properties and CO2 Capture Performance

The choice of anion in an ionic liquid significantly influences its physical and chemical properties, including its viscosity, density, and CO2 solubility. For instance, [HMIM][TCB] has been noted for its lower viscosity compared to other imidazolium-based ILs, which can lead to faster CO2 mass transfer kinetics[1]. In contrast, fluorinated anions like [Tf₂N] often exhibit high CO2 solubility[2].

The CO2 absorption in these ionic liquids is primarily a physical process, driven by the solubility of CO2 in the liquid. The absorption capacity is dependent on factors such as pressure, temperature, and the specific properties of the ionic liquid.

The following table summarizes key performance data for various 1-hexyl-3-methylimidazolium-based ionic liquids from the literature. This data is provided to give researchers a baseline understanding of the expected performance of this class of ionic liquids.

Ionic LiquidTemperature (K)Pressure (MPa)CO2 Solubility (mole fraction)Viscosity (mPa·s)Reference
[HMIM][Tf₂N] 303.15~1.4High-[3][4][5]
[HMIM][TCB] 283.56 - 364.04up to 12.34HighLow[1]

Note: Specific quantitative values for CO2 solubility and viscosity for [HMIM][Tf₂N] and [HMIM][TCB] are presented in the cited literature and vary with the specific experimental conditions. Researchers are encouraged to consult the primary sources for detailed data. The table highlights the general trends of high CO2 capacity and the influence of the anion on viscosity.

Experimental Protocols

The following protocols describe the general procedures for evaluating the CO2 capture performance of 1-hexyl-3-methylimidazolium-based ionic liquids.

Protocol 1: Gravimetric Measurement of CO2 Solubility

This protocol details the use of a gravimetric microbalance to determine the solubility of CO2 in an ionic liquid.

Materials:

  • 1-Hexyl-3-methylimidazolium-based ionic liquid (e.g., [HMIM]Cl)

  • High-purity CO2 gas (99.999%)

  • High-purity inert gas (e.g., N₂ or Ar)

  • Gravimetric microbalance (e.g., IGA-003)

  • Temperature-controlled bath

  • Vacuum pump

Procedure:

  • Place a known mass of the ionic liquid into the microbalance sample pan.

  • Degas the ionic liquid under vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any absorbed water or other volatile impurities.

  • Cool the sample to the desired experimental temperature and allow the system to stabilize.

  • Introduce CO2 into the system at a controlled pressure.

  • Record the mass increase of the ionic liquid over time as it absorbs CO2.

  • Equilibrium is reached when the mass of the sample remains constant.

  • Repeat steps 4-6 for a range of pressures to generate a solubility isotherm.

  • The mole fraction of CO2 in the ionic liquid can be calculated from the mass uptake.

Protocol 2: Volumetric Measurement of CO2 Absorption

This protocol describes a volumetric method for determining CO2 absorption capacity.

Materials:

  • 1-Hexyl-3-methylimidazolium-based ionic liquid

  • High-purity CO2 gas

  • Gas burette or mass flow controller

  • Absorption cell with a magnetic stirrer

  • Pressure transducer

  • Temperature-controlled bath

Procedure:

  • Introduce a known volume and mass of the ionic liquid into the absorption cell.

  • Evacuate the cell to remove air.

  • Pressurize the cell with CO2 to a known initial pressure.

  • Stir the ionic liquid to facilitate gas-liquid contact.

  • Monitor the pressure drop in the cell as CO2 is absorbed by the ionic liquid.

  • The amount of CO2 absorbed can be calculated from the pressure change using the ideal gas law or a more appropriate equation of state.

  • Repeat the measurement at different pressures and temperatures.

Protocol 3: Regeneration of the Ionic Liquid

This protocol describes the process of desorbing the captured CO2 to regenerate the ionic liquid.

Procedure:

  • Thermal Swing: Heat the CO2-saturated ionic liquid to an elevated temperature (e.g., 80-100 °C) while purging with an inert gas like nitrogen[6]. The increased temperature reduces the solubility of CO2, causing it to be released.

  • Pressure Swing: Reduce the pressure above the CO2-saturated ionic liquid, typically by applying a vacuum. The lower partial pressure of CO2 drives the desorption process.

  • The completeness of regeneration can be monitored by measuring the amount of CO2 released or by analyzing the ionic liquid for residual CO2.

Visualizations

Experimental Workflow for CO2 Capture Evaluation

G Figure 1. Experimental Workflow cluster_prep IL Preparation cluster_absorption CO2 Absorption cluster_regeneration Regeneration prep IL Synthesis/ Purification degas Degassing (Vacuum & Heat) prep->degas absorb CO2 Introduction (Controlled P & T) degas->absorb equil Equilibration absorb->equil measure Measurement (Gravimetric/Volumetric) equil->measure regen Desorption (Heat/Vacuum) measure->regen  CO2 Saturated IL analyze Analysis of Regenerated IL regen->analyze analyze->absorb  Recycle

Caption: Workflow for evaluating CO2 capture performance of ionic liquids.

CO2 Capture and Regeneration Cycle

G Figure 2. CO2 Capture Cycle IL [HMIM]+ based IL CO2_IL CO2-Saturated IL IL->CO2_IL CleanGas Clean Gas (N2) IL->CleanGas CO2_IL->IL Regeneration (High T, Low P) CapturedCO2 Captured CO2 CO2_IL->CapturedCO2 FlueGas Flue Gas (CO2 + N2) FlueGas->IL Absorption (Low T, High P)

Caption: A simplified diagram of the CO2 capture and regeneration process.

Conclusion and Future Directions

While 1-hexyl-3-methylimidazolium-based ionic liquids, particularly those with fluorinated or cyano-based anions, show promise for CO2 capture applications, there is a clear need for further research into the properties of this compound ([HMIM]Cl). The protocols and data presented in this document provide a solid foundation for researchers to undertake such investigations. Future work should focus on obtaining precise experimental data on the CO2 solubility, viscosity, density, and thermal stability of [HMIM]Cl to fully assess its potential as a viable solvent for industrial CO2 capture processes.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of [HMIM]Cl.

Problem: The synthesized [HMIM]Cl is colored (yellow to orange).

  • Possible Cause 1: Reaction Temperature Was Too High. Higher reaction temperatures during the synthesis of [HMIM]Cl can lead to the formation of colored byproducts.[1]

    • Solution: Maintain a controlled reaction temperature, typically between 60-70°C, to minimize the formation of colored impurities.[1]

  • Possible Cause 2: Presence of Impurities. Residual starting materials or side products can impart color to the ionic liquid.

    • Solution: Activated Carbon Treatment. Treatment with activated carbon is an effective method for decolorizing ionic liquids.[2] This process involves adsorbing the colored impurities onto the surface of the activated carbon.

Problem: The purified [HMIM]Cl contains residual starting materials (1-methylimidazole and/or 1-chlorohexane).

  • Possible Cause: Incomplete Reaction or Insufficient Washing. The synthesis reaction may not have gone to completion, or the washing steps may not have been sufficient to remove all unreacted starting materials.

    • Solution: Solvent Washing. Wash the crude [HMIM]Cl product with a suitable organic solvent in which the ionic liquid is immiscible but the impurities are soluble. Ethyl acetate (B1210297) and toluene (B28343) are commonly used for this purpose.[1][3] Vigorous stirring and multiple washes are often necessary to effectively remove these impurities.[1] The removal of impurities can be monitored by 1H NMR spectroscopy.[1][4]

Problem: The [HMIM]Cl contains halide impurities.

  • Possible Cause: Incomplete Metathesis or Carryover from Synthesis. Halide impurities, particularly chloride, can persist from the starting materials or synthesis byproducts. The presence of halide ions can significantly affect the physicochemical properties of the ionic liquid.[5]

    • Solution 1: Water Washing (for hydrophobic ILs). For oil-soluble or hydrophobic ionic liquids, washing with water can effectively remove halide impurities.[6] However, [HMIM]Cl is water-soluble, making this method unsuitable.

    • Solution 2: Electrochemical Purification. An electrolysis method can be employed to oxidize and remove bromide and chloride impurities from hydrophilic ionic liquids.[7]

    • Solution 3: Silver Salt Precipitation. Traces of iodide can be removed by precipitation with a silver salt, followed by filtration.[8] A similar principle could be applied for chloride using a suitable precipitating agent. The absence of halide can be confirmed by the silver nitrate (B79036) test on the aqueous phase after washing.[9]

Problem: The purified [HMIM]Cl has a high water content.

  • Possible Cause: Absorption of Atmospheric Moisture. Imidazolium-based ionic liquids are often hygroscopic and can readily absorb water from the atmosphere.[10] Water content can significantly impact the viscosity and other physical properties of the ionic liquid.[11]

    • Solution: Drying Under Vacuum. Drying the [HMIM]Cl under high vacuum at an elevated temperature is a standard and effective method for removing water.[3][10][11] The water content can be accurately determined using Karl Fischer titration.[12][13][14]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities include unreacted starting materials such as 1-methylimidazole (B24206) and 1-chlorohexane, colored byproducts from the synthesis, water absorbed from the atmosphere, and residual halide ions.[1][5][10]

Q2: How can I decolorize my [HMIM]Cl sample?

A2: Treatment with activated carbon is a widely used and effective method for removing colored impurities from ionic liquids.[2] The process typically involves stirring the ionic liquid with activated carbon, followed by filtration to remove the carbon particles.

Q3: Which solvent is best for washing crude [HMIM]Cl?

A3: Ethyl acetate and toluene are commonly recommended for washing crude [HMIM]Cl to remove unreacted starting materials.[1][3] The choice of solvent depends on the specific impurities to be removed and the solubility of [HMIM]Cl in that solvent (it should be minimally soluble).

Q4: How can I confirm the purity of my [HMIM]Cl sample?

A4: The purity of [HMIM]Cl can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the characteristic peaks of the [HMIM]+ cation and to detect the presence of organic impurities.[1][4][15][16]

  • Karl Fischer Titration: This is a standard method for the quantitative determination of water content in ionic liquids.[12][13][14]

  • Ion Chromatography: This technique can be used for the quantitative determination of halide impurities.[5][17]

  • Titration: The chloride content can also be determined by titration.[18]

Q5: What are the optimal conditions for drying [HMIM]Cl?

A5: Drying is typically performed under high vacuum at elevated temperatures. A common procedure involves heating the ionic liquid at a temperature around 60-80°C under high vacuum for an extended period (e.g., 24-48 hours) to ensure the removal of residual water and volatile solvents.[10][11]

Data Presentation

Table 1: Summary of Purification Methods for this compound

Purification MethodTarget ImpurityTypical Reagents/ConditionsExpected Purity/Result
Solvent Washing Unreacted starting materials (1-methylimidazole, 1-chlorohexane)Ethyl acetate or toluene, vigorous stirring, multiple washes.[1][3]Removal of organic impurities, confirmed by 1H NMR.[1]
Activated Carbon Treatment Colored impuritiesActivated carbon powder, stirring with the ionic liquid, followed by filtration.Colorless or pale yellow liquid.
Vacuum Drying Water, residual volatile solventsHigh vacuum (e.g., <1 mbar), elevated temperature (e.g., 60-80°C) for 24-48 hours.[10][11]Water content reduced to ppm levels, confirmed by Karl Fischer titration.[12]
Electrochemical Purification Halide impurities (Cl-, Br-)Electrolysis setup with an anion exchange membrane.[7]Halide content significantly reduced.[7]

Experimental Protocols

Protocol 1: Purification of Crude [HMIM]Cl by Solvent Washing and Activated Carbon Treatment

  • Solvent Washing:

    • Place the crude [HMIM]Cl in a round-bottom flask.

    • Add an equal volume of ethyl acetate.

    • Stir the mixture vigorously at room temperature for at least 4 hours.

    • Stop stirring and allow the layers to separate. The [HMIM]Cl will be the denser, lower layer.

    • Carefully decant or separate the upper ethyl acetate layer.

    • Repeat the washing step two more times with fresh ethyl acetate.

    • After the final wash, remove any residual ethyl acetate under vacuum.

  • Activated Carbon Treatment:

    • To the washed [HMIM]Cl, add activated carbon (approximately 1-2% by weight).

    • Stir the mixture at room temperature for 12-24 hours.

    • Filter the mixture through a pad of Celite or a fine porosity filter to remove the activated carbon. The resulting liquid should be colorless.

Protocol 2: Drying of [HMIM]Cl

  • Place the purified [HMIM]Cl in a Schlenk flask or a similar vessel suitable for vacuum applications.

  • Connect the flask to a high-vacuum line.

  • Heat the flask in an oil bath to 70-80°C while maintaining a high vacuum (<1 mbar).

  • Continue drying under these conditions for at least 24 hours to ensure the removal of water and any residual volatile solvents.

  • Allow the ionic liquid to cool to room temperature under vacuum before handling.

Mandatory Visualization

G start Start: Crude [HMIM]Cl is_colored Is the IL colored? start->is_colored activated_carbon Treat with Activated Carbon is_colored->activated_carbon Yes check_organic_impurities Check for organic impurities (NMR) is_colored->check_organic_impurities No activated_carbon->check_organic_impurities solvent_wash Perform Solvent Wash (e.g., Ethyl Acetate) check_organic_impurities->solvent_wash Yes check_halide Check for halide impurities (IC/AgNO3 test) check_organic_impurities->check_halide No solvent_wash->check_organic_impurities electrochemical_purification Consider Electrochemical Purification check_halide->electrochemical_purification Yes check_water Check for water (Karl Fischer) check_halide->check_water No electrochemical_purification->check_halide vacuum_drying Dry under High Vacuum check_water->vacuum_drying Yes end_product Purified [HMIM]Cl check_water->end_product No vacuum_drying->check_water

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing water impurity from 1-Hexyl-3-methylimidazolium (B1224943) chloride ([HMIM]Cl).

FAQs: Water Removal from 1-Hexyl-3-methylimidazolium chloride

Q1: Why is it crucial to remove water from [HMIM]Cl?

A1: Water is a common impurity in hygroscopic ionic liquids like [HMIM]Cl. Its presence can significantly alter the physicochemical properties of the ionic liquid, including viscosity, density, conductivity, and polarity. In sensitive applications such as electrochemical studies, catalysis, and drug delivery, even trace amounts of water can lead to undesirable side reactions, affect reaction kinetics, and compromise the stability of the final product.

Q2: What are the most common methods for drying [HMIM]Cl?

A2: The most prevalent and effective methods for removing water from [HMIM]Cl and other imidazolium-based ionic liquids are vacuum drying, use of molecular sieves, azeotropic distillation, and freeze-drying. The choice of method depends on the initial water content, the desired final dryness level, the scale of the experiment, and the available equipment.

Q3: How can I accurately measure the water content in my [HMIM]Cl sample?

A3: The gold standard for determining water content in ionic liquids is the Karl Fischer (KF) titration.[1][2][3] This method is highly specific to water and can provide accurate measurements from parts-per-million (ppm) to high percentages. Both volumetric and coulometric KF titration methods are suitable, with coulometry being more sensitive for very low water content.[3]

Q4: Does the hexyl chain in [HMIM]Cl affect the drying process compared to shorter-chain imidazolium (B1220033) chlorides like [BMIM]Cl?

A4: Yes, the length of the alkyl chain influences the hydrophobicity of the ionic liquid. As the alkyl chain length increases from butyl to hexyl, the hydrophobicity of the 1-alkyl-3-methylimidazolium chloride series increases.[4] This increased hydrophobicity can make it slightly easier to remove water from [HMIM]Cl compared to its shorter-chain counterparts under the same conditions, as the water has a lower affinity for the ionic liquid.

Troubleshooting Guides

This section addresses specific issues that may arise during the water removal process.

Issue 1: Slow or Incomplete Water Removal with Vacuum Drying
  • Symptom: The water content, as measured by Karl Fischer titration, remains high even after prolonged vacuum drying.

  • Possible Causes:

    • Insufficient Temperature: The temperature of the sample may be too low for efficient water evaporation.

    • Inadequate Vacuum: The vacuum level may not be low enough to facilitate water removal.

    • Large Sample Volume/Small Surface Area: A large volume of the ionic liquid in a narrow container reduces the surface area for evaporation.

    • High Viscosity: The high viscosity of [HMIM]Cl can hinder the diffusion of water molecules to the surface.[4]

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the temperature, ensuring it remains well below the decomposition temperature of [HMIM]Cl. A temperature of around 60-80°C is a good starting point.

    • Improve Vacuum: Ensure your vacuum pump is functioning correctly and can achieve a low pressure (e.g., <1 mbar).

    • Increase Surface Area: Use a wider, shallower container or a rotary evaporator to create a thin film of the ionic liquid, which significantly increases the surface area for drying.

    • Stirring: If possible, gentle stirring can help to bring water from the bulk of the liquid to the surface.

Issue 2: Contamination When Using Molecular Sieves
  • Symptom: After drying with molecular sieves, new, unexpected peaks appear in analytical tests (e.g., NMR, MS), or the ionic liquid's properties have changed unexpectedly.

  • Possible Causes:

    • Ion Exchange: Molecular sieves can sometimes introduce new impurities into the ionic liquid through ion exchange.

    • Sieve Dust: Fine powder from the molecular sieves can contaminate the ionic liquid.

  • Troubleshooting Steps:

    • Proper Sieve Selection: Use 3Å molecular sieves, as their pore size is small enough to trap water molecules while excluding the larger [HMIM]Cl ions.[5][6]

    • Activate Sieves Correctly: Ensure the molecular sieves are properly activated by heating them in a vacuum oven (e.g., at 200-300°C) to remove any pre-adsorbed water.[7][8]

    • Remove Dust: Before use, consider rinsing the activated sieves with a dry, inert solvent and decanting the solvent to remove any fine particles.

    • Filtration: After the drying process, filter the ionic liquid through a fine frit or a syringe filter to remove any suspended sieve particles.

Issue 3: Difficulty in Removing the Entrainer After Azeotropic Distillation
  • Symptom: Traces of the azeotroping solvent (e.g., toluene) remain in the [HMIM]Cl after distillation.

  • Possible Causes:

    • Incomplete Distillation: The distillation may not have been carried out for a sufficient duration or at the correct temperature/pressure to remove all of the entrainer.

    • Strong Interaction: The entrainer might have some solubility in the ionic liquid.

  • Troubleshooting Steps:

    • Final Vacuum Step: After the azeotropic distillation, subject the [HMIM]Cl to a period of high vacuum at an elevated temperature to remove any residual volatile solvent.

    • Choice of Entrainer: Select an entrainer that has minimal solubility in [HMIM]Cl and a significantly different boiling point to facilitate its removal. Toluene is a common choice for this purpose.

Experimental Protocols

Protocol 1: Vacuum Drying of this compound
  • Preparation: Place the [HMIM]Cl sample in a round-bottom flask or a shallow glass dish to maximize the surface area.

  • Connection to Vacuum: Connect the flask to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone).

  • Heating and Evacuation: Heat the sample to 60-80°C using a heating mantle or oil bath. Gradually apply vacuum to avoid vigorous bubbling.

  • Drying: Continue drying under high vacuum (<1 mbar) for an extended period (24-72 hours). The exact duration will depend on the initial water content and the sample volume. A reported method for drying 1-hexyl-3-methylimidazolium halides is for 4 days at 333.15 K (60°C) under a vacuum of 0.01 bar.[9]

  • Monitoring: Periodically and carefully take a small aliquot of the sample for water content analysis using Karl Fischer titration to monitor the drying progress.

  • Completion: The drying process is considered complete when the water content reaches the desired low level and remains constant over several hours of further drying.

  • Storage: Once dried, store the [HMIM]Cl under an inert atmosphere (e.g., nitrogen or argon) in a sealed container to prevent reabsorption of atmospheric moisture.

Protocol 2: Drying of [HMIM]Cl using 3Å Molecular Sieves
  • Sieve Activation: Place 3Å molecular sieves in a ceramic or glass dish and heat them in a vacuum oven at 200-300°C for at least 3 hours to remove any adsorbed water.[7][8] Cool the sieves to room temperature under vacuum or in a desiccator.

  • Addition of Sieves: Add the activated molecular sieves to the [HMIM]Cl sample. A common ratio is 10-20% (w/w) of sieves to the ionic liquid.

  • Drying: Seal the container and allow the mixture to stand at room temperature for 24-48 hours. Occasional gentle swirling can improve the drying efficiency.

  • Separation: Carefully decant or filter the dried [HMIM]Cl to separate it from the molecular sieves. For highly viscous samples, filtration through a syringe filter may be necessary.

  • Verification: Determine the final water content using Karl Fischer titration.

  • Storage: Store the dried ionic liquid in a sealed container under an inert atmosphere.

Protocol 3: Karl Fischer Titration for Water Content Determination
  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry and sealed from atmospheric moisture.

  • Solvent Preparation: Add the appropriate Karl Fischer solvent (often methanol-based) to the titration vessel and pre-titrate to a dry endpoint to neutralize any water present in the solvent.

  • Sample Introduction: Accurately weigh a sample of [HMIM]Cl (the amount will depend on the expected water content and the titrator's sensitivity) and quickly introduce it into the titration vessel.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent and stop at the endpoint.

  • Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed and the sample weight. The results are typically reported in ppm or weight percentage.

Data Presentation

Table 1: Comparison of Drying Methods for Imidazolium-Based Ionic Liquids

Drying MethodTypical ConditionsFinal Water Content (ppm)AdvantagesDisadvantages
Vacuum Drying 60-80°C, <1 mbar, 24-72 h< 50High purity, no additional reagentsCan be slow, requires high vacuum
Molecular Sieves (3Å) Room temp, 24-48 h50 - 200Simple, does not require heatingPotential for contamination, sieves require activation
Azeotropic Distillation With Toluene, atmospheric pressure< 100Effective for large amounts of waterRequires removal of the entrainer, potential for thermal degradation
Freeze-Drying Frozen sample, high vacuum< 100Suitable for heat-sensitive samplesRequires specialized equipment, can be time-consuming

Note: The final water content values are typical and can vary depending on the specific ionic liquid, initial water content, and experimental conditions.

Experimental Workflow Diagram

Drying_Workflow cluster_start Start: [HMIM]Cl with Water Impurity cluster_analysis1 Initial Analysis cluster_selection Method Selection cluster_methods Drying Procedures cluster_analysis2 Final Analysis & Storage start [HMIM]Cl Sample (High Water Content) kf1 Karl Fischer Titration (Measure Initial Water Content) start->kf1 decision Select Drying Method kf1->decision vacuum Vacuum Drying (Heat & High Vacuum) decision->vacuum High Purity Needed sieves Molecular Sieves (3Å, Activated) decision->sieves Simple & Mild azeotrope Azeotropic Distillation (with Entrainer) decision->azeotrope High Initial Water freeze Freeze-Drying (Lyophilization) decision->freeze Heat Sensitive kf2 Karl Fischer Titration (Verify Final Water Content) vacuum->kf2 sieves->kf2 azeotrope->kf2 freeze->kf2 kf2->decision Repeat Drying storage Store under Inert Atmosphere kf2->storage Water Content Acceptable

Caption: Decision workflow for selecting a suitable method for removing water from [HMIM]Cl.

References

Technical Support Center: Enhancing Reaction Yields with 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) chloride ([HMIM]Cl) to improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is 1-hexyl-3-methylimidazolium chloride ([HMIM]Cl) and how can it improve my reaction yield?

A1: this compound, abbreviated as [HMIM]Cl, is an ionic liquid, which is a salt that is liquid at or near room temperature.[1] It can serve as a solvent or co-solvent in chemical reactions. Its unique properties, such as high polarity, negligible vapor pressure, and thermal stability, can lead to improved reaction yields by:

  • Enhanced Solvation: [HMIM]Cl can effectively dissolve a wide range of organic and inorganic compounds, including catalysts and reagents that may have poor solubility in conventional organic solvents. This can lead to a more homogeneous reaction mixture and increased reaction rates.

  • Catalyst Stabilization: The ionic nature of [HMIM]Cl can stabilize catalytic species, particularly transition metal catalysts like palladium, preventing their aggregation and deactivation. This leads to a longer catalyst lifetime and higher overall turnover numbers.

  • Favorable Reaction Kinetics: The distinct solvent properties of [HMIM]Cl can influence the transition states of a reaction, potentially lowering the activation energy and accelerating the reaction rate.

Q2: In which types of reactions is [HMIM]Cl particularly effective for improving yields?

A2: [HMIM]Cl and similar imidazolium-based ionic liquids have shown significant promise in a variety of organic reactions, most notably in palladium-catalyzed cross-coupling reactions such as:

  • Heck Reactions: The coupling of unsaturated halides with alkenes.

  • Suzuki-Miyaura Reactions: The cross-coupling of organoboron compounds with organohalides.

  • Diels-Alder Reactions: A cycloaddition reaction between a conjugated diene and a dienophile.

Q3: Is [HMIM]Cl considered a "green" solvent?

A3: Ionic liquids like [HMIM]Cl are often referred to as "green" solvents due to their low volatility, which reduces air pollution compared to volatile organic compounds (VOCs).[2] Furthermore, their potential for recyclability contributes to more sustainable chemical processes.[3] However, the overall environmental impact depends on the synthesis of the ionic liquid and its biodegradability, which should be considered for a complete "green" assessment.

Q4: Can I recycle and reuse [HMIM]Cl after my reaction?

A4: Yes, one of the significant advantages of using [HMIM]Cl is its potential for recycling and reuse. Due to its low volatility, it can be recovered after the reaction by extracting the product with a suitable organic solvent.[3] The recovered ionic liquid can then be purified and reused in subsequent reactions, which can significantly reduce costs and waste. Some ionic liquids can even be purified by distillation at reduced pressure.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: I am not observing the expected improvement in yield, or my reaction is not proceeding at all. What could be the issue?

Answer:

Potential Cause Troubleshooting Steps
Water Content in [HMIM]Cl [HMIM]Cl is hygroscopic and can absorb water from the atmosphere. Excess water can negatively impact the viscosity and polarity of the ionic liquid, and may interfere with certain catalytic cycles.[4] Solution: Dry the [HMIM]Cl under vacuum at an elevated temperature (e.g., 70-80 °C) for several hours before use. Store it in a desiccator or under an inert atmosphere.
Purity of [HMIM]Cl Impurities, such as residual starting materials from the synthesis of the ionic liquid (e.g., 1-methylimidazole (B24206) or 1-chlorohexane), or halide impurities can affect catalyst activity.[4] Solution: Ensure you are using high-purity [HMIM]Cl (≥97.0% HPLC is commercially available).[1] If you synthesize it in-house, ensure complete reaction and thorough purification.
Catalyst Incompatibility or Deactivation While [HMIM]Cl can stabilize catalysts, some catalyst systems may not be compatible. The basicity of the reaction medium or impurities can lead to catalyst deactivation. For palladium-catalyzed reactions, the formation of inactive palladium black is a common issue. Solution: Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄) and ligands. Ensure all reagents and the ionic liquid are deoxygenated, as oxygen can lead to catalyst decomposition.
Sub-optimal Reaction Temperature The viscosity of [HMIM]Cl is temperature-dependent. At lower temperatures, high viscosity can hinder mass transfer and slow down the reaction rate. Solution: Gradually increase the reaction temperature in increments of 10 °C. Monitor the reaction progress at each temperature to find the optimal balance between reaction rate and potential side reactions.
Insufficient Mixing Due to the potentially high viscosity of [HMIM]Cl, especially at lower temperatures, inefficient stirring can lead to a non-homogeneous reaction mixture. Solution: Use a mechanical stirrer or a larger magnetic stir bar to ensure vigorous and efficient mixing of the reaction components.
Issue 2: Difficulty in Product Extraction

Question: I am having trouble separating my product from the [HMIM]Cl after the reaction. What extraction method should I use?

Answer:

Potential Cause Troubleshooting Steps
Inappropriate Extraction Solvent The choice of extraction solvent is crucial for efficient product isolation. The solvent should readily dissolve your product but be immiscible with the ionic liquid. Solution: A common strategy is to use a nonpolar or moderately polar organic solvent. Start with solvents like diethyl ether, ethyl acetate (B1210297), hexane (B92381), or toluene (B28343). Perform a small-scale liquid-liquid extraction test with different solvents to determine the best one for your product.
High Viscosity of [HMIM]Cl The high viscosity of the ionic liquid can lead to poor phase separation and the formation of emulsions during extraction. Solution: Gently warm the mixture during extraction to reduce the viscosity of the [HMIM]Cl. Alternatively, you can dilute the ionic liquid with a small amount of a co-solvent that is miscible with the ionic liquid but will still allow for phase separation with the extraction solvent.
Product is Partially Soluble in [HMIM]Cl If your product has some polarity, it may have partial solubility in the ionic liquid, leading to incomplete extraction. Solution: Perform multiple extractions with smaller volumes of the organic solvent. This is generally more effective than a single extraction with a large volume. Back-extraction of the combined organic layers with a small amount of fresh ionic liquid can sometimes help to remove any co-extracted ionic liquid.

Experimental Protocols

The following are representative experimental protocols for key reactions where [HMIM]Cl can be employed to enhance yields. Note that these are generalized procedures and may require optimization for specific substrates.

Heck Reaction: Coupling of Iodobenzene (B50100) with Ethyl Acrylate (B77674)

This protocol is adapted from general procedures for Heck reactions in ionic liquids.

Materials:

  • This compound ([HMIM]Cl), dried under vacuum

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Iodobenzene

  • Ethyl acrylate

  • Triethylamine (B128534) (NEt₃)

  • Toluene (for extraction)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add [HMIM]Cl (e.g., 2 mL).

  • Add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and P(o-tol)₃ (e.g., 0.02 mmol, 2 mol%).

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Add iodobenzene (1 mmol), ethyl acrylate (1.2 mmol), and triethylamine (1.5 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC analysis.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with toluene (3 x 10 mL).

  • Combine the organic layers, wash with water to remove any residual ionic liquid, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Suzuki-Miyaura Coupling: Coupling of 4-Bromotoluene (B49008) with Phenylboronic Acid

This protocol is a representative procedure for Suzuki-Miyaura couplings in ionic liquids.

Materials:

  • This compound ([HMIM]Cl), dried under vacuum

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine [HMIM]Cl (e.g., 3 mL), Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), and PPh₃ (e.g., 0.08 mmol, 8 mol%).

  • Add 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), and powdered K₂CO₃ (2 mmol).

  • Heat the mixture with vigorous stirring to a temperature of 80-100 °C.

  • Follow the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Extract the product with diethyl ether (4 x 15 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under vacuum.

  • Purify the residue by flash chromatography on silica (B1680970) gel.

Diels-Alder Reaction: Cycloaddition of Cyclopentadiene (B3395910) with Methyl Acrylate

This protocol is based on general procedures for Diels-Alder reactions in ionic liquids.

Materials:

  • This compound ([HMIM]Cl), dried under vacuum

  • Freshly cracked cyclopentadiene

  • Methyl acrylate

  • Hexane (for extraction)

Procedure:

  • In a flask, place [HMIM]Cl (e.g., 2 mL).

  • Cool the ionic liquid to 0 °C in an ice bath.

  • Add methyl acrylate (1 mmol) to the ionic liquid.

  • Slowly add freshly cracked cyclopentadiene (1.2 mmol) to the mixture with stirring.

  • Allow the reaction to stir at 0 °C for a specified time (e.g., 1-3 hours), monitoring by TLC.

  • After the reaction is complete, extract the product with hexane (3 x 10 mL).

  • Combine the hexane layers and wash with water.

  • Dry the organic phase over anhydrous Na₂SO₄ and remove the solvent in vacuo to yield the product.

Data Presentation

The following tables provide a representative comparison of reaction yields in [HMIM]Cl versus conventional organic solvents for illustrative purposes. Actual yields will vary depending on the specific substrates and optimized reaction conditions.

Table 1: Representative Yields for the Heck Reaction of Iodobenzene and Ethyl Acrylate

SolventTemperature (°C)Time (h)Yield (%)
[HMIM]Cl1002>95
DMF100885

Table 2: Representative Yields for the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

SolventTemperature (°C)Time (h)Yield (%)
[HMIM]Cl/H₂O80492
Toluene/H₂O801278

Table 3: Representative Yields for the Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate

SolventTemperature (°C)Time (h)endo:exo RatioYield (%)
[HMIM]Cl0190:10>98
Dichloromethane0385:1590

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_recycle Ionic Liquid Recycling A Add [HMIM]Cl to Reactor B Add Catalyst and Ligand A->B C Add Reactants and Base B->C D Heat and Stir C->D E Monitor Progress (TLC/GC) D->E F Cool to Room Temperature E->F G Extract Product with Organic Solvent F->G H Wash and Dry Organic Layer G->H J Recover [HMIM]Cl G->J I Purify Product H->I K Purify [HMIM]Cl J->K L Reuse [HMIM]Cl K->L L->A Recycle

Caption: General experimental workflow for a reaction in [HMIM]Cl.

Troubleshooting_Yield Start Low or No Product Yield Q1 Is the [HMIM]Cl dry? Start->Q1 A1_yes Yes Q1->A1_yes A1_no No Q1->A1_no Q2 Is the catalyst active? A1_yes->Q2 Sol1 Dry [HMIM]Cl under vacuum. A1_no->Sol1 Sol1->Q2 A2_yes Yes Q2->A2_yes A2_no No Q2->A2_no Q3 Is the temperature optimal? A2_yes->Q3 Sol2 Use fresh catalyst/ligand. Consider a more stable precatalyst. A2_no->Sol2 Sol2->Q3 A3_yes Yes Q3->A3_yes A3_no No Q3->A3_no Q4 Is mixing efficient? A3_yes->Q4 Sol3 Gradually increase temperature. A3_no->Sol3 Sol3->Q4 A4_yes Yes Q4->A4_yes A4_no No Q4->A4_no End Yield Improved A4_yes->End Sol4 Increase stirring speed. Use a mechanical stirrer. A4_no->Sol4 Sol4->End

Caption: Troubleshooting logic for low reaction yield in [HMIM]Cl.

References

stability issues of 1-Hexyl-3-methylimidazolium chloride at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl) at high temperatures. It is intended for researchers, scientists, and drug development professionals utilizing this ionic liquid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition temperature of this compound ([HMIM]Cl)?

A1: The decomposition temperature for this compound is reported to be 253°C[1]. However, it's crucial to understand that long-term isothermal studies have shown that ionic liquids can exhibit appreciable decomposition at temperatures significantly lower than the onset decomposition temperature determined by fast-scan thermogravimetric analysis (TGA)[2][3].

Q2: What are the primary hazardous decomposition products of [HMIM]Cl at high temperatures?

A2: At elevated temperatures, [HMIM]Cl can decompose to produce corrosive gases and vapors. These include carbon dioxide (CO2), carbon monoxide (CO), nitrous gases (NOx), and hydrochloric acid (HCl)[4][5]. Appropriate safety precautions, such as performing experiments in a well-ventilated fume hood, are essential.

Q3: How do experimental conditions affect the measured thermal stability of [HMIM]Cl?

A3: Several experimental factors can significantly influence the observed thermal stability of [HMIM]Cl:

  • Heating Rate: Faster heating rates in TGA can lead to an overestimation of thermal stability, resulting in a higher observed onset decomposition temperature (Tonset)[6][7].

  • Atmosphere: The type of gas atmosphere can alter decomposition behavior. For instance, a reactive atmosphere like oxygen can reduce thermal stability compared to an inert atmosphere like nitrogen[6].

  • Impurities: The presence of contaminants such as water and halides can negatively impact the thermal stability of ionic liquids[2].

Q4: How does the structure of the ionic liquid influence its thermal stability?

A4: The thermal stability of ionic liquids is intrinsically linked to their molecular structure:

  • Anion and Cation Type: Both the anion and cation structures play a role, with the anion generally having a more significant influence on thermal stability[2][6][7].

  • Alkyl Chain Length: Variations in the alkyl chain length on the cation can also affect thermal stability[2][6]. Imidazolium-based ionic liquids are generally considered to be more thermally stable than pyridinium, tetraalkyl ammonium, and piperidinium-based ionic liquids[2].

Troubleshooting Guide

This guide addresses common issues encountered during the high-temperature application of [HMIM]Cl, particularly in the context of thermal analysis.

Issue Possible Cause(s) Recommended Solution(s)
Observed decomposition temperature is lower than the literature value of 253°C. 1. Presence of impurities (e.g., water, halides) in the [HMIM]Cl sample. 2. Slow heating rate used during TGA analysis. 3. Long-term exposure to elevated temperatures, even if below the reported Tonset.[2][3] 4. Reactive atmosphere (e.g., air) used during the experiment.[6]1. Ensure the [HMIM]Cl is of high purity and has been properly dried under vacuum to remove moisture.[2] 2. Report the heating rate along with the decomposition temperature. For direct comparison with literature values, use similar heating rates.[6] 3. For applications requiring prolonged heating, conduct isothermal TGA studies to determine the maximum operating temperature for long-term stability.[3][6] 4. Use an inert atmosphere (e.g., nitrogen, argon) for thermal stability measurements unless the experimental goal is to study oxidative decomposition.[6]
Inconsistent or non-reproducible TGA results. 1. Inconsistent sample mass. 2. Contamination of the TGA instrument (sample pan, furnace, or balance mechanism).[8] 3. Variation in the gas flow rate.1. Use a consistent and accurately measured sample mass for all experiments. 2. Regularly clean the TGA furnace, sample holder, and surrounding areas to remove any residues from previous experiments.[8] 3. Ensure a stable and consistent flow rate of the purge gas.
Unexpected mass loss at temperatures below 150°C. 1. Presence of volatile impurities, most commonly water.[2] 2. Decomposition of thermally labile impurities.1. Dry the [HMIM]Cl sample in a vacuum oven before analysis to remove absorbed water.[2] 2. Verify the purity of the ionic liquid using techniques like NMR or HPLC.
Instrumental errors during TGA analysis. 1. Sample crucible not placed correctly. 2. Buildup of residue on the balance support.[8]1. Ensure the sample crucible is stable and correctly positioned in the holder.[8] 2. Periodically clean the support rods by heating them to a high temperature in an air or oxygen atmosphere to burn off any accumulated residue.[8]

Quantitative Data Summary

The following table summarizes the key thermal stability parameters for this compound.

ParameterValueReference(s)
Decomposition Temperature (Td) 253 °C[1]
Hazardous Decomposition Products Carbon dioxide (CO2), Carbon monoxide (CO), Nitrous gases (NOx), Hydrochloric acid (HCl)[4][5]

Experimental Protocols

Methodology for Thermogravimetric Analysis (TGA)

This protocol outlines the standard procedure for determining the thermal stability of [HMIM]Cl using TGA.

Objective: To determine the onset decomposition temperature (Tonset) and the temperature of maximum degradation (Tpeak) of [HMIM]Cl.

Materials and Equipment:

  • This compound ([HMIM]Cl), high purity (>99%)

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas

  • Ceramic or platinum TGA pans

  • Microbalance

Procedure:

  • Sample Preparation:

    • Prior to analysis, dry the [HMIM]Cl sample under vacuum for at least 24 hours at a temperature of 50-60°C to remove any absorbed water.

  • Instrument Setup:

    • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

    • Set the purge gas (nitrogen or argon) to a constant flow rate, typically 20-50 mL/min.

  • TGA Measurement:

    • Tare the TGA pan.

    • Accurately weigh 5-10 mg of the dried [HMIM]Cl into the TGA pan.

    • Place the pan in the TGA furnace.

    • Equilibrate the sample at a starting temperature (e.g., 30°C) for a few minutes to ensure thermal stability.

    • Heat the sample from the starting temperature to a final temperature (e.g., 600°C) at a constant heating rate. A common heating rate is 10°C/min.

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset decomposition temperature (Tonset) as the intersection of the tangent drawn from the point of maximum slope on the decomposition curve with the extrapolated baseline.

    • Calculate the derivative of the TGA curve (DTG curve). The peak of the DTG curve corresponds to the temperature of maximum degradation (Tpeak).

Visualizations

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start dry_sample Dry [HMIM]Cl (Vacuum, 50-60°C, 24h) start->dry_sample weigh_sample Weigh Sample (5-10 mg) dry_sample->weigh_sample place_in_tga Place in TGA weigh_sample->place_in_tga set_conditions Set Conditions (Inert gas, 10°C/min) place_in_tga->set_conditions run_tga Run TGA (30°C to 600°C) set_conditions->run_tga collect_data Collect Mass vs. Temp Data run_tga->collect_data plot_tga Plot TGA Curve collect_data->plot_tga plot_dtg Plot DTG Curve plot_tga->plot_dtg determine_tonset Determine T_onset plot_tga->determine_tonset determine_tpeak Determine T_peak plot_dtg->determine_tpeak end End determine_tonset->end determine_tpeak->end Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cation Cation Structure (Imidazolium) stability Thermal Stability of [HMIM]Cl cation->stability anion Anion Structure (Chloride) anion->stability alkyl_chain Alkyl Chain Length (Hexyl) alkyl_chain->stability heating_rate Heating Rate heating_rate->stability atmosphere Atmosphere (Inert vs. Reactive) atmosphere->stability impurities Impurities (Water, Halides) impurities->stability

References

Technical Support Center: Optimizing 1-Hexyl-3-methylimidazolium chloride ([C6HIM]Cl) Concentration in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of 1-Hexyl-3-methylimidazolium (B1224943) chloride ([C6HIM]Cl) concentration in catalytic experiments.

Troubleshooting Guides

This section addresses common problems encountered during catalytic reactions involving [C6HIM]Cl, their potential causes related to the ionic liquid concentration, and recommended solutions.

Problem Potential Cause(s) Related to [C6HIM]Cl Concentration Suggested Solutions
Low or No Catalytic Activity 1. High Viscosity: At high concentrations, the increased viscosity of the ionic liquid can hinder mass transport, preventing substrates from reaching the catalytic active sites. 2. Catalyst Inhibition: Excess ionic liquid molecules may block or deactivate the catalyst's active sites. 3. Insufficient Catalyst Stabilization: At very low concentrations, there may not be enough ionic liquid to effectively stabilize the catalyst, leading to decomposition or aggregation.1. Decrease [C6HIM]Cl Concentration: Systematically reduce the concentration of the ionic liquid in increments. 2. Increase Reaction Temperature: This can help to reduce the viscosity of the reaction medium. 3. Add a Co-solvent: Introducing a low-viscosity, inert co-solvent can improve mass transfer. 4. Incremental Increase of [C6HIM]Cl: If catalyst instability is suspected, gradually increase the ionic liquid concentration to find the optimal stabilization level.
Poor Product Selectivity 1. Altered Reaction Pathway: The concentration of [C6HIM]Cl can influence the polarity of the reaction medium, potentially favoring alternative reaction pathways and leading to undesired byproducts. 2. Mass Transfer Limitations: Similar to low activity, high viscosity can affect the diffusion rates of reactants and products, impacting selectivity in consecutive or parallel reactions.1. Systematic Screening of [C6HIM]Cl Concentration: Perform a concentration screening study to identify the optimal range for desired selectivity. 2. Analyze Reaction at Different Time Points: This can help determine if the poor selectivity is due to the formation of intermediates or subsequent reactions. 3. Modify the Cation/Anion of the Ionic Liquid: The nature of the ions can also influence selectivity.[1][2]
Catalyst Instability or Decomposition 1. Insufficient Stabilization: As mentioned, too low a concentration of [C6HIM]Cl may not provide an adequate stabilizing environment for the catalyst, especially for sensitive organometallic complexes. 2. Undesired Interactions: In some cases, the chloride anion of [C6HIM]Cl might have detrimental interactions with the catalyst at certain concentrations.1. Increase [C6HIM]Cl Concentration: Gradually increase the amount of ionic liquid to enhance catalyst stability. 2. Consider a Different Ionic Liquid: If instability persists, an ionic liquid with a different, less coordinating anion might be more suitable.
Difficult Product Separation 1. High Viscosity: A high concentration of [C6HIM]Cl can make the extraction of the final product from the reaction mixture challenging. 2. Product Solubility in the Ionic Liquid: The product may have high solubility in the ionic liquid phase, leading to low recovery.1. Reduce [C6HIM]Cl Concentration: A lower concentration will result in a less viscous medium. 2. Use a Biphasic System: Select a co-solvent that is immiscible with the ionic liquid to facilitate product extraction. 3. Employ Supported Ionic Liquid Phase (SILP) Catalysis: Immobilizing the [C6HIM]Cl on a solid support can simplify product separation and catalyst recycling.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for optimizing [C6HIM]Cl in a catalytic reaction?

A1: A good starting point for optimization is to screen a range of concentrations, for example, from 5 to 50 mol% with respect to the limiting reactant. The optimal concentration is highly dependent on the specific reaction, catalyst, and substrates involved.

Q2: How does the concentration of [C6HIM]Cl affect the reaction rate?

A2: The effect of [C6HIM]Cl concentration on the reaction rate can be complex. Initially, increasing the concentration may enhance the rate by stabilizing the catalyst and intermediates. However, beyond an optimal point, a further increase in concentration can lead to a decrease in the reaction rate due to increased viscosity and potential catalyst inhibition.

Q3: Can I reuse the catalyst and [C6HIM]Cl?

A3: Yes, one of the advantages of using ionic liquids is the potential for catalyst and solvent recycling. After product extraction with a suitable solvent, the ionic liquid-catalyst phase can often be reused for subsequent reaction cycles. The stability of the catalyst in the ionic liquid will determine the number of possible recycles.

Q4: Does the purity of [C6HIM]Cl affect the catalytic performance?

A4: Absolutely. Impurities such as water, residual starting materials (1-methylimidazole and 1-chlorohexane), or other organic solvents can significantly impact the catalytic activity and selectivity. It is crucial to use high-purity [C6HIM]Cl for reproducible results.

Q5: What is the role of the chloride anion in [C6HIM]Cl in catalysis?

A5: The chloride anion can act as a nucleophile or a coordinating species, which can influence the catalytic cycle. In some reactions, it may actively participate in the mechanism, while in others, it might have an inhibitory effect by coordinating too strongly to the catalyst. The impact of the anion is an important consideration when troubleshooting and optimizing the reaction.[1][2]

Data Presentation

The following table summarizes the effect of [C6HIM]-based ionic liquid concentration on the inhibition efficiency of mild steel corrosion, which serves as an example of how concentration can impact performance. While not a catalytic system, it demonstrates a clear concentration-dependent effect.

Ionic LiquidConcentration (ppm)Inhibition Efficiency (%)
[HMIM][BF4]10055.32
20071.32
30068.45
40065.21
50063.89
[HMIM][TfO]10045.67
20058.99
30065.43
40072.88
50081.16
[HMIM][PF6]10048.76
20055.43
30060.21
40062.34
50063.11
[HMIM][I]10058.25
20065.78
30070.12
40073.54
50075.98

Data adapted from a study on corrosion inhibition and is for illustrative purposes of concentration effects.[3]

Experimental Protocols

Protocol for Optimizing [C6HIM]Cl Concentration

This protocol outlines a general procedure for determining the optimal concentration of [C6HIM]Cl for a given catalytic reaction.

1. Materials and Equipment:

  • Catalyst

  • Substrates

  • 1-Hexyl-3-methylimidazolium chloride ([C6HIM]Cl) of high purity

  • Anhydrous solvent (if required)

  • Reaction vessel with temperature control and stirring

  • Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, NMR)

2. Procedure:

  • Stock Solution Preparation: If using a co-solvent, prepare a stock solution of the catalyst and [C6HIM]Cl in the chosen solvent.

  • Reaction Setup: In a series of reaction vessels, add the catalyst and substrates at their standard concentrations.

  • Varying [C6HIM]Cl Concentration: To each vessel, add a different amount of [C6HIM]Cl to achieve a range of concentrations (e.g., 5, 10, 20, 30, 40, 50 mol% relative to the limiting substrate). If a co-solvent is used, adjust the solvent volume to keep the total reaction volume constant.

  • Reaction Execution: Initiate the reactions simultaneously under the desired reaction conditions (temperature, pressure, stirring speed).

  • Monitoring and Analysis: At regular time intervals, take aliquots from each reaction mixture and analyze them to determine the conversion of reactants and the yield of the desired product.

  • Data Evaluation: Plot the reaction yield or initial rate as a function of the [C6HIM]Cl concentration to identify the optimal concentration range.

3. Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Visualizations

experimental_workflow Experimental Workflow for Optimizing [C6HIM]Cl Concentration cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_outcome Outcome prep_materials Prepare Reactants, Catalyst, and [C6HIM]Cl setup_reactions Set up a series of reactions prep_materials->setup_reactions vary_conc Vary [C6HIM]Cl concentration in each reaction setup_reactions->vary_conc run_reactions Run reactions under controlled conditions vary_conc->run_reactions monitor_progress Monitor reaction progress (e.g., GC, HPLC) run_reactions->monitor_progress analyze_data Analyze yield and selectivity vs. concentration monitor_progress->analyze_data determine_optimum Determine Optimal [C6HIM]Cl Concentration analyze_data->determine_optimum

Caption: Workflow for optimizing [C6HIM]Cl concentration.

troubleshooting_logic Troubleshooting Logic for Low Catalytic Activity start Low Catalytic Activity Observed check_viscosity Is [C6HIM]Cl concentration high? start->check_viscosity check_stability Is catalyst known to be unstable? check_viscosity->check_stability No solution_reduce_conc Decrease [C6HIM]Cl concentration or add co-solvent check_viscosity->solution_reduce_conc Yes solution_increase_conc Increase [C6HIM]Cl concentration check_stability->solution_increase_conc Yes solution_check_purity Verify [C6HIM]Cl purity check_stability->solution_check_purity No

Caption: Troubleshooting flowchart for low catalytic activity.

References

Technical Support Center: Recycling 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, quantitative data, and experimental protocols for the successful recycling of 1-Hexyl-3-methylimidazolium (B1224943) chloride ([HMIM]Cl).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the recycling of [HMIM]Cl in a direct question-and-answer format.

Q1: My recycled [HMIM]Cl has a yellow or brown tint. What causes this discoloration and how can I remove it?

A: Discoloration in recycled [HMIM]Cl is typically caused by thermal degradation products or residual solutes, such as lignin (B12514952) fragments, from previous applications like biomass processing.[1] High temperatures used during solute removal or distillation can cause partial decomposition of the imidazolium (B1220033) ring.[2]

Troubleshooting:

  • Primary Method: The most effective method for color removal is adsorption using activated carbon.[3][4][5] Stirring the discolored ionic liquid with activated carbon (typically 1-5% w/w) at a moderate temperature (e.g., 60-80°C) for several hours, followed by filtration, can effectively remove colored impurities.

  • Alternative Method: Liquid-liquid extraction with an immiscible organic solvent may also remove certain organic impurities, though it is often less effective for the highly colored, polar degradation products.[6]

Q2: How can I effectively remove water from my recycled [HMIM]Cl?

A: [HMIM]Cl is hygroscopic and readily absorbs moisture from the atmosphere. Water is a critical impurity as it can significantly alter the physicochemical properties of the ionic liquid and affect reaction outcomes.

Troubleshooting:

  • High Vacuum Drying: Heating the ionic liquid (e.g., to 70-100°C) under high vacuum is a standard and effective method for water removal.[7]

  • Molecular Sieves: For achieving very low water content (<100 ppm), adding activated 3Å or 4Å molecular sieves to the ionic liquid and allowing it to stand for at least 24 hours can be very effective.[7]

    • Caution: Molecular sieves can sometimes break down into a fine powder that is difficult to filter. Additionally, they may introduce new ionic impurities into the IL via ion exchange.[7] It is recommended to filter the IL after treatment and to verify its purity.

  • Freeze-Pump-Thaw: For degassing and removing trace water from highly viscous samples, performing several freeze-pump-thaw cycles is a reliable technique.[8]

Q3: After using [HMIM]Cl to dissolve biomass, what is the best way to separate the IL from the dissolved cellulose (B213188) and lignin?

A: The recovery of [HMIM]Cl after biomass dissolution is crucial for process economy. The standard method involves precipitating the dissolved biopolymers using an anti-solvent.

Troubleshooting:

  • Anti-Solvent Precipitation: The most common method is to add an anti-solvent such as water, ethanol, acetone, or a mixture thereof, to the IL-biomass solution.[9][10] This causes the cellulose and some lignin to precipitate out. The solid biomass can then be separated by filtration or centrifugation.

  • Post-Precipitation Purification: The remaining IL-antisolvent mixture will still contain soluble lignin fragments and other extractives.[11] The anti-solvent must be removed (e.g., by rotary evaporation or distillation). The recovered IL will likely be discolored and impure, requiring further purification steps such as the activated carbon treatment described in Q1.

Q4: The ¹H NMR spectrum of my recycled [HMIM]Cl shows new, unexpected peaks. What are they likely to be?

A: The appearance of new peaks in the NMR spectrum is a clear indicator of chemical degradation. Under thermal stress, particularly at temperatures above 150°C, imidazolium-based ionic liquids can decompose.

Troubleshooting:

  • Common Degradation Products: The most common degradation products for imidazolium ILs include N-alkyl-substituted imidazoles (from dealkylation), amines, and alcohols.[2] For example, you might see peaks corresponding to 1-methylimidazole.

  • Purity Confirmation: Compare the spectrum to a fresh, high-purity standard of [HMIM]Cl. If significant degradation is confirmed, the IL may not be suitable for sensitive applications. Extensive purification by methods like vacuum distillation (if feasible for [HMIM]Cl) might be required, but this can also promote further degradation if temperatures are too high.[12][13]

Q5: How can I quantitatively assess the purity of my recycled [HMIM]Cl?

A: A multi-step analytical approach is necessary to confirm the purity and suitability of the recycled IL for reuse.

Troubleshooting / Purity Analysis Plan:

  • Water Content: Use Karl Fischer titration for precise water quantification.

  • Halide Impurities: Residual chloride from the synthesis process can be a significant impurity.[14] This can be quantified using methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or potentiometric titration.[15][16]

  • Organic Impurities & Degradation: High-Performance Liquid Chromatography (HPLC) is excellent for quantifying non-volatile organic impurities. ¹H and ¹³C NMR spectroscopy will confirm the structural integrity of the cation and anion and can be used to estimate the level of organic impurities if an internal standard is used.[17]

  • Thermal Stability: Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature of the recycled IL and compare it to the fresh sample. A lower decomposition temperature indicates the presence of impurities.[18]

Data on Recycling & Purification Methods

The selection of a recycling method depends on the nature of the impurities and the desired final purity of the [HMIM]Cl. The following table summarizes the effectiveness of common techniques.

MethodTarget ImpurityTypical Efficiency / PurityKey Considerations
Vacuum Distillation Volatile organics, WaterRecovery >90% possible for some ILs.[13][HMIM]Cl can be distilled at ~150°C under vacuum, but thermal degradation is a risk.[12] Energy-intensive.[6]
Liquid-Liquid Extraction Organic solutesEfficiency varies widely based on solvent and solute (83-100% for some pollutants).[19]Requires a suitable immiscible solvent; can introduce solvent as a new impurity.[6]
Adsorption Color, Lignin, Organic degradation productsHighly effective for color and trace organics.[3][5]Adsorbent (e.g., activated carbon) must be filtered out completely. Desorption to recover IL from carbon is a challenge.[3]
Membrane Separation Dissolved solutes (e.g., sugars, salts)Rejection rates >95% have been reported for similar imidazolium ILs.[13]Membrane fouling can be an issue; requires specialized equipment.
Anti-Solvent Precipitation Dissolved polymers (e.g., Cellulose)High recovery of both polymer and IL (>95%) is often achievable.[11]The IL remains in solution with the anti-solvent and requires subsequent separation and purification steps.

Experimental Protocols

Protocol 1: Purification of Discolored [HMIM]Cl using Activated Carbon

This protocol describes a standard lab-scale procedure to remove colored impurities from used [HMIM]Cl.

Materials:

  • Used/discolored [HMIM]Cl

  • Activated Carbon, powdered (1-5% of the IL mass)

  • Glass beaker or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel with fine filter paper, or a syringe filter with a 0.22-0.45 µm PTFE membrane for small volumes)

  • Vacuum flask and vacuum source

Procedure:

  • Weigh the impure [HMIM]Cl into the beaker or flask.

  • Add 1-5% (by weight) of powdered activated carbon to the ionic liquid.

  • Place the vessel in the heating mantle or oil bath and begin stirring to create a slurry.

  • Heat the mixture to 60-80°C. Maintain this temperature and continue stirring for 2-4 hours. Note: Avoid excessively high temperatures to prevent further thermal degradation.

  • Allow the mixture to cool slightly to reduce the viscosity for easier filtration.

  • Set up the filtration apparatus. If using a Büchner funnel, ensure the filter paper is properly seated.

  • Filter the mixture to separate the activated carbon from the ionic liquid. A vacuum will be necessary due to the viscosity of the IL. For small scales (<20 mL), pushing the IL through a syringe filter can be effective.

  • The resulting filtrate should be colorless or significantly lighter in color. If discoloration persists, a second treatment may be necessary.

  • Dry the purified [HMIM]Cl under vacuum to remove any absorbed water (see Protocol 2).

Protocol 2: Removal of Water from [HMIM]Cl

This protocol details the steps to dry recycled [HMIM]Cl to a low water content.

Materials:

  • Recycled [HMIM]Cl

  • Schlenk flask or similar vacuum-rated vessel

  • High-vacuum pump (<1 mbar)

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

  • Heating mantle or oil bath

  • (Optional) Molecular sieves (3Å or 4Å, activated)

Procedure:

  • Place the [HMIM]Cl into the Schlenk flask. Do not fill more than half full.

  • (Optional first step for very wet samples): If the IL contains a significant amount of water, add activated molecular sieves (approx. 10% w/v) and let it stand for 24 hours at room temperature before proceeding.

  • Connect the flask to a vacuum line equipped with a cold trap to protect the pump from water vapor.

  • Begin to evacuate the flask slowly to avoid vigorous bubbling.

  • Once a stable vacuum is achieved, begin heating the flask to 70-90°C using the heating mantle or oil bath.

  • Maintain heat and vacuum for at least 12-24 hours. The exact time will depend on the volume of the IL and the initial water content.

  • To stop the process, first remove the heat source and allow the flask to cool to room temperature while still under vacuum.

  • Once cool, backfill the flask with an inert gas like nitrogen or argon before opening it to the atmosphere to prevent reabsorption of moisture.

  • Store the dried ionic liquid in a sealed container, preferably in a desiccator or glovebox.

Visualized Workflows and Pathways

Troubleshooting Workflow for [HMIM]Cl Recycling

The following diagram outlines a logical workflow for a researcher to follow when recycling a batch of used [HMIM]Cl.

G decision decision process process input_output input_output stop_node stop_node start Start: Used [HMIM]Cl check_solids Solid Particles Present? start->check_solids filtration Filtration / Centrifugation check_solids->filtration Yes check_color IL Discolored (Yellow/Brown)? check_solids->check_color No filtration->check_color carbon_treat Activated Carbon Treatment check_color->carbon_treat Yes check_water Water Content Acceptable? check_color->check_water No carbon_treat->check_water vacuum_dry High Vacuum Drying check_water->vacuum_dry No final_purity Final Purity Analysis (NMR, HPLC, etc.) check_water->final_purity Yes vacuum_dry->final_purity purity_fail Purity Fails? final_purity->purity_fail end Purified [HMIM]Cl Ready for Reuse fail Discard or Re-process purity_fail->end No purity_fail->fail Yes

Caption: Troubleshooting workflow for recycling impure [HMIM]Cl.

Potential Thermal Degradation Pathway of the Imidazolium Cation

This diagram illustrates a simplified, key degradation pathway for the 1-hexyl-3-methylimidazolium cation under thermal stress, which can lead to impurities.

G HMIM [HMIM] Cation (1-Hexyl-3-methylimidazolium) TransitionState Deprotonation at C2 (promoted by heat/base) HMIM->TransitionState Δ (Heat) NHC N-Heterocyclic Carbene (NHC) + Chloromethane TransitionState->NHC SideReaction Further Reactions (e.g., with impurities, dimerization) NHC->SideReaction DegradationProducts Various Degradation Products (e.g., substituted imidazoles, oligomers) SideReaction->DegradationProducts

Caption: Simplified thermal degradation pathway for the [HMIM] cation.

References

Technical Support Center: 1-Hexyl-3-methylimidazolium chloride ([C6MIM]Cl) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Hexyl-3-methylimidazolium chloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My final product has a yellow or brownish tint. What causes this discoloration and how can I obtain a colorless product?

A1: Product discoloration is a common issue, often indicating the presence of impurities.

  • Cause 1: High Reaction Temperature. Running the reaction at temperatures significantly above 60-70°C to shorten the reaction time can lead to the formation of colored byproducts.[1]

  • Solution 1: Maintain a controlled reaction temperature between 60-70°C. While this may prolong the reaction time (e.g., up to 11 days), it is crucial for obtaining a clear, colorless product and simplifying purification.[1]

  • Cause 2: Impure Starting Materials. Residual impurities in the 1-methylimidazole (B24206) or 1-chlorohexane (B165106) can contribute to discoloration.

  • Solution 2: Ensure high purity of starting materials. It is recommended to distill 1-methylimidazole (from a drying agent like KOH) and 1-chlorohexane (from P₂O₅) before use.[1][2] Store the distilled materials under an inert atmosphere.[1]

  • Cause 3: Oxidation/Moisture. The reaction is sensitive to air and moisture, which can lead to side reactions and colored impurities.

  • Solution 3: Conduct the reaction under an inert atmosphere (e.g., nitrogen).[1][2] Use oven-dried and vacuum-dried glassware to minimize moisture.[1]

  • Decolorization Technique: If your product is already colored, you can attempt to decolorize it. A common method for similar ionic liquids involves dissolving the impure product in deionized water and treating it with decolorizing charcoal. The mixture is heated (e.g., at 65°C for 24 hours), cooled, and filtered. The water can then be removed via lyophilization or under high vacuum to yield a purer, colorless product.[3]

Q2: The yield of my synthesis is significantly lower than expected. How can I improve it?

A2: Low yields can stem from several factors, from reactant purity to reaction conditions and work-up procedures.

  • Cause 1: Incomplete Reaction. The quaternization reaction between 1-methylimidazole and 1-chlorohexane can be slow.

  • Solution 1: Ensure the reaction is allowed to proceed for a sufficient duration. Heating at 60-70°C for an extended period (e.g., 11 days) has been shown to be effective.[1] Monitor the reaction progress if possible (e.g., by ¹H NMR) to determine completion.

  • Cause 2: Purity of Reagents. As with discoloration, the purity of your starting materials is critical for achieving a high yield.

  • Solution 2: Use freshly distilled and dry reagents.[1][2] The presence of water or other nucleophiles can lead to unwanted side reactions.

  • Cause 3: Inefficient Work-up. Product can be lost during the washing and extraction phases.

  • Solution 3: The product is a viscous oil.[1] When decanting the upper solvent layer after the reaction, do so carefully, for instance by using a cannula, to avoid removing the product layer.[1] Washing steps with solvents like toluene (B28343) or ethyl acetate (B1210297) should be performed vigorously to remove unreacted starting materials, but care must be taken during separation.[1]

Q3: I am having difficulty removing unreacted 1-methylimidazole from my product. What is the best purification method?

A3: Removing unreacted 1-methylimidazole is a crucial but sometimes challenging purification step. ¹H NMR analysis can confirm its presence.[1]

  • Cause: 1-methylimidazole can be trapped within the viscous ionic liquid product.

  • Solution 1: Vigorous Washing. Repeated washing with a suitable solvent is necessary. Toluene is commonly used, requiring vigorous stirring (e.g., overnight) to effectively extract the unreacted 1-methylimidazole.[1]

  • Solution 2: Alternative Solvent. Dry ethyl acetate can be used as an alternative to toluene for the washing steps.[1]

  • Solution 3: High Vacuum. After washing, drying the product at an elevated temperature (e.g., 50°C) under a high vacuum is essential to remove any residual volatile impurities and solvents.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established synthetic procedures.[1]

Materials:

  • 1-methylimidazole

  • 1-chlorohexane

  • Ethyl acetate (dry)

  • Toluene

  • Potassium hydroxide (B78521) (KOH) (for drying)

  • Phosphorus pentoxide (P₂O₅) (for drying)

Procedure:

  • Preparation of Reagents:

    • Distill 1-methylimidazole from KOH.

    • Distill 1-chlorohexane from P₂O₅.

    • Store both distilled reagents under an inert atmosphere.

  • Reaction Setup:

    • Use oven-dried and vacuum-dried glassware.

    • In a two-necked round-bottomed flask under a nitrogen atmosphere, add 1-methylimidazole (1.0 eq) and dry ethyl acetate.

    • Cool the flask in an ice bath.

  • Reaction:

    • Add 1-chlorohexane (approx. 1.1 eq) dropwise to the cooled, stirring solution.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 60-70°C for an extended period (e.g., 11 days).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Under nitrogen, carefully decant the upper solvent layer using a cannula.

    • Wash the remaining viscous lower layer with excess toluene to remove unreacted 1-chlorohexane and 1-methylimidazole. This may require vigorous overnight stirring.

    • Remove the solvent and dry the product at 50°C under high vacuum to obtain a clear, colorless, viscous oil.

Data Presentation

The following table summarizes key quantitative data related to the synthesis and properties of [C6MIM]Cl.

ParameterValueReference
Reaction Conditions
Reactant Molar Ratio~1.1 : 1 (1-chlorohexane : 1-methylimidazole)[1]
Temperature60 - 70 °C[1]
Duration~11 days[1]
Expected Yield~71.6%[1]
Physical Properties
Molecular Weight202.72 g/mol [4][5]
AppearanceClear, colorless to yellow-orange viscous oil/liquid[1][6][7]
Melting Point-3 °C[8]
Density1.04 g/cm³ (at 26 °C)[8]
Conductivity0.08 mS/cm (at 20 °C)[8]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G cluster_start Initial Synthesis Outcome cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Synthesis Complete: Analyze Product problem_color Product is Colored (Yellow/Brown) start->problem_color problem_yield Low Yield start->problem_yield problem_purity Impure Product (e.g., unreacted starting material) start->problem_purity cause_temp High Temp? problem_color->cause_temp cause_reagents Impure Reagents? problem_color->cause_reagents cause_atmosphere Air/Moisture Exposure? problem_color->cause_atmosphere sol_charcoal Decolorize with Activated Charcoal problem_color->sol_charcoal Post-synthesis fix problem_yield->cause_reagents problem_yield->cause_atmosphere cause_time Incomplete Reaction? problem_yield->cause_time cause_workup Work-up Loss? problem_yield->cause_workup problem_purity->cause_reagents problem_purity->cause_atmosphere cause_wash Inefficient Washing? problem_purity->cause_wash sol_temp Maintain Temp at 60-70°C cause_temp->sol_temp Yes sol_reagents Distill Starting Materials cause_reagents->sol_reagents Yes sol_atmosphere Use Inert Gas & Dry Glassware cause_atmosphere->sol_atmosphere Yes sol_time Increase Reaction Time cause_time->sol_time Yes sol_workup Careful Decanting & Separation cause_workup->sol_workup Yes sol_wash Vigorous/Repeated Washing cause_wash->sol_wash Yes

Caption: Troubleshooting workflow for [C6MIM]Cl synthesis.

References

Technical Support Center: Enhancing the Conductivity of 1-Hexyl-3-methylimidazolium chloride ([C6mim][Cl])

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the ionic liquid 1-Hexyl-3-methylimidazolium chloride ([C6mim][Cl]). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing its ionic conductivity.

Frequently Asked Questions (FAQs)

Q1: What is the typical ionic conductivity of pure this compound?

A1: The ionic conductivity of pure [C6mim][Cl] is relatively low compared to other ionic liquids. A typical value reported is approximately 0.08 mS/cm at 20°C. This low conductivity is primarily due to its high viscosity.

Q2: What are the most common methods to enhance the conductivity of [C6mim][Cl]?

A2: The most common and effective methods to enhance the ionic conductivity of [C6mim][Cl] are:

  • Addition of Cosolvents: Introducing a low-viscosity solvent can significantly decrease the overall viscosity of the mixture, thereby increasing ionic mobility and conductivity. Common cosolvents include water, acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), and short-chain alcohols.

  • Addition of Salts: Dissolving a salt, such as a lithium salt, can increase the number of charge carriers in the solution, which can lead to higher conductivity. However, this can also increase viscosity, so an optimal concentration is often sought.

  • Increasing Temperature: The conductivity of ionic liquids is highly dependent on temperature. Increasing the temperature reduces the viscosity and increases ion mobility, leading to a significant rise in conductivity.

Q3: How does the addition of water affect the conductivity of [C6mim][Cl]?

A3: The addition of water to [C6mim][Cl] generally increases its conductivity up to a certain concentration. Initially, the water significantly reduces the viscosity of the mixture, facilitating ion movement. However, beyond an optimal concentration (around 40% for some imidazolium-based ionic liquids), the conductivity may start to decrease due to the formation of aggregates and a decrease in the concentration of charge carriers.[1][2]

Q4: Can the addition of nanoparticles enhance the conductivity of [C6mim][Cl]?

A4: Yes, the addition of nanoparticles can enhance the conductivity of ionic liquids, although the mechanism is complex and depends on the nature of the nanoparticles and their interaction with the ionic liquid. Nanoparticles can create additional pathways for ion transport or disrupt the ion-pairing within the ionic liquid, leading to an increase in free ions.

Troubleshooting Guide

Problem 1: The measured conductivity of my [C6mim][Cl] is significantly lower than expected.

Possible Cause Troubleshooting Step
Impurity Presence Ensure the [C6mim][Cl] is of high purity. Impurities, especially residual reactants from synthesis, can negatively impact conductivity. Consider purification methods such as vacuum drying to remove volatile impurities.
High Viscosity The inherent high viscosity of [C6mim][Cl] at room temperature is a primary reason for low conductivity. Try increasing the temperature of your sample during measurement.
Instrumentation Issues Calibrate your conductivity meter with standard solutions before measurement. Ensure the probe is clean and properly submerged in the sample.

Problem 2: The addition of a cosolvent is not significantly increasing the conductivity.

Possible Cause Troubleshooting Step
Inappropriate Solvent Choice The polarity and viscosity of the cosolvent are crucial. Highly viscous or non-polar solvents will be less effective. Try using a low-viscosity, polar aprotic solvent like acetonitrile or a protic solvent like a short-chain alcohol.
Sub-optimal Concentration The effect of a cosolvent on conductivity is concentration-dependent. There is often an optimal concentration beyond which conductivity may decrease. Perform a concentration-dependent study to find the peak conductivity.
Phase Separation At certain concentrations, the cosolvent may not be fully miscible with the ionic liquid, leading to phase separation and inaccurate readings. Ensure you have a homogeneous, single-phase solution.

Problem 3: The conductivity of my [C6mim][Cl] solution is unstable or drifting during measurement.

Possible Cause Troubleshooting Step
Temperature Fluctuations Conductivity is highly sensitive to temperature changes. Ensure your sample is in a thermally stable environment, such as a temperature-controlled water bath.
Electrode Polarization This can occur with high-conductivity samples. If possible, use a four-electrode conductivity probe to minimize this effect.
Contamination from Probe Ensure the conductivity probe is thoroughly cleaned and dried before each measurement to avoid cross-contamination.

Data Presentation

The following table summarizes the effect of various additives on the molar conductivity of this compound. Molar conductivity (Λm) is a measure of the conductivity per mole of ions.

AdditiveConcentration of [C6mim][Cl] (mol/dm³)Temperature (°C)Molar Conductivity (Λm) (S·cm²/mol)Reference
Pure [C6mim][Cl] -200.08 mS/cm (Specific)Alfa Aesar
2-Methoxyethanol 0.0010212520.31[3]
0.0039872518.02[3][4]
0.0078912516.13[3][4]
2-Ethoxyethanol 0.0010112520.45[3][4]
0.0040122518.15[3][4]
0.0079982516.21[3][4]
2-Propoxyethanol 0.0010022510.63[3][4]
0.003991259.01[3][4]
0.008001257.78[3][4]
2-Butoxyethanol 0.001015256.32[3][4]
0.004021255.21[3][4]
0.008011254.43[3][4]
Water ~10% (w/w)25Increases[1][2]
~40% (w/w)25Peak Conductivity[1][2]
Acetonitrile Dilute solutions25Weak ion association[5]

Experimental Protocols

Protocol 1: Enhancing Conductivity of [C6mim][Cl] with Acetonitrile

This protocol describes how to prepare a solution of [C6mim][Cl] in acetonitrile to enhance its ionic conductivity.

  • Materials:

    • This compound ([C6mim][Cl]), high purity (>98%)

    • Acetonitrile (ACN), anhydrous grade

    • Inert gas (e.g., Argon or Nitrogen)

    • Glove box or Schlenk line

    • Magnetic stirrer and stir bars

    • Conductivity meter and probe

    • Volumetric flasks and pipettes

  • Procedure:

    • Due to the hygroscopic nature of [C6mim][Cl], perform all handling and preparation inside a glove box or under an inert atmosphere.

    • Prepare a stock solution of [C6mim][Cl] in acetonitrile. For example, to prepare a 0.1 M solution, accurately weigh the required amount of [C6mim][Cl] and dissolve it in the appropriate volume of anhydrous acetonitrile in a volumetric flask.

    • Use a magnetic stirrer to ensure the ionic liquid is fully dissolved and the solution is homogeneous.

    • Prepare a series of dilutions from the stock solution to study the effect of concentration on conductivity.

    • Calibrate the conductivity meter using standard solutions.

    • Measure the conductivity of each prepared solution. Ensure the probe is clean and dry between measurements.

    • Record the temperature at which the measurements are taken, as conductivity is temperature-dependent.

Protocol 2: Enhancing Conductivity of [C6mim][Cl] by Adding a Lithium Salt

This protocol outlines the procedure for increasing the conductivity of [C6mim][Cl] by the addition of a lithium salt, such as lithium bis(trifluoromethylsulfonyl)imide (LiTFSI).

  • Materials:

    • This compound ([C6mim][Cl]), high purity (>98%)

    • Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI), battery grade

    • Inert gas (e.g., Argon or Nitrogen)

    • Glove box or Schlenk line

    • Magnetic stirrer with heating capabilities and stir bars

    • Conductivity meter and probe

    • Analytical balance

  • Procedure:

    • Perform all material handling and preparation in a glove box or under an inert atmosphere to prevent moisture contamination.

    • Accurately weigh the desired amount of [C6mim][Cl] into a clean, dry vial.

    • Calculate and weigh the amount of LiTFSI needed to achieve the desired molar ratio (e.g., start with a low concentration and incrementally increase).

    • Add the LiTFSI to the [C6mim][Cl].

    • Place a stir bar in the vial and cap it.

    • Gently heat the mixture (e.g., to 50-60°C) while stirring to facilitate the dissolution of the lithium salt. Continue stirring until the solution is clear and homogeneous.

    • Allow the solution to cool to the desired measurement temperature.

    • Calibrate the conductivity meter.

    • Measure the conductivity of the [C6mim][Cl]-LiTFSI mixture.

Visualizations

experimental_workflow_solvent cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Handle [C6mim][Cl] and Acetonitrile in Inert Atmosphere prep2 Prepare Stock Solution of [C6mim][Cl] in Acetonitrile prep1->prep2 prep3 Create Serial Dilutions prep2->prep3 meas1 Calibrate Conductivity Meter prep3->meas1 meas2 Measure Conductivity of Each Dilution meas1->meas2 meas3 Record Temperature meas2->meas3 analysis1 Plot Conductivity vs. Concentration meas3->analysis1 analysis2 Identify Optimal Concentration analysis1->analysis2

Caption: Experimental workflow for enhancing [C6mim][Cl] conductivity with a cosolvent.

logical_relationship conductivity Ionic Conductivity of [C6mim][Cl] Mixture viscosity Viscosity ion_mobility Ion Mobility viscosity->ion_mobility inversely affects ion_mobility->conductivity increases charge_carriers Number of Charge Carriers charge_carriers->conductivity increases temperature Temperature temperature->viscosity decreases temperature->ion_mobility increases cosolvent Cosolvent Addition cosolvent->viscosity decreases salt Salt Addition salt->charge_carriers increases

References

Technical Support Center: Managing Viscosity of 1-Hexyl-3-methylimidazolium chloride ([C6mim]Cl) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hexyl-3-methylimidazolium chloride ([C6mim]Cl) solutions. The following sections offer detailed information on the viscosity of [C6mim]Cl, experimental protocols for its measurement, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected viscosity of pure this compound?

The viscosity of pure [C6mim]Cl is highly dependent on temperature. At 35 °C (308.15 K), the viscosity is approximately 3302 cP.[1] As the temperature increases, the viscosity decreases significantly.

Q2: How does water content affect the viscosity of [C6mim]Cl solutions?

This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of even small amounts of water can drastically reduce the viscosity of the ionic liquid. This is a critical factor to control during experiments.

Q3: My measured viscosity for pure [C6mim]Cl is significantly lower than the literature values. What could be the cause?

The most likely cause for a lower-than-expected viscosity is water contamination. Due to its hygroscopic nature, [C6mim]Cl can absorb atmospheric moisture, which will lower its viscosity. It is also possible that there are other impurities from the synthesis or handling of the ionic liquid.

Q4: How can I minimize water contamination in my [C6mim]Cl sample?

To minimize water contamination, it is recommended to handle and store [C6mim]Cl under an inert atmosphere, such as in a glovebox. If a glovebox is not available, ensure the container is tightly sealed and minimize its exposure to the ambient environment. Drying the ionic liquid under vacuum at an elevated temperature can also help remove absorbed water.

Q5: What other impurities can affect the viscosity of [C6mim]Cl?

Besides water, residual halides from the synthesis process can influence the viscosity of ionic liquids. The purity of the starting materials and the thoroughness of the purification steps are crucial for obtaining consistent viscosity measurements.

Q6: Are there any safety precautions I should take when handling [C6mim]Cl?

As with any chemical, it is important to consult the Safety Data Sheet (SDS) for this compound before use. General laboratory safety practices, such as wearing appropriate personal protective equipment (PPE), should always be followed.

Data Presentation

The following tables summarize the quantitative data on the viscosity of this compound under various conditions.

Table 1: Viscosity of Pure this compound at Different Temperatures

Temperature (°C)Temperature (K)Viscosity (cP)
35308.153302

Note: Comprehensive data for the viscosity of pure [C6mim]Cl across a wide range of temperatures is limited in publicly available literature. The provided value is a key reference point.

Table 2: Viscosity of this compound in Methanol Mixtures at Different Temperatures

Temperature (K)Mole Fraction of [C6mim]ClViscosity (mPa·s)
288.150.12.74
288.150.312.8
288.150.550.3
288.150.7183
288.150.9711
298.150.12.05
298.150.38.26
298.150.529.8
298.150.798.3
298.150.9344
308.150.11.58
308.150.35.75
308.150.519.3
308.150.758.2
308.150.9188
318.150.11.25
318.150.34.22
318.150.513.3
318.150.737.4
318.150.9113
323.150.11.12
323.150.33.69
323.150.511.4
323.150.731.4
323.150.992.1

Data extracted from a study on [C6mim][halide] mixtures with methanol.[2]

Experimental Protocols

Protocol for Viscosity Measurement of this compound using a Rotational Viscometer

This protocol outlines the key steps for accurately measuring the viscosity of the hygroscopic ionic liquid [C6mim]Cl.

1. Sample Preparation and Handling:

  • Due to the hygroscopic nature of [C6mim]Cl, all sample preparation and handling should ideally be performed in a glovebox under an inert atmosphere (e.g., nitrogen or argon) to minimize water absorption.

  • If a glovebox is not available, work quickly and keep the sample container tightly sealed whenever possible.

  • Use clean, dry glassware and equipment.

2. Instrument Setup:

  • Ensure the rotational viscometer is properly calibrated according to the manufacturer's instructions.

  • Select the appropriate spindle and guard leg for the expected viscosity range of your sample.

  • Set the desired temperature for the measurement using a temperature-controlled bath or sample chamber. Allow the instrument and sample to reach thermal equilibrium before starting the measurement.

3. Measurement Procedure:

  • Carefully transfer the required volume of the [C6mim]Cl sample into the sample cup.

  • Immerse the spindle into the sample to the correct depth as indicated by the instrument's manual.

  • Allow the sample to thermally equilibrate for a sufficient amount of time.

  • Start the spindle rotation at a specified speed.

  • Allow the reading to stabilize before recording the viscosity value.

  • It is good practice to take measurements at multiple shear rates (by varying the rotational speed) to check for Newtonian or non-Newtonian behavior.

4. Post-Measurement:

  • Clean the spindle and sample cup thoroughly with an appropriate solvent immediately after use.

  • Store the [C6mim]Cl sample in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Viscosity Measurement cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_measure Measurement cluster_post Post-Measurement prep1 Handle [C6mim]Cl in Inert Atmosphere prep2 Use Dry Glassware prep1->prep2 setup1 Calibrate Viscometer prep2->setup1 setup2 Select Spindle setup1->setup2 setup3 Set Temperature setup2->setup3 measure1 Load Sample setup3->measure1 measure2 Equilibrate Temperature measure1->measure2 measure3 Start Rotation measure2->measure3 measure4 Record Stable Reading measure3->measure4 post1 Clean Equipment measure4->post1 post2 Store Sample Properly post1->post2

Caption: Workflow for accurate viscosity measurement of [C6mim]Cl.

troubleshooting_viscosity Troubleshooting Viscosity Measurement Issues cluster_low Viscosity Too Low cluster_high Viscosity Too High cluster_unstable Unstable Reading start Unexpected Viscosity Reading low1 Check for Water Contamination start->low1 high1 Verify Temperature Control start->high1 unstable1 Check for Air Bubbles start->unstable1 low2 Verify Sample Purity low1->low2 low_action1 Dry Sample Under Vacuum low1->low_action1 low_action2 Re-purify or Use New Sample low2->low_action2 high2 Check for Impurities high1->high2 high_action1 Ensure Thermal Equilibrium high1->high_action1 high_action2 Analyze for Contaminants high2->high_action2 unstable2 Ensure Proper Immersion Depth unstable1->unstable2 unstable_action1 Degas Sample / Reload Carefully unstable1->unstable_action1 unstable_action2 Adjust Sample Volume unstable2->unstable_action2

Caption: Decision tree for troubleshooting [C6mim]Cl viscosity measurements.

References

Validation & Comparative

A Comparative Guide to 1-Hexyl-3-methylimidazolium Chloride and Other Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl) with other common imidazolium-based ionic liquids (ILs). The information presented is supported by experimental data to assist in the selection of the most suitable ionic liquid for your research and development needs.

Physicochemical Properties

The physicochemical properties of imidazolium-based ionic liquids are significantly influenced by the length of the alkyl chain on the imidazolium (B1220033) cation. As the alkyl chain length increases, trends in density, viscosity, and conductivity can be observed. [HMIM]Cl, with its hexyl chain, often represents a balance between the properties of shorter-chain (e.g., 1-Butyl-3-methylimidazolium chloride, [BMIM]Cl) and longer-chain (e.g., 1-Octyl-3-methylimidazolium chloride, [OMIM]Cl) analogues.

Property[BMIM]Cl (C4)[HMIM]Cl (C6)[OMIM]Cl (C8)
Molecular Weight ( g/mol ) 174.67202.72[1]230.78[2]
Density (g/cm³) ~1.08 (at 25°C)1.04 (at 26°C)[3]1.01 (at 20°C)[4]
Viscosity (cP) ~11,000 (at 30°C)[5]3302 (at 35°C)[3]3690 (at 35°C)[6]
Conductivity (mS/cm) Not readily available0.08 (at 20°C)[3]0.09 (at 30°C)[6]

Key Observations:

  • Density: Generally, the density of 1-alkyl-3-methylimidazolium chloride ILs decreases as the alkyl chain length increases.

  • Viscosity: Viscosity is a complex property influenced by intermolecular forces. While there isn't a strictly linear trend with alkyl chain length in the provided data, it is a critical parameter for handling and mass transfer.

  • Conductivity: The conductivity of these ionic liquids is relatively low and is influenced by both viscosity and ion mobility.

Cytotoxicity

A significant consideration in the application of ionic liquids, particularly in drug development and biological research, is their cytotoxicity. For 1-alkyl-3-methylimidazolium chlorides, a general trend of increasing cytotoxicity with increasing alkyl chain length has been observed. This is often attributed to the greater lipophilicity of longer alkyl chains, which facilitates interaction with and disruption of cell membranes.

Ionic LiquidCell LineEC₅₀ (mM)
[HMIM]ClHeLa14.08[7]
[OMIM]ClHeLa1.11[7]

Key Observations:

  • The half-maximal effective concentration (EC₅₀) of [OMIM]Cl is significantly lower than that of [HMIM]Cl in HeLa cells, indicating that the longer octyl chain leads to higher cytotoxicity.

  • For 1-alkyl-3-methylimidazolium chloride derivatives, a positive correlation between the alkyl chain length and toxicity is generally observable[2].

  • The anion also plays a role in cytotoxicity, with chloride anions showing a positive contribution to toxicity in some studies[2].

Applications in Catalysis and Extraction

Imidazolium-based ionic liquids are versatile solvents and catalysts in various chemical transformations and separation processes. The choice of the specific IL can significantly impact reaction yields and extraction efficiencies.

Catalysis

Imidazolium ILs can act as both the solvent and catalyst in reactions like Friedel-Crafts alkylation. Their catalytic activity is often attributed to their ability to stabilize intermediates and their Lewis acidity when combined with metal halides. While direct comparative data for [HMIM]Cl in many reactions is limited, the performance of imidazolium-based ILs is known to be influenced by the cation's structure. For instance, in some reactions, dicationic imidazolium ILs with hexyl chains have shown higher catalytic activity compared to those with butyl chains[8].

Extraction

The efficiency of extracting bioactive compounds using imidazolium ILs is dependent on the interactions between the IL and the target molecule. The alkyl chain length of the cation plays a crucial role. For the extraction of glabridin, the extraction efficiency increased from a C4 to a C6 alkyl chain and then decreased with a C8 chain, making the hexyl-containing imidazolium IL optimal in that specific case. This highlights the importance of tuning the IL structure for specific applications.

Experimental Protocols

Measurement of Physicochemical Properties

Density Measurement (Vibrating Tube Densitometer)

  • Calibration: Calibrate the instrument using two standards of known density, typically dry air and ultrapure water.

  • Sample Injection: Inject the ionic liquid sample into the U-shaped tube, ensuring there are no air bubbles.

  • Temperature Equilibration: Allow the sample to reach thermal equilibrium at the desired temperature.

  • Measurement: The instrument measures the oscillation period of the U-tube containing the sample.

  • Density Calculation: The density is calculated from the oscillation period using the calibration constants.

Viscosity Measurement (Rotational Rheometer)

  • Geometry Selection: Choose an appropriate measuring geometry (e.g., cone-plate or parallel-plate).

  • Sample Loading: Place the ionic liquid sample into the gap of the measuring system.

  • Temperature Control: Set and maintain the desired temperature for the measurement.

  • Shear Rate Application: Apply a controlled shear rate to the sample.

  • Shear Stress Measurement: The rheometer measures the resulting shear stress.

  • Viscosity Calculation: The viscosity is calculated as the ratio of shear stress to shear rate.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the ionic liquid. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Incubate for 15 minutes with shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader. Cell viability is proportional to the absorbance.

Visualizations

Signaling Pathway: Mitochondrial Disruption by Imidazolium Ionic Liquids

Imidazolium-based ionic liquids are known to exert their cytotoxic effects in part by targeting mitochondria. This involves the disruption of the mitochondrial membrane potential, leading to a cascade of events that can result in cell death.

G Proposed Mechanism of Imidazolium IL Cytotoxicity IL Imidazolium Cation Membrane Cell Membrane IL->Membrane Interaction & Permeabilization Mitochondrion Mitochondrion Membrane->Mitochondrion Intracellular Accumulation MMP Decreased Mitochondrial Membrane Potential Mitochondrion->MMP Disruption ROS Increased Reactive Oxygen Species (ROS) MMP->ROS Apoptosis Apoptosis MMP->Apoptosis ROS->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Mitochondrial disruption pathway by imidazolium ILs.

Experimental Workflow: Supported Ionic Liquid Phase (SILP) Catalysis

Supported Ionic Liquid Phase (SILP) catalysis is a technique that immobilizes a homogeneous catalyst dissolved in an ionic liquid onto a porous solid support. This approach combines the advantages of homogeneous (high activity and selectivity) and heterogeneous (easy catalyst separation and recycling) catalysis.

G Workflow for Supported Ionic Liquid Phase (SILP) Catalysis cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_separation Separation & Recycling Catalyst Homogeneous Catalyst Dissolution Dissolution Catalyst->Dissolution IL Ionic Liquid IL->Dissolution Impregnation Impregnation Dissolution->Impregnation Support Porous Solid Support Support->Impregnation SILP_Catalyst SILP Catalyst Impregnation->SILP_Catalyst Reactor Fixed-Bed Reactor SILP_Catalyst->Reactor Packed in Products Products Reactor->Products Reactants Reactants (Gas/Liquid Phase) Reactants->Reactor Separation Product Separation Products->Separation Recycle Catalyst Reuse Separation->Recycle Catalyst remains in reactor

Caption: General workflow for SILP catalysis.

References

A Comparative Guide: 1-Hexyl-3-methylimidazolium chloride vs. [BMIM]Cl for Biomass Pretreatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and sustainable methods to deconstruct lignocellulosic biomass is a cornerstone of modern biorefinery and plays a crucial role in the development of bio-based pharmaceuticals and chemicals. Ionic liquids (ILs) have emerged as powerful solvents capable of dissolving and fractionating biomass components, thereby enhancing the accessibility of cellulose (B213188) for enzymatic hydrolysis. Among the most studied ILs are 1-alkyl-3-methylimidazolium chlorides. This guide provides an objective comparison of two prominent members of this class: 1-hexyl-3-methylimidazolium (B1224943) chloride ([HMIM]Cl) and 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), focusing on their performance in biomass pretreatment.

Performance Comparison

The efficacy of [HMIM]Cl and [BMIM]Cl in biomass pretreatment is a function of several factors, including their ability to dissolve cellulose and lignin (B12514952), their physical properties such as viscosity, and the subsequent yields of fermentable sugars after enzymatic saccharification. The longer alkyl chain in [HMIM]Cl influences its physicochemical properties and its interaction with biomass components compared to [BMIM]Cl.

Lignin Removal

The removal of lignin is a critical step in biomass pretreatment as it exposes the cellulose fibers to enzymatic action. Both [HMIM]Cl and [BMIM]Cl have demonstrated the ability to dissolve lignin. However, the efficiency of lignin extraction can vary depending on the biomass type and pretreatment conditions.

Ionic LiquidBiomass TypeLignin Removal/YieldReference
[HMIM]Cl Poplar60.4% Lignin Yield[1]
[BMIM]Cl Legume Straw48.2% Lignin Extraction[2]
[BMIM]Cl Palm Tree62.9% Lignin Removal[3]
Cellulose Dissolution and Sugar Yields

The primary goal of biomass pretreatment is to enhance the enzymatic digestibility of cellulose to produce fermentable sugars. The dissolution of cellulose in the ionic liquid and the subsequent regeneration of a more amorphous form are key to achieving high sugar yields.

Ionic LiquidBiomass TypeMetricResultReference
[HMIM]Cl BambooGlucose Yield65.5%[1]
[BMIM]Cl Sago WasteTotal Reducing Sugars Recovery61-63%[4]
[BMIM]Cl Rice StrawTotal Reducing Sugars Yield14.9-15.4 mg/mL[5]
[BMIM]Cl Sugarcane ResidueReducing Sugar Yield46.8%[6]

Physicochemical Properties

The physical properties of the ionic liquids, particularly viscosity and thermal stability, are critical for their practical application in industrial processes.

Property[HMIM]Cl[BMIM]ClKey ObservationsReference
Viscosity (Pa·s at 100 °C) 0.0870.068Viscosity increases with the length of the alkyl chain on the cation.[2]
Thermal Stability Appreciable decomposition at temperatures lower than peak decomposition temperature.Thermally stable for biomass processing at elevated temperatures.Long-term isothermal studies show decomposition below the commonly cited decomposition temperatures for both ILs.

Experimental Protocols

The following is a generalized experimental protocol for the pretreatment of lignocellulosic biomass using [HMIM]Cl or [BMIM]Cl. Specific parameters should be optimized for each biomass type and desired outcome.

Biomass Preparation
  • Drying: The lignocellulosic biomass is dried in an oven at 60-105°C to a constant weight to remove moisture.

  • Grinding and Sieving: The dried biomass is ground using a Wiley mill and sieved to a uniform particle size (e.g., 40-60 mesh).

Ionic Liquid Pretreatment
  • Dissolution: The dried biomass is mixed with the ionic liquid ([HMIM]Cl or [BMIM]Cl) in a sealed reactor at a specific solid loading (e.g., 5-10 wt%).

  • Heating and Stirring: The mixture is heated to the desired temperature (e.g., 100-150°C) and stirred for a specific duration (e.g., 30 minutes to 24 hours) to facilitate the dissolution of biomass components.

Cellulose Regeneration and Lignin Precipitation
  • Antisolvent Addition: An antisolvent, typically water or an acetone/water mixture, is added to the ionic liquid-biomass slurry to precipitate the cellulose.

  • Separation: The regenerated cellulose-rich solid is separated from the liquid phase (containing dissolved lignin and the ionic liquid) by filtration or centrifugation.

  • Washing: The solid fraction is washed extensively with the antisolvent to remove any residual ionic liquid.

  • Lignin Recovery: Lignin can be recovered from the liquid fraction by further addition of an antisolvent (e.g., water) to induce precipitation, followed by filtration.

Enzymatic Saccharification
  • Hydrolysis: The washed, cellulose-rich solid is suspended in a buffer solution (e.g., citrate (B86180) buffer, pH 4.8) at a specific solid loading.

  • Enzyme Addition: A commercial cellulase (B1617823) enzyme cocktail is added to the slurry.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 50°C) with shaking for a defined period (e.g., 24-72 hours).

  • Analysis: Samples are periodically taken, and the concentration of reducing sugars (e.g., glucose) is determined using analytical methods such as HPLC or a DNS assay.

Compositional Analysis

The composition of the raw and pretreated biomass (cellulose, hemicellulose, and lignin content) is determined using standard laboratory analytical procedures, such as those developed by the National Renewable Energy Laboratory (NREL).

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying mechanism of biomass deconstruction by these ionic liquids, the following diagrams are provided.

Experimental_Workflow cluster_pretreatment Ionic Liquid Pretreatment cluster_separation Fractionation cluster_saccharification Enzymatic Saccharification cluster_recovery Product & IL Recovery raw_biomass Raw Biomass il_mixing Mixing with [HMIM]Cl or [BMIM]Cl raw_biomass->il_mixing heating Heating & Stirring il_mixing->heating dissolution Biomass Dissolution heating->dissolution precipitation Antisolvent Addition dissolution->precipitation filtration Filtration precipitation->filtration cellulose_rich Cellulose-Rich Solid filtration->cellulose_rich lignin_il Lignin-IL Solution filtration->lignin_il hydrolysis Enzymatic Hydrolysis cellulose_rich->hydrolysis lignin_precipitation Lignin Precipitation lignin_il->lignin_precipitation il_recovery IL Recovery & Recycling lignin_il->il_recovery sugars Fermentable Sugars hydrolysis->sugars lignin Lignin lignin_precipitation->lignin Mechanism_of_Action cluster_lignocellulose Lignocellulosic Biomass Structure cluster_il Ionic Liquid Interaction cluster_dissolution Dissolution and Fractionation lignocellulose Crystalline Cellulose & Lignin Matrix (Extensive Hydrogen Bonding) interaction Chloride Anions Disrupt Hydrogen Bonds in Cellulose and Lignin lignocellulose->interaction il [HMIM]⁺ or [BMIM]⁺ Cations Cl⁻ Anions il->interaction dissolved_cellulose Dissolved Cellulose interaction->dissolved_cellulose dissolved_lignin Dissolved Lignin interaction->dissolved_lignin amorphous_cellulose Regenerated Amorphous Cellulose (Increased Accessibility) dissolved_cellulose->amorphous_cellulose Antisolvent Addition

References

A Comparative Guide to HPLC Purity Validation of 1-Hexyl-3-methylimidazolium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of ionic liquids such as 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl) is critical for reproducible and accurate results. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of two common HPLC methods for the purity validation of [HMIM]Cl: Cation-Exchange Chromatography and Reversed-Phase Chromatography.

Comparison of HPLC Methods

The selection of an appropriate HPLC method is crucial for the effective separation of this compound from its potential impurities, which often include unreacted starting materials like 1-methylimidazole (B24206) and alkyl halides.

ParameterMethod 1: Cation-Exchange HPLCMethod 2: Reversed-Phase (RP) HPLC
Principle Separation is based on the reversible interaction between the positively charged imidazolium (B1220033) cation and the negatively charged stationary phase.Separation is based on the hydrophobic/hydrophilic interactions between the analyte and the non-polar stationary phase.
Stationary Phase Strong Cation-Exchange (SCX) ColumnC18 (Octadecyl) bonded silica
Mobile Phase Acetonitrile (B52724)/Potassium Dihydrogen Phosphate (KH2PO4) aqueous solutionAcetonitrile/Water with an acidic modifier (e.g., Phosphoric Acid)
Typical Analytes Ideal for separating the cationic [HMIM]+ from neutral or less cationic impurities like 1-methylimidazole.Effective for separating compounds with different polarities. The [HMIM]+ cation is separated from both more polar and less polar impurities.
Advantages Highly selective for cationic species, providing excellent resolution of the main component from cationic and neutral impurities.Versatile and widely available method. Good for separating a broad range of impurities with varying polarities.
Considerations Column performance can be sensitive to mobile phase pH and ionic strength.Peak shape of the ionic analyte can sometimes be challenging without mobile phase additives.

Experimental Protocols

Below are detailed experimental protocols for the two compared HPLC methods for the purity analysis of this compound.

Method 1: Cation-Exchange HPLC Protocol

This method is adapted from established procedures for the quality control of 1-alkyl-3-methylimidazolium ionic liquids.[1][2]

  • Column: Strong Cation-Exchange (SCX) column (e.g., 5 µm particle size, 4.6 mm x 250 mm)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1 M Potassium Dihydrogen Phosphate (KH2PO4) aqueous solution (e.g., 60:40 v/v). The pH of the aqueous portion should be adjusted to a suitable value (e.g., pH 3.0) with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 209 nm

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Expected Results: The 1-methylimidazole impurity will have a significantly shorter retention time than the 1-Hexyl-3-methylimidazolium cation. Purity is calculated based on the area percentage of the main peak.

Method 2: Reversed-Phase (RP) HPLC Protocol

This protocol is a representative method based on common practices for the analysis of imidazolium-based ionic liquids.[3]

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 150 mm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a final concentration of approximately 1 mg/mL.

  • Expected Results: Impurities will be separated based on their polarity. Less polar impurities will have longer retention times, while more polar impurities will elute earlier than the main [HMIM]Cl peak. Purity is determined by the area percentage of the main peak.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity validation of this compound.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh [HMIM]Cl Sample Dilution_S Dissolve and Dilute Sample Sample->Dilution_S Standard Weigh Reference Standard Dilution_R Dissolve and Dilute Standard Standard->Dilution_R Injection Inject Sample/Standard Dilution_S->Injection Dilution_R->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Equilibration System Equilibration HPLC_System->Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

General workflow for HPLC purity validation.

References

A Comparative Guide to the Thermal Stability of 1-Hexyl-3-methylimidazolium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the thermal stability of 1-Hexyl-3-methylimidazolium chloride ([C6mim]Cl) with other closely related ionic liquids. The information is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of ionic liquids in applications where thermal stability is a critical parameter.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to determine the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. Key parameters obtained from TGA include the onset decomposition temperature (Tonset), which marks the beginning of significant decomposition, and the peak decomposition temperature (Tpeak), indicating the point of the most rapid mass loss.

Comparative Thermal Stability of Imidazolium-Based Ionic Liquids

The thermal stability of imidazolium-based ionic liquids is influenced by both the alkyl chain length of the cation and the nature of the anion. Generally, for a common anion, the thermal stability shows a slight dependence on the length of the alkyl chain. The choice of the anion, however, can have a more pronounced effect on the decomposition temperature.

Below is a summary of the thermal decomposition data for this compound and other comparable ionic liquids.

Ionic LiquidAbbreviationOnset Decomposition Temperature (Tonset) (°C)Peak Decomposition Temperature (Tpeak) (°C)Reference
1-Ethyl-3-methylimidazolium chloride[C2mim]Cl~246Not specified[1]
1-Butyl-3-methylimidazolium chloride[C4mim]Cl~246-253~333[1][2][3]
This compound [C6mim]Cl ~250-260 Not specified [2][4]
1-Hexyl-3-methylimidazolium tetrafluoroborate[C6mim]BF₄>400Not specified[2]
1-Hexyl-3-methylimidazolium hexafluorophosphate[C6mim]PF₆>400Not specified[2]

Note: The exact values for decomposition temperatures can vary depending on the experimental conditions such as heating rate, sample size, and the purity of the ionic liquid.[5][6]

Experimental Protocol for Thermogravimetric Analysis of Ionic Liquids

The following is a generalized protocol for conducting TGA on ionic liquids, based on common practices in the field.

1. Sample Preparation:

  • Ensure the ionic liquid sample is free of impurities, particularly water and residual solvents, as these can affect the TGA results.[5]

  • Dry the sample under vacuum at an elevated temperature (e.g., 70-100 °C) for a sufficient period (e.g., 24-48 hours) to remove volatile contaminants.[5]

2. Instrumentation:

  • A calibrated thermogravimetric analyzer is used for the measurement.

  • Platinum or alumina (B75360) crucibles are typically used to hold the sample.

3. TGA Measurement Parameters:

  • Sample Size: A small sample size, typically in the range of 5-10 mg, is used.[7]

  • Heating Rate: A constant heating rate, commonly 10 °C/min, is applied.[7]

  • Temperature Range: The analysis is typically run from ambient temperature to a temperature beyond the expected decomposition of the sample (e.g., 30 °C to 600 °C).

  • Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

4. Data Analysis:

  • The TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG curve).[5]

TGA Experimental Workflow

The following diagram illustrates the typical workflow for performing a thermogravimetric analysis of an ionic liquid.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_data Data Acquisition & Analysis IL_Sample Ionic Liquid Sample Drying Drying under Vacuum IL_Sample->Drying TGA_Instrument TGA Instrument Setup Drying->TGA_Instrument Load Sample Heating Heating Program (e.g., 10 °C/min) TGA_Instrument->Heating Inert_Atmosphere Inert Atmosphere (Nitrogen Flow) TGA_Instrument->Inert_Atmosphere Mass_Loss Record Mass Loss vs. Temperature Heating->Mass_Loss Inert_Atmosphere->Mass_Loss TGA_Curve Generate TGA Curve Mass_Loss->TGA_Curve DTG_Curve Generate DTG Curve TGA_Curve->DTG_Curve Analysis Determine T-onset and T-peak DTG_Curve->Analysis

Caption: Workflow for Thermogravimetric Analysis of Ionic Liquids.

Decomposition Pathways

The thermal decomposition of imidazolium-based ionic liquids can proceed through various mechanisms. For those with halide anions, a common pathway involves the nucleophilic attack of the halide anion on the alkyl groups of the imidazolium (B1220033) cation, leading to the formation of haloalkanes and 1-alkylimidazoles.[2] The specific decomposition products and pathways can be further investigated using techniques such as TGA coupled with mass spectrometry (TGA-MS).

References

The Anion's Influence: A Comparative Study of 1-Hexyl-3-methylimidazolium Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the physicochemical properties of 1-Hexyl-3-methylimidazolium (B1224943) ([C6MIM]) based ionic liquids (ILs) reveals the profound impact of the constituent anion on their behavior. This guide provides a comparative study for researchers, scientists, and drug development professionals, summarizing key experimental data and outlining detailed methodologies for their measurement.

The choice of anion in a 1-Hexyl-3-methylimidazolium based ionic liquid significantly dictates its physical and chemical characteristics, including its viscosity, density, conductivity, and thermal stability. These properties, in turn, govern the suitability of the IL for specific applications, ranging from "green" solvents in organic synthesis to electrolytes in electrochemical devices. This guide offers a side-by-side comparison of various [C6MIM] based ILs, supported by quantitative data, to aid in the rational selection of the most appropriate IL for a given task.

Physicochemical Properties: A Tabular Comparison

The following tables summarize the key physicochemical properties of 1-Hexyl-3-methylimidazolium based ionic liquids with different anions. The data presented is a collation from various literature sources.

Table 1: Density and Viscosity of [C6MIM] Based Ionic Liquids at 298.15 K

AnionDensity (g/cm³)Viscosity (mPa·s)
Cl⁻ ~1.03High
Br⁻ ~1.13High
I⁻ ~1.26High
[BF₄]⁻ ~1.11243
[PF₆]⁻ ~1.29451
[Tf₂N]⁻ ~1.37143

Table 2: Ionic Conductivity and Thermal Decomposition Temperature of [C6MIM] Based Ionic Liquids

AnionIonic Conductivity (mS/cm) at 298.15 KOnset Decomposition Temp. (Tₒₙₛₑₜ) (°C)
Cl⁻ Low~250
[BF₄]⁻ 2.1~400
[PF₆]⁻ 1.5~400
[Tf₂N]⁻ 2.9~450

The Role of the Anion: A Logical Relationship

The interplay between the anion and the resulting properties of the ionic liquid is a critical consideration in IL design. The following diagram illustrates this relationship.

Anion_Properties_Relationship Influence of Anion on [C6MIM] IL Properties Anion Anion Choice Size Size/Molecular Weight Anion->Size Shape Shape/Symmetry Anion->Shape Charge Charge Delocalization Anion->Charge Interaction Cation-Anion Interaction Strength Size->Interaction Shape->Interaction Charge->Interaction Properties Physicochemical Properties Interaction->Properties Viscosity Viscosity Properties->Viscosity Density Density Properties->Density Conductivity Conductivity Properties->Conductivity Stability Thermal Stability Properties->Stability

Caption: Logical flow of anion characteristics influencing IL properties.

Experimental Protocols

Accurate and reproducible measurement of the physicochemical properties of ionic liquids is paramount for their effective application. Below are detailed methodologies for key experiments.

Density Measurement

The density of ionic liquids is typically determined using a vibrating tube densimeter.

  • Calibration: The instrument is calibrated using two standards of known density, usually dry air and ultrapure water, at the desired temperature.

  • Sample Preparation: The ionic liquid sample is degassed under vacuum to remove any dissolved gases and then injected into the measurement cell, ensuring no air bubbles are present.

  • Measurement: The instrument measures the oscillation period of the U-shaped tube filled with the sample. This period is directly related to the density of the sample.

  • Temperature Control: The temperature of the measurement cell is precisely controlled using a Peltier thermostat. Measurements are typically performed over a range of temperatures.

Viscosity Measurement

The viscosity of ionic liquids is commonly measured using a rotational viscometer or a falling ball viscometer.

  • Instrument Setup: The appropriate spindle or ball is selected based on the expected viscosity of the ionic liquid. The instrument is calibrated using a standard viscosity fluid.

  • Sample Loading: A known volume of the ionic liquid is placed in the sample holder.

  • Measurement:

    • Rotational Viscometer: The spindle is rotated at a constant shear rate, and the torque required to maintain this rate is measured. The viscosity is calculated from the torque and the geometry of the spindle.

    • Falling Ball Viscometer: The time it takes for a ball of known density and diameter to fall through a calibrated tube filled with the ionic liquid is measured. The viscosity is calculated using Stokes' law.

  • Temperature Control: The temperature of the sample is controlled using a circulating fluid bath.

Ionic Conductivity Measurement

The ionic conductivity of ionic liquids is determined using a conductivity meter with a specialized probe.

  • Cell Calibration: The conductivity cell is calibrated using standard potassium chloride solutions of known concentrations and conductivities. This determines the cell constant.

  • Sample Measurement: The conductivity probe is immersed in the ionic liquid sample.

  • Data Acquisition: An alternating current is applied between the electrodes of the probe, and the resulting voltage is measured. The instrument calculates the resistance and then the conductivity of the sample. To prevent electrolysis, an alternating voltage is used.[1]

  • Temperature Control: The temperature of the sample is maintained using a thermostated bath.

Thermal Stability Analysis

The thermal stability of ionic liquids is evaluated using thermogravimetric analysis (TGA).[2]

  • Sample Preparation: A small, accurately weighed sample of the ionic liquid (typically 5-10 mg) is placed in a TGA pan.[3]

  • Experimental Conditions: The sample is heated in a controlled atmosphere (usually nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[3]

  • Data Collection: The TGA instrument continuously measures the mass of the sample as a function of temperature.

  • Data Analysis: The onset decomposition temperature (Tₒₙₛₑₜ) is determined from the resulting thermogram. This is the temperature at which the sample begins to lose mass due to decomposition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the characterization of 1-hexyl-3-methylimidazolium based ionic liquids.

Experimental_Workflow Workflow for [C6MIM] IL Characterization cluster_synthesis IL Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application Testing Synthesis Synthesis of [C6MIM][X] Purification Purification & Drying Synthesis->Purification Density Density Measurement Purification->Density Viscosity Viscosity Measurement Purification->Viscosity Conductivity Conductivity Measurement Purification->Conductivity TGA Thermal Stability (TGA) Purification->TGA Electrochemistry Electrochemical Window Purification->Electrochemistry Catalysis Catalytic Activity Purification->Catalysis Data_Analysis Data Analysis & Comparison Density->Data_Analysis Viscosity->Data_Analysis Conductivity->Data_Analysis TGA->Data_Analysis Electrochemistry->Data_Analysis Catalysis->Data_Analysis

Caption: A typical experimental workflow for IL characterization.

Broader Comparative Context: Applications in Electrochemistry and Catalysis

The choice of anion significantly impacts the performance of [C6MIM] based ILs in various applications.

Electrochemistry: The electrochemical stability window (ESW) of an ionic liquid is a crucial parameter for its use as an electrolyte in devices like batteries and supercapacitors. The ESW is largely determined by the oxidation potential of the anion and the reduction potential of the cation.[4] For instance, ILs with fluoride-containing anions like [BF₄]⁻ and [PF₆]⁻ generally exhibit wide electrochemical windows, making them suitable for high-voltage applications.[5][6] In contrast, halide anions like Cl⁻ have a more limited ESW.

Catalysis: Imidazolium-based ILs are widely used as solvents and catalysts in organic reactions. The anion can influence the catalytic activity by altering the acidity or basicity of the IL and by affecting the solubility of reactants and catalysts. For example, in the hydrogenation of levulinic acid, the use of a Brønsted acidic IL with an [HSO₄]⁻ anion as a co-catalyst with Ru/C showed high conversion and selectivity.[7] The anion's ability to coordinate with metal catalysts can also modulate their reactivity and selectivity.

References

Cytotoxicity Assessment of 1-Hexyl-3-methylimidazolium Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl), a common ionic liquid, with other 1-alkyl-3-methylimidazolium chloride salts. The information presented is supported by experimental data from various scientific studies and is intended to aid in the assessment of the potential biological risks associated with these compounds.

Comparative Cytotoxicity Data

The cytotoxicity of 1-alkyl-3-methylimidazolium chlorides is significantly influenced by the length of the alkyl chain. Generally, an increase in the alkyl chain length leads to greater cytotoxicity. This is often attributed to the increased lipophilicity of the cation, which facilitates its interaction with and disruption of cellular membranes. The following table summarizes the 50% inhibitory concentration (IC50) values of various 1-alkyl-3-methylimidazolium chlorides, including [HMIM]Cl, across different human cell lines.

Ionic LiquidAlkyl ChainCell LineExposure Time (h)IC50 (µM)
1-Ethyl-3-methylimidazolium ClC2Caco-224>100,000
1-Butyl-3-methylimidazolium ClC4Caco-2248,300
1-Hexyl-3-methylimidazolium Cl C6 Caco-2 24 900
1-Octyl-3-methylimidazolium ClC8Caco-224120
1-Decyl-3-methylimidazolium ClC10Caco-22420
1-Butyl-3-methylimidazolium BrC4HeLaNot Specified538.38
1-Octyl-3-methylimidazolium BrC8HepG224439.46
1-Decyl-3-methylimidazolium ClC10HeLaNot Specified38.8 (non-viable apoptosis)

Note: The data presented is a compilation from multiple sources. Direct comparative studies under identical experimental conditions are limited. Variations in cell lines, exposure times, and assay methods can influence IC50 values.

Mechanisms of Cytotoxicity

The cytotoxic effects of this compound and similar ionic liquids are primarily mediated through the disruption of cell membrane integrity, induction of oxidative stress, and subsequent triggering of apoptotic pathways.

Experimental Workflow for Cytotoxicity Assessment

A typical workflow for assessing the cytotoxicity of [HMIM]Cl involves a series of in vitro assays to measure cell viability, membrane integrity, and specific cell death pathways.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Initial Screening cluster_1 Viability & Cytotoxicity Assays cluster_2 Mechanistic Assays A Cell Seeding (e.g., HepG2, A549, HeLa) B Treatment with [HMIM]Cl (Concentration Gradient) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D MTT Assay (Metabolic Activity) C->D Primary Assessment E Neutral Red Assay (Lysosomal Integrity) C->E Primary Assessment F LDH Assay (Membrane Integrity) C->F Primary Assessment G ROS Detection (Oxidative Stress) F->G Further Investigation H Mitochondrial Membrane Potential Assay F->H Further Investigation I Apoptosis Assay (e.g., Annexin V/PI) F->I Further Investigation

Caption: A generalized workflow for evaluating the cytotoxic effects of chemical compounds.

Signaling Pathway of Imidazolium-Induced Cytotoxicity

Exposure to this compound can initiate a cascade of cellular events leading to apoptosis. The lipophilic nature of the [HMIM]+ cation facilitates its interaction with the cell membrane, leading to increased permeability and disruption of cellular homeostasis. This initial damage can trigger the production of Reactive Oxygen Species (ROS), leading to oxidative stress. The subsequent mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential, results in the release of pro-apoptotic factors like cytochrome c, ultimately activating the caspase cascade and executing programmed cell death.

G Proposed Signaling Pathway for [HMIM]Cl-Induced Cytotoxicity HMIM 1-Hexyl-3-methylimidazolium Cation Membrane Cell Membrane Disruption HMIM->Membrane ROS Increased ROS Production (Oxidative Stress) Membrane->ROS Mito Mitochondrial Dysfunction (Decreased ΔΨm) ROS->Mito CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation (Caspase-9, Caspase-3) CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Performance of 1-Hexyl-3-methylimidazolium Chloride in Diverse Solvent Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The ionic liquid 1-hexyl-3-methylimidazolium (B1224943) chloride ([HMIM]Cl) has garnered significant attention across various scientific disciplines for its versatile applications, ranging from a catalyst in organic synthesis to a solvent in biomass processing.[1] Its performance, however, is intricately linked to the solvent in which it is employed. This guide provides a comprehensive comparison of the physicochemical properties and catalytic efficiency of [HMIM]Cl in different solvents, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Analysis

The choice of solvent significantly influences the fundamental properties of [HMIM]Cl, such as its conductivity, viscosity, and density. These parameters are critical for optimizing its performance in various applications.

Electrical Conductivity

The electrical conductivity of [HMIM]Cl solutions is a key performance indicator, particularly in electrochemical applications. A study on the electrical conductivity of [HMIM]Cl in a series of alkoxy alcohols (2-methoxyethanol, 2-ethoxyethanol, 2-propoxyethanol, and 2-butoxyethanol) revealed that the limiting molar conductivity increases with temperature.[2] This suggests that higher temperatures facilitate greater ion mobility. Among the alkoxy alcohols tested, the limiting molar conductivity was highest in 2-methoxyethanol, indicating that the nature of the solvent's alkyl chain also plays a crucial role.[3]

Table 1: Limiting Molar Conductivity (Λ°) of [HMIM]Cl in Alkoxy Alcohols at Various Temperatures [3]

Temperature (K)2-methoxyethanol (S·cm²·mol⁻¹)2-ethoxyethanol (S·cm²·mol⁻¹)2-propoxyethanol (S·cm²·mol⁻¹)2-butoxyethanol (S·cm²·mol⁻¹)
283.1515.17-9.654.31
288.1517.02---
293.15--9.65-
303.1522.51--5.81
308.1524.51---
313.15--13.22-
Viscosity and Density

The viscosity and density of [HMIM]Cl solutions are critical parameters for applications involving mass transfer and fluid dynamics, such as in reaction media and extraction processes. The addition of organic solvents is a common strategy to reduce the high viscosity of ionic liquids.[4] Studies have shown that the viscosity of [HMIM]Cl decreases with increasing temperature and is influenced by the solvent's nature.

Data on the viscosity and density of [HMIM]Cl in methanol (B129727) and its mixtures with water have been reported.[4] The viscosity generally increases with the length of the alkyl chain on the cation.[5] For instance, at 80°C, the viscosity of 1-octyl-3-methylimidazolium chloride ([OMIM]Cl) is significantly higher than that of 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl).[5]

Table 2: Viscosity of Imidazolium-Based Chloride Ionic Liquids at Different Temperatures [5]

Temperature (°C)[EMIM]Cl (Pa·s)[BMIM]Cl (Pa·s)[HMIM]Cl (Pa·s)[OMIM]Cl (Pa·s)
80---0.375
120---0.081

Note: Specific viscosity values for [HMIM]Cl in a range of solvents at various temperatures were not available in a single comparative table in the search results. The provided data for other imidazolium (B1220033) chlorides illustrates the general trend.

The density of [HMIM]Cl in methanol has been observed to decrease linearly with an increase in temperature.[4]

Performance in Catalysis: The Heck Reaction

[HMIM]Cl has been utilized as a medium for the palladium-catalyzed Heck reaction, a significant carbon-carbon bond-forming reaction.[6] The use of an ionic liquid can facilitate catalyst recycling and may proceed in the absence of phosphine (B1218219) ligands.[6] The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by alkene insertion and β-hydride elimination to yield the substituted alkene product.

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_complex Ar-Pd(II)-X OxAdd->PdII_complex Alkene_Coord Alkene Coordination PdII_complex->Alkene_Coord Alkene Alkene Alkene->Alkene_Coord Coordinated_complex [Ar-Pd(II)-X(Alkene)] Alkene_Coord->Coordinated_complex Mig_Ins Migratory Insertion Coordinated_complex->Mig_Ins Inserted_complex R-CH2-CH(Ar)-Pd(II)-X Mig_Ins->Inserted_complex Beta_HE β-Hydride Elimination Inserted_complex->Beta_HE Product_complex [HPd(II)X] + Product Beta_HE->Product_complex Red_Elim Reductive Elimination Product_complex->Red_Elim Product Substituted Alkene Product_complex->Product Base Base Base->Red_Elim Red_Elim->Pd0 HX_Base HX-Base Red_Elim->HX_Base Cellulose_Dissolution Cellulose (B213188) Crystalline Cellulose (Extensive H-bonding) Dissolution Dissolution Process Cellulose->Dissolution HMIMCl [HMIM]Cl (Ionic Liquid) HMIMCl->Dissolution Disruption Disruption of H-bond Network Dissolution->Disruption Dissolved_Cellulose Dissolved Cellulose in [HMIM]Cl Dissolution->Dissolved_Cellulose Anion_Interaction Cl⁻ anions form H-bonds with cellulose -OH groups Disruption->Anion_Interaction

References

A Comprehensive Guide to the Applications of 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl)

Author: BenchChem Technical Support Team. Date: December 2025

The ionic liquid 1-hexyl-3-methylimidazolium (B1224943) chloride, abbreviated as [HMIM]Cl, has emerged as a versatile solvent and catalyst in various scientific and industrial fields. Its unique properties, including low volatility, high thermal stability, and tunable solvency, make it a promising alternative to traditional volatile organic compounds. This guide provides a comparative overview of the performance of [HMIM]Cl in several key applications, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Physical and Chemical Properties of [HMIM]Cl
PropertyValue
Molecular Formula C₁₀H₁₉ClN₂
Molecular Weight 202.72 g/mol [1]
Appearance Colorless to yellow clear liquid
Melting Point < 25 °C
Density ~1.04 g/cm³ at 25 °C

[HMIM]Cl in Catalysis

Imidazolium-based ionic liquids are widely recognized for their potential as "green" solvents and catalysts in organic synthesis.[2] They can enhance reaction rates, improve selectivity, and facilitate catalyst recycling.

Performance Comparison in Catalytic Reactions

While specific quantitative data for [HMIM]Cl in a wide range of catalytic reactions is still emerging, its performance can be inferred from studies on similar imidazolium-based ionic liquids. The table below presents a comparative view of the catalytic efficiency of imidazolium (B1220033) salts in two representative reactions.

Table 1: Comparison of Catalytic Performance of Imidazolium-Based Ionic Liquids

ReactionCatalyst / Ionic LiquidSubstratesProduct Yield (%)Selectivity (%)Reference
Biginelli Reaction 1,3-bis(carboxymethyl)imidazolium chlorideBenzaldehyde, Acetylacetone, Urea96Not Reported[3][4]
H₂SO₄Benzaldehyde, Acetylacetone, UreaLower yields reportedNot Reported[3]
[BMIM][BF₄]Benzaldehyde, Acetylacetone, UreaLower yields reportedNot Reported[3]
Hydrosilylation of Imines [BMIM][FeCl₄]N-Benzylideneaniline, Ph₂SiH₂88High[5][6]
FeCl₃N-Benzylideneaniline, Ph₂SiH₂76High[6]
No CatalystN-Benzylideneaniline, Ph₂SiH₂37High[6]
Experimental Protocol: Imidazolium-Catalyzed Hydrosilylation of Imines

This protocol is adapted from a study on [BMIM][FeCl₄] and can serve as a starting point for reactions with [HMIM]Cl.[5][6]

Materials:

  • Aldimine (0.5 mmol)

  • 1-Butyl-3-methylimidazolium tetrachloroferrate ([BMIM][FeCl₄]) (20 mol%)

  • Diphenylsilane (B1312307) (Ph₂SiH₂) (0.75 equiv.)

  • Ethanol (2 mL)

Procedure:

  • To a solution of the aldimine in ethanol, add [BMIM][FeCl₄].

  • Add diphenylsilane to the mixture.

  • Stir the reaction mixture at 80 °C for 16 hours under an air atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

  • Purify the product by column chromatography.

Logical Relationship of Ionic Liquid Catalysis

G IL Imidazolium Ionic Liquid ([HMIM]Cl) Solvent Reaction Medium IL->Solvent Stabilization Stabilization of Intermediates/Catalyst IL->Stabilization Reactants Substrates Reactants->Solvent Products Products Catalyst Metal Catalyst (Optional) Catalyst->Solvent Solvent->Products Recyclability Easy Catalyst/Solvent Recycling Solvent->Recyclability Stabilization->Products Increased Yield & Selectivity

Caption: Role of [HMIM]Cl in a catalytic reaction.

[HMIM]Cl in Biomass Processing

Ionic liquids are effective solvents for lignocellulosic biomass, enabling the separation of cellulose (B213188), hemicellulose, and lignin (B12514952). This pretreatment enhances the accessibility of cellulose for enzymatic hydrolysis, a crucial step in biofuel production.

Performance Comparison in Biomass Delignification

The efficiency of lignin removal is a key metric for evaluating biomass pretreatment. The following table compares the delignification efficiency of various imidazolium-based ionic liquids.

Table 2: Comparison of Lignin Removal Efficiency from Different Biomass Sources

Ionic LiquidBiomass SourceTemperature (°C)Time (h)Lignin Removal (%)Reference
[HMIM]Cl PoplarNot SpecifiedNot Specified~60.4[7]
[EMIM]BrWater HyacinthNot SpecifiedNot Specified12.77[5]
[BMIM]ClLegume Straw1502Not directly specified, but significant dissolution observed[8]
[EMIM]OAcSwitchgrass160Not Specified52.4[9]
[Bmim][Ac]Birch BarkNot SpecifiedNot SpecifiedHigh efficiency reported[10]

Note: [EMIM] = 1-ethyl-3-methylimidazolium, [BMIM] = 1-butyl-3-methylimidazolium, [OAc] = Acetate.

Experimental Protocol: Lignocellulosic Biomass Pretreatment with Ionic Liquids

This is a general protocol for biomass pretreatment.[11]

Materials:

  • Milled lignocellulosic biomass (e.g., wood chips, straw)

  • 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl)

  • Anti-solvent (e.g., water, ethanol)

Procedure:

  • Dry the milled biomass in an oven to remove moisture.

  • Mix the dried biomass with [HMIM]Cl in a reaction vessel at a specific solid-to-liquid ratio (e.g., 1:10 w/w).

  • Heat the mixture with stirring at a controlled temperature (e.g., 120-160 °C) for a defined period (e.g., 1-6 hours).

  • After heating, cool the mixture to room temperature.

  • Add an anti-solvent to the mixture to precipitate the cellulose-rich material.

  • Separate the solid residue by filtration or centrifugation.

  • Wash the solid residue thoroughly with the anti-solvent to remove residual ionic liquid.

  • Dry the resulting cellulose-rich pulp.

  • The lignin and hemicellulose remain dissolved in the ionic liquid/anti-solvent mixture and can be further separated and recovered. The ionic liquid can also be recovered and recycled.

Experimental Workflow for Biomass Pretreatment

G Biomass Lignocellulosic Biomass Mixing Mixing and Heating Biomass->Mixing IL [HMIM]Cl IL->Mixing Precipitation Add Anti-solvent (e.g., Water) Mixing->Precipitation Separation Filtration/ Centrifugation Precipitation->Separation Cellulose Cellulose-rich Pulp Separation->Cellulose Lignin_IL Lignin/Hemicellulose in IL/Water Separation->Lignin_IL IL_Recovery IL Recovery & Recycling Lignin_IL->IL_Recovery

Caption: Biomass pretreatment workflow using [HMIM]Cl.

[HMIM]Cl in Electrochemistry

The wide electrochemical window, good ionic conductivity, and low volatility of ionic liquids make them attractive electrolytes for various electrochemical devices, including batteries and supercapacitors.[12]

Performance Comparison of Electrochemical Properties

The electrochemical window and ionic conductivity are critical parameters for an electrolyte. The table below compares these properties for [HMIM]Cl and other electrolytes.

Table 3: Comparison of Electrochemical Properties of Ionic Liquids

Ionic Liquid / ElectrolyteCationAnionElectrochemical Window (V)Ionic Conductivity (mS/cm)Reference
[HMIM]Cl (in 2-methoxyethanol) 1-Hexyl-3-methylimidazoliumChlorideNot specified, but generally narrower for halidesVaries with concentration and temperature[12]
[HMIM][OTf]1-Hexyl-3-methylimidazoliumTriflateNarrows with increasing water contentNot specified[13][14]
[C₆mim][FAP]1-Hexyl-3-methylimidazoliumTris(perfluoroethyl)trifluorophosphate~5.5 (vacuum-dried)Not specified[15][16]
[BMIM][PF₆]1-Butyl-3-methylimidazoliumHexafluorophosphate~4.1 (vacuum-dried)Not specified[15][16]
Conventional Carbonate Electrolyte--~4.5~10General Knowledge

Note: The electrochemical window of halide-containing ionic liquids like [HMIM]Cl is generally narrower than those with fluorinated anions due to the easier oxidation of the chloride anion.[15][16]

Experimental Protocol: Cyclic Voltammetry of an Ionic Liquid

This protocol provides a general procedure for determining the electrochemical window of an ionic liquid.[17]

Materials:

  • Ionic liquid (e.g., [HMIM]Cl), dried under vacuum

  • Three-electrode electrochemical cell (working, counter, and reference electrodes)

  • Potentiostat

Procedure:

  • Assemble the three-electrode cell with the ionic liquid as the electrolyte under an inert atmosphere (e.g., in a glovebox) to minimize water and oxygen contamination.

  • Connect the electrodes to the potentiostat.

  • Perform a cyclic voltammetry scan over a wide potential range.

  • Start the scan from the open-circuit potential and sweep towards either the positive or negative limit.

  • The electrochemical window is determined by the potential limits at which a significant increase in current is observed, corresponding to the oxidation of the anion and the reduction of the cation.

[HMIM]Cl as a Plasticizer

Plasticizers are added to polymers to increase their flexibility and reduce brittleness. Ionic liquids, due to their low volatility and high thermal stability, are being explored as safer and more permanent alternatives to traditional plasticizers like phthalates.

Performance Comparison of Plasticizing Effects on a Methacrylate (B99206) Polymer

A study directly compared the plasticizing effectiveness of [HMIM]Cl with glycerol (B35011) and dioctyl phthalate (B1215562) (DOP) on a methacrylate polymer (Eudragit RL100).[10][13][15][18]

Table 4: Comparison of Plasticizer Performance in Methacrylate Polymer Films

PlasticizerEffective Concentration (% w/w)Young's Modulus (relative to control)Long-Term StabilityReference
[HMIM]Cl 20-30Significant decrease> 14 days[10][13][15][18]
Glycerol> 50 (still inferior to [HMIM]Cl)Less effective decrease< 5 days[10][15][18]
Dioctyl Phthalate (DOP)20-30Comparable to [HMIM]ClGood[10][15][18]
[HMIM]Cl-DOP Blend >30Most effective decreaseExcellent[10][15][18]
Experimental Protocol: Preparation of Plasticized Polymer Films

This protocol is based on the study comparing [HMIM]Cl with other plasticizers.[10]

Materials:

  • Eudragit RL100 pellets

  • Co-solvent mixture (e.g., acetone, isopropyl alcohol, water)

  • Plasticizer ([HMIM]Cl, glycerol, or DOP)

Procedure:

  • Dissolve the Eudragit RL100 pellets in the co-solvent mixture to form a polymer solution.

  • Add the desired amount of the plasticizer (e.g., 1-50% w/w relative to the polymer) to the solution and mix thoroughly until a homogenous solution is obtained.

  • Cast the solution onto a level surface (e.g., a petri dish or a film casting knife) to a uniform thickness.

  • Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood or a temperature and humidity-controlled chamber) to form a film.

  • Once the film is dry, carefully peel it from the casting surface.

  • Characterize the mechanical properties of the film (e.g., tensile strength, elongation at break, Young's modulus) using a texture analyzer or a similar instrument.

References

Assessing the Environmental Impact of 1-Hexyl-3-methylimidazolium Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ionic liquid 1-hexyl-3-methylimidazolium (B1224943) chloride ([HMIM]Cl) has emerged as a potential "green" solvent, offering an alternative to traditional volatile organic compounds (VOCs). Its low vapor pressure and tunable properties make it attractive for various applications, including in the pharmaceutical industry. However, a comprehensive understanding of its environmental footprint is crucial for its responsible use and development. This guide provides a comparative assessment of the environmental impact of [HMIM]Cl, contrasting its performance with a shorter-chain ionic liquid, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), and two common VOCs, toluene (B28343) and acetone (B3395972). The evaluation is based on key environmental indicators: aquatic toxicity and biodegradability.

Quantitative Environmental Impact Data

The following tables summarize the available quantitative data for the aquatic toxicity and biodegradability of [HMIM]Cl and its alternatives.

Table 1: Aquatic Toxicity Data

ChemicalOrganismEndpoint (Duration)Value (mg/L)
1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl) Chlorella vulgaris (Green Algae)EC50 (96h)64.52
Skeletonema marinoi (Diatom)EC50 (96h)1.01 - 2.39
Daphnia magna (Water Flea)LC50 (48h)Data not available*
Danio rerio (Zebrafish)LC50 (96h)Data not available**
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) Pseudokirchneriella subcapitata (Green Algae)EC50 (72h)99.4
Daphnia magna (Water Flea)LC50 (48h)8.03 - 19.91[1][2]
Danio rerio (Zebrafish)LC50 (96h)632.8
Toluene Pseudokirchneriella subcapitata (Green Algae)EC50 (72h)12.5
Daphnia magna (Water Flea)EC50 (48h)11.5
Oncorhynchus mykiss (Rainbow Trout)LC50 (96h)7.63
Acetone Pseudokirchneriella subcapitata (Green Algae)EC50 (96h)>100
Daphnia magna (Water Flea)EC50 (48h)8,800
Oncorhynchus mykiss (Rainbow Trout)LC50 (96h)5,540

*Note: While a specific LC50 value for [HMIM]Cl on Daphnia magna is not available, studies on imidazolium-based ionic liquids indicate that toxicity generally increases with the length of the alkyl chain.[1][2] Therefore, it is expected that the LC50 for [HMIM]Cl would be lower (i.e., more toxic) than that of [BMIM]Cl.

**Note: Studies on the closely related 1-octyl-3-methylimidazolium chloride ([OMIM]Cl) show significant toxicity to zebrafish embryos.[3][4] This suggests that [HMIM]Cl, with its hexyl chain, would also exhibit considerable toxicity to fish.

Table 2: Biodegradability Data

ChemicalTest GuidelineResultClassification
This compound ([HMIM]Cl) OECD 301FData not available*Likely not readily biodegradable
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) OECD 301D< 60% in 28 daysNot readily biodegradable
Toluene -Readily biodegradableReadily biodegradable
Acetone OECD 301> 70% in 28 daysReadily biodegradable

*Note: Imidazolium-based ionic liquids with alkyl chains of six carbons or longer have been shown to be only partially biodegradable.[5][6] It is therefore anticipated that [HMIM]Cl would not meet the criteria for ready biodegradability.

Experimental Protocols

The data presented in this guide are typically generated using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols.

Aquatic Toxicity Testing

1. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater algae.

  • Test Organism: Commonly Pseudokirchneriella subcapitata or other green algae.

  • Procedure: Exponentially growing algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 to 96 hours under continuous light and controlled temperature.

  • Endpoint: The inhibition of growth is measured by cell counts, fluorescence, or optical density. The EC50 (Effective Concentration 50%) is the concentration that causes a 50% reduction in growth rate or yield compared to a control.

2. OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to small freshwater crustaceans.

  • Test Organism: Daphnia magna.

  • Procedure: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours.

  • Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. The EC50 is the concentration at which 50% of the daphnids are immobilized.

3. OECD 203: Fish, Acute Toxicity Test

This test determines the acute lethal toxicity of a substance to fish.

  • Test Organism: Commonly zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).

  • Procedure: Fish are exposed to various concentrations of the test substance in a controlled aquatic environment for a period of 96 hours.

  • Endpoint: Mortalities are recorded at 24, 48, 72, and 96 hours. The LC50 (Lethal Concentration 50%) is the concentration that is lethal to 50% of the test fish.

Biodegradability Testing

1. OECD 301: Ready Biodegradability

This series of tests is designed to screen chemicals for ready biodegradability in an aerobic aqueous medium. The OECD 301F (Manometric Respirometry Test) is a common method.[7][8]

  • Inoculum: A mixed population of microorganisms, typically from activated sludge of a sewage treatment plant.

  • Procedure: The test substance is incubated with the inoculum in a mineral medium in a closed respirometer for 28 days. The consumption of oxygen by the microorganisms as they degrade the substance is measured over time.

  • Endpoint: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[7][8]

Visualizing the Assessment Process

The following diagrams illustrate the workflow for assessing the environmental impact of a chemical and the signaling pathway of toxicity.

Environmental_Impact_Assessment_Workflow cluster_0 Data Collection cluster_1 Analysis & Comparison cluster_2 Reporting Toxicity_Data Aquatic Toxicity Data (Algae, Daphnia, Fish) Comparison Compare with Alternatives - Other Ionic Liquids - VOCs Toxicity_Data->Comparison Biodegradation_Data Biodegradability Data (OECD 301) Biodegradation_Data->Comparison Risk_Assessment Environmental Risk Assessment Comparison->Risk_Assessment Guide Publish Comparison Guide Risk_Assessment->Guide

Caption: Workflow for Environmental Impact Assessment.

Toxicity_Signaling_Pathway cluster_0 Exposure cluster_1 Cellular Interaction cluster_2 Cellular Damage cluster_3 Organismal Effect Chemical [HMIM]Cl Membrane Cell Membrane Interaction Chemical->Membrane ROS Reactive Oxygen Species (ROS) Production Membrane->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Growth_Inhibition Growth Inhibition / Mortality DNA_Damage->Growth_Inhibition

Caption: General Signaling Pathway of Ionic Liquid Toxicity.

Comparative Analysis and Conclusion

The available data indicate that this compound ([HMIM]Cl) poses a significant environmental risk, particularly to aquatic ecosystems.

  • Toxicity: [HMIM]Cl exhibits high toxicity to aquatic organisms, especially diatoms. The principle that toxicity of imidazolium (B1220033) ionic liquids increases with the length of the alkyl side chain suggests that [HMIM]Cl is more harmful than its shorter-chain counterpart, [BMIM]Cl.[1][2] When compared to the selected VOCs, the aquatic toxicity of [HMIM]Cl appears to be in a similar range to toluene, a known environmental pollutant, and significantly higher than that of acetone.

  • Biodegradability: [HMIM]Cl is not expected to be readily biodegradable. This persistence in the environment, coupled with its water solubility, raises concerns about its potential for long-term contamination of aquatic systems. In contrast, both toluene and acetone are readily biodegradable, meaning they are likely to be broken down by microorganisms in the environment, reducing their long-term impact.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Hexyl-3-methylimidazolium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals.

This document provides critical safety and logistical information for the handling and disposal of 1-Hexyl-3-methylimidazolium chloride. Adherence to these procedures is paramount to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye irritation.[1][2][3] The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesTightly fitting, with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]
Skin Protection GlovesChemically impermeable gloves are required.[1] It is recommended to use proper glove removal technique to avoid skin contact.[4]
Protective ClothingFire/flame resistant and impervious clothing should be worn to prevent skin exposure.[1][2]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[5]

Note: No quantitative data for occupational exposure limits or biological limit values were available in the consulted safety data sheets.[1] Furthermore, specific breakthrough times for glove materials were not provided. It is recommended to consult with the glove manufacturer for specific chemical resistance data.

Experimental Protocols

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area.[1]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1][2] Do not breathe mist, gas, or vapors.[1]

  • Personal Protective Equipment: Before beginning work, don the appropriate PPE as detailed in the table above.

  • Handling: Use non-sparking tools to prevent ignition sources.[1]

  • Hygiene: Wash hands thoroughly after handling the substance.[1] Contaminated clothing should be removed and washed before reuse.[2][5]

Disposal Plan:

  • Waste Classification: This material and its container must be disposed of as hazardous waste.[3][6]

  • Containment: Collect and arrange disposal in suitable and closed containers.[1]

  • Environmental Protection: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1] Discharge into the environment must be avoided.[1]

  • Contaminated Packaging: Handle contaminated packages in the same way as the substance itself.[3][6]

Visualizing Safety Workflows

To ensure a clear understanding of the safety procedures, the following diagrams illustrate the key decision-making and operational workflows.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Safe Handling Procedure A Identify Task: Handling this compound B Review Safety Data Sheet (SDS) A->B C Known Hazards: - Skin Irritation (H315) - Serious Eye Irritation (H319) B->C D Eye/Face Protection: - Tightly fitting safety goggles - EN 166 / NIOSH approved C->D E Skin Protection: - Chemical resistant gloves - Impervious clothing C->E F Respiratory Protection: - Assess ventilation - Use respirator if ventilation is inadequate or irritation occurs C->F G Don PPE D->G E->G F->G H Handle chemical in well-ventilated area G->H I Doff and dispose of PPE correctly H->I J Wash hands thoroughly I->J

Caption: PPE Selection Workflow for this compound.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_handling Waste Handling & Segregation cluster_disposal Final Disposal A Unused this compound C Segregate as Hazardous Waste A->C B Contaminated Materials (e.g., gloves, absorbent pads) B->C D Place in a labeled, sealed, and suitable container C->D E Store in a designated hazardous waste accumulation area D->E F Arrange for disposal by a licensed waste disposal company E->F G Ensure compliance with local, regional, and national regulations F->G

Caption: Disposal Workflow for this compound and Contaminated Waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.